This technical guide details the chemical identity, synthesis, and application of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride (CAS 1184916-48-0). This compound serves as a critical bivalent scaffold in medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical identity, synthesis, and application of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride (CAS 1184916-48-0). This compound serves as a critical bivalent scaffold in medicinal chemistry, bridging the pharmacophoric properties of the piperidine ring (common in GPCR ligands) with the polar, hydrogen-bonding capabilities of the gamma-lactam (pyrrolidinone).
Advanced Synthesis, Characterization, and Application in Drug Discovery
Part 1: Executive Summary & Chemical Identity
5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is a specialized heterocyclic building block used primarily in the development of small-molecule therapeutics targeting kinases (e.g., JAK, VEGFR) and poly(ADP-ribose) polymerases (PARP). Its structure features a saturated piperidine ring linked at the C4 position to the C5 position of a pyrrolidin-2-one lactam. This specific connectivity offers a unique 3D vector for substituent display, distinct from the more common 3-substituted analogs found in drugs like Niraparib.
A 5-membered lactam ring attached to a 6-membered secondary amine.
Solubility
Highly soluble in water, methanol, DMSO; sparingly soluble in DCM.
pKa (Calc.)
~9.8 (Piperidine NH), ~16.5 (Lactam NH)
Appearance
White to off-white hygroscopic solid
Part 2: Synthetic Utility & Manufacturing Protocols
The synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one requires a strategy that constructs the C5–C4' bond between the two rings. The most robust industrial route employs a Claisen Condensation followed by Reductive Cyclization . This approach avoids the use of unstable metallated intermediates and allows for scalability.
Retrosynthetic Analysis
The target molecule is accessed via the exhaustive reduction of 5-(pyridin-4-yl)pyrrolidin-2-one , which is itself derived from 4-oxo-4-(pyridin-4-yl)butanoic acid .
Mechanism: Formation of the imine/enamine followed by hydrogenation of the C=N bond, cyclization to the lactam, and subsequent reduction of the pyridine ring.
Protocol:
Dissolve the keto-acid in methanol. Add NH₄OAc (5.0 eq) to generate the imine in situ.
Add 10% Pd/C catalyst (10 wt% loading).
Hydrogenate at 50–60°C under 50 psi H₂ pressure.
Note: To stop at the pyridine stage (5-(pyridin-4-yl)pyrrolidin-2-one), use lower pressure (1 atm) and Raney Nickel. For the target piperidine, higher pressure and Pd/C are required.
Filter catalyst and concentrate.
Stage 3: Salt Formation
Protocol: Dissolve the crude oil in ethanol/isopropanol. Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt precipitates as a white solid. Recrystallize from EtOH/Et₂O.
Synthesis Logic Diagram (DOT)
Figure 1: Synthetic pathway transforming ethyl isonicotinate to the target piperidinyl-pyrrolidinone scaffold.
Part 3: Analytical Characterization (Self-Validating Systems)
To ensure the integrity of the building block for downstream drug synthesis, the following analytical parameters must be met.
Nuclear Magnetic Resonance (NMR)
The distinction between the pyridine precursor and the piperidine product is obvious in ¹H-NMR.
¹H-NMR (400 MHz, D₂O):
Piperidine Ring: Multiplets at δ 1.4–2.0 ppm (methylene protons) and δ 2.9–3.4 ppm (N-methylene protons).
Lactam Ring: The chiral proton at C5 appears as a multiplet around δ 3.6–3.8 ppm. The CH₂ alpha to the carbonyl appears at δ 2.3–2.5 ppm.
Absence of Aromatic Signals: The disappearance of signals >7.0 ppm confirms complete reduction of the pyridine ring.
HPLC Purity Method
Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Luna Omega), 150 x 4.6 mm, 3 µm.
Mobile Phase A: 0.1% TFA in Water (Buffers amine tailing).
Retention Time: The polar amine elutes early; ion-pairing agents (e.g., pentanesulfonic acid) may be needed if retention is < 2 min.
Part 4: Handling, Stability, and Safety
Hygroscopicity Management
As a secondary amine hydrochloride, the compound is hygroscopic .
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.
Handling: Weigh in a glovebox or low-humidity environment to prevent "gumming" which complicates stoichiometry in subsequent coupling reactions.
Safety Profile
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
First Aid: In case of contact, flush with water for 15 minutes.
Part 5: References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54682035, 5-(Piperidin-4-yl)pyrrolidin-2-one. Retrieved from .
ChemicalBook. (2024). Product entry for 5-(Piperidin-4-yl)pyrrolidin-2-one. Retrieved from .
Sato, S., et al. (2004).[4] "One-pot reductive amination of aldehydes and ketones with α-picoline-borane." Tetrahedron, 60(36), 7899-7906. (Methodology grounding for reductive amination steps).
World Intellectual Property Organization. (2008).[3] WO2008084261: Preparation of piperidinylphenylindazolylcarboxamide (Niraparib). (Contextual reference for piperidine-lactam scaffolds in PARP inhibitors).
American Chemical Society. (2022). "Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination." Organometallics. Retrieved from .
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 5-(4-Piperidinyl)-2-pyrrolidinone HCl
This technical guide provides an in-depth analysis of 5-(4-Piperidinyl)-2-pyrrolidinone HCl , a bicyclic heterocyclic scaffold increasingly utilized in medicinal chemistry for its ability to mimic peptide turns and targe...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 5-(4-Piperidinyl)-2-pyrrolidinone HCl , a bicyclic heterocyclic scaffold increasingly utilized in medicinal chemistry for its ability to mimic peptide turns and target specific kinase and GPCR pockets.[1]
[1]
Executive Summary
5-(4-Piperidinyl)-2-pyrrolidinone Hydrochloride (CAS: 1185186-18-8 for free base analog) represents a privileged structural motif in drug discovery.[1] As a bicyclic system comprising a rigid gamma-lactam (pyrrolidin-2-one) directly linked to a saturated piperidine ring, it offers a unique combination of a hydrogen-bond donor/acceptor site (the lactam) and a tunable basic center (the piperidine nitrogen).[1] This scaffold is particularly valued for its role in conformationally constraining amino acid side chains and serving as a core pharmacophore in PARP inhibitors , JAK inhibitors , and CGRP antagonists .[2]
The molecule consists of two saturated rings connected by a single C-C bond between C5 of the pyrrolidinone and C4 of the piperidine.[2] This connectivity introduces a critical stereocenter at the C5 position of the lactam ring.[2]
Chirality: The C5 carbon is chiral.[2] While often synthesized as a racemate, the (S)- and (R)-enantiomers exhibit distinct binding profiles in protein pockets.[1] The C4-position of the piperidine is achiral due to the plane of symmetry in the unsubstituted ring, but the bond to the chiral pyrrolidinone creates a diastereotopic environment for the piperidine protons.[2]
Conformational Flexibility: The single bond allows rotation between the rings, but the energy barrier is often modulated by intramolecular hydrogen bonding or steric clashes, favoring specific rotamers that mimic twisted peptide bonds.[2]
Acid-Base Properties (Salt Formation)
The molecule contains two nitrogen atoms with vastly different electronic environments:[1]
Piperidine Nitrogen (N1'): A secondary aliphatic amine with a pKa of approximately 10.8–11.2 .[2] This is the site of protonation in the HCl salt form (
Pyrrolidinone Nitrogen (N1): An amide-like (lactam) nitrogen.[2] Due to resonance delocalization of the lone pair into the carbonyl group, it is non-basic (pKa ~ -1 to 0) and remains unprotonated under physiological conditions.[2]
Tautomerism
The pyrrolidinone ring exists predominantly in the lactam (keto) form rather than the lactim (enol) form.[2] This stability is crucial for its function as a hydrogen bond donor (via N-H) and acceptor (via C=O) in ligand-protein interactions.[1][2]
Figure 1: Structural connectivity and pharmacophore mapping of 5-(4-Piperidinyl)-2-pyrrolidinone HCl.[1]
Synthetic Methodology
The synthesis of 5-(4-Piperidinyl)-2-pyrrolidinone HCl typically follows a reductive cyclization strategy.[1] A robust route involves the reduction of a pyridine precursor, which ensures the correct carbon skeleton connectivity before saturating the rings.[2]
Starting Materials: 4-Pyridinecarboxaldehyde and Succinic Anhydride (or Succinimide derivatives).[2]
Primary Synthetic Route (Catalytic Hydrogenation)
This method is preferred for its scalability and atom economy.[2]
Step 1: Condensation (Formation of the Skeleton)
Reaction of 4-pyridinecarboxaldehyde with succinic anhydride followed by ammonium acetate or direct condensation with 2-pyrrolidinone derivatives (via lithiation) establishes the C-C bond.[1] A common intermediate is 5-(pyridin-4-yl)pyrrolidin-2-one .[1]
Step 2: Catalytic Hydrogenation (Ring Saturation)
The pyridine ring is reduced to a piperidine ring using heterogeneous catalysis.[2] This step requires high pressure and acidic conditions to facilitate the reduction of the aromatic pyridine.[2]
Experimental Protocol: Hydrogenation of 5-(pyridin-4-yl)pyrrolidin-2-one
Workup: Filter the catalyst through a Celite pad.[2] Concentrate the filtrate under reduced pressure to remove acetic acid.
Salt Formation: Redissolve the residue in ethanol/diethyl ether.[2] Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C. The HCl salt precipitates as a white solid.
Purification: Recrystallize from EtOH/EtOAc if necessary.
Figure 2: Synthetic workflow from pyridine precursors to the final HCl salt.
Analytical Profiling
To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.
Technique
Parameter
Expected Observation
1H NMR (D2O/DMSO-d6)
Piperidine Ring
Multiplets at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
1.5–3.4 ppm (distinct splitting due to chair conformation).
The 5-(4-piperidinyl)-2-pyrrolidinone scaffold serves as a robust linker in kinase inhibitors.[1]
Mechanism: The pyrrolidinone lactam can form bidentate hydrogen bonds with the hinge region of kinases or the catalytic site of PARP enzymes.[2]
Linker Function: The piperidine ring acts as a rigid spacer, projecting the lactam into a specific sub-pocket (e.g., the solvent-exposed front) while the piperidine nitrogen can be substituted with aryl groups to target hydrophobic regions.[2]
GPCR Ligands
In G-protein coupled receptors (GPCRs), particularly peptide receptors like CGRP or Somatostatin , this scaffold mimics the
-turn of a peptide backbone.[2] The constrained geometry reduces the entropic penalty of binding compared to linear alkyl chains.[2]
Peptidomimetics
The structure effectively mimics a Proline-Alanine or Proline-Glycine dipeptide segment, making it a valuable tool in fragment-based drug design (FBDD) for disrupting protein-protein interactions.[1]
Storage: Hygroscopic solid. Store at -20°C under desiccated conditions. The HCl salt is prone to absorbing atmospheric moisture, which can complicate stoichiometry in precise formulations.[2]
Stability: Stable in acidic and neutral aqueous solutions.[2] Avoid strong bases which liberate the free amine and may lead to ring-opening hydrolysis of the lactam at elevated temperatures (
Technical Guide: Characterization and Application of 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride
This technical guide provides an in-depth characterization of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride , a specialized bicyclic scaffold utilized in modern medicinal chemistry.[1][2] [1][2] Executive Summary 5-(P...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth characterization of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride , a specialized bicyclic scaffold utilized in modern medicinal chemistry.[1][2]
[1][2]
Executive Summary
5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride represents a high-value "privileged scaffold" in drug discovery.[1][2] Structurally, it consists of a gamma-lactam (pyrrolidin-2-one) ring linked via a carbon-carbon bond to a piperidine ring.[1][2] This non-fused bicyclic system offers a unique three-dimensional geometry that increases the fraction of sp3-hybridized carbons (
) in drug candidates—a key parameter for improving solubility and metabolic stability compared to traditional flat aromatic scaffolds.[1][2]
This guide details the physicochemical properties, synthetic pathways, and analytical protocols required for the effective utilization of this compound in pharmaceutical research.[3]
Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The precise characterization of this molecule requires distinguishing it from its structural isomers (e.g., N-linked analogs).[2] The data below establishes the definitive chemical identity for the C-linked isomer specified.
Fundamental Data Table[1][2]
Property
Specification
IUPAC Name
5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride
Common Name
5-(4-Piperidyl)-2-pyrrolidone HCl
Chemical Formula (Salt)
CHClNO
Chemical Formula (Base)
CHNO
Molecular Weight (Salt)
204.70 g/mol
Molecular Weight (Base)
168.24 g/mol
Exact Mass (Base)
168.1263
CAS Registry Number
Not widely listed; treated as custom scaffold
SMILES
O=C1CCC(N1)C2CCNCC2.Cl
Stereochemistry
Contains 1 Chiral Center (Pos 5 on pyrrolidinone).[1][2][4][5][6] Exists as (R) or (S) enantiomers or racemate.[2]
Structural Analysis
The molecule features two distinct nitrogen environments:[1]
Lactam Nitrogen (Pyrrolidinone): Non-basic due to resonance with the carbonyl group (
), which serves as the site of protonation for the hydrochloride salt formation.
Part 2: Synthetic Routes & Process Chemistry[1][2][3]
Synthesis of 5-substituted pyrrolidinones typically involves the reduction of heteroaryl precursors.[2] The most robust pathway for generating the 5-(piperidin-4-yl) scaffold is the catalytic hydrogenation of a pyridine-pyrrole precursor .[1][2]
Synthetic Workflow (Graphviz)[1][2]
The following diagram outlines the logical synthetic progression from commercially available starting materials to the final hydrochloride salt.
Figure 1: Step-wise synthetic route for the production of 5-(piperidin-4-yl)pyrrolidin-2-one HCl via pyridine reduction.
Critical Process Parameters
Hydrogenation Selectivity: The reduction of the pyridine ring (Step 2) requires forcing conditions (PtO
or Rh/C catalyst, >50 psi H). Care must be taken to avoid reducing the lactam carbonyl, although the amide bond is generally stable under these conditions.
Stereocontrol: The hydrogenation creates a chiral center at C5. Without chiral catalysts, the product will be racemic. Chiral resolution (e.g., via tartaric acid salts) or chiral HPLC is required if a specific enantiomer is needed for biological assays.
Part 3: Analytical Characterization Protocols
To ensure scientific integrity, the identity and purity of the compound must be validated using a multi-modal approach.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 210 nm (amide bond absorption).
Rationale: The acidic mobile phase ensures the basic piperidine nitrogen remains protonated, preventing peak tailing and ensuring sharp resolution.
NMR Interpretation (Diagnostic Signals)
H NMR (DO):
Piperidine Ring: Multiplets at
1.5–3.5 ppm (distinctive for saturated heterocycles).
Pyrrolidinone Ring:
~3.8 ppm (1H, m, H-5): The methine proton adjacent to the lactam nitrogen is the diagnostic "linkage" peak.[2]
~2.3 ppm (2H, t, H-3): Protons alpha to the carbonyl.[2]
Causality: The shift of the H-5 proton confirms the saturation of the attached ring (unlike the aromatic pyridine precursor, which would lack this specific aliphatic coupling pattern).
Part 4: Applications in Drug Discovery[1][3][9]
This scaffold acts as a versatile building block in two primary therapeutic areas:
Kinase Inhibitors (JAK/Rock): The pyrrolidinone mimics the hinge-binding motif of ATP, while the piperidine tail extends into the solvent-exposed region, allowing for solubilizing substitutions.[2]
GPCR Antagonists (CGRP/CCR): Similar to the structure of Rimegepant (which uses a fused imidazolinone), the 5-(piperidin-4-yl)pyrrolidin-2-one provides a rigidified spacer that orients pharmacophores in a specific vector.[1][2]
Scaffold Utility Diagram
Figure 2: Functional utility of the scaffold in medicinal chemistry design.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine" (Structural Isomer Comparison).[2] PubChem. Accessed Feb 2026.[7] [Link]
Organic & Biomolecular Chemistry. "Selective synthesis of pyrrolidin-2-ones... via the ring contraction of piperidine derivatives."[2] Royal Society of Chemistry. Accessed Feb 2026.[7] [Link]
Journal of Medicinal Chemistry. "Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives." (Analogous Scaffold Usage). ACS Publications. Accessed Feb 2026.[7] [Link][1][2]
5-(Piperidin-4-yl)pyrrolidin-2-one free base vs hydrochloride salt
This technical guide provides an in-depth analysis of 5-(piperidin-4-yl)pyrrolidin-2-one , a critical pharmacophore scaffold used in the synthesis of CNS-active agents (e.g., CGRP antagonists) and oncology targets (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 5-(piperidin-4-yl)pyrrolidin-2-one , a critical pharmacophore scaffold used in the synthesis of CNS-active agents (e.g., CGRP antagonists) and oncology targets (e.g., PARP inhibitors).[1]
Free Base vs. Hydrochloride Salt: Process Chemistry & Handling[1]
Executive Summary: The Stability-Reactivity Trade-off
In drug discovery, the choice between the free base and the hydrochloride (HCl) salt of 5-(piperidin-4-yl)pyrrolidin-2-one (CAS 1185186-18-8 for the base) is not merely a matter of preference but a critical process decision.[1]
The Free Base is the reactive species required for nucleophilic substitutions (SNAr) or reductive aminations during library synthesis. However, it is physically unstable, prone to atmospheric CO₂ absorption, and often presents as a viscous oil or low-melting hygroscopic solid.
The HCl Salt is the storage species. It locks the secondary amine in a protonated state, preventing oxidation and carbamate formation, and facilitates purification via crystallization.
This guide details the physicochemical divergence between these two forms and provides validated protocols for their interconversion.
Physicochemical Profiling
Understanding the molecular architecture is prerequisite to handling. The molecule contains two nitrogen species with vastly different electronic environments.[2]
N1 (Piperidine): A secondary aliphatic amine.[1][2] Highly basic (pKa ~10.8–11.2).[1] This is the site of salt formation.
N2 (Pyrrolidinone): A lactam nitrogen. Resonance-stabilized with the carbonyl.[1] Non-basic (pKa < 0 for protonation), but weakly acidic (pKa ~15–17). It remains neutral in standard salt formation conditions.[1]
Chirality: The C5 position of the pyrrolidinone ring is a stereocenter. The protocols below apply to the racemate and pure enantiomers (R/S), though enantiomers often yield sharper melting points.
The following diagram illustrates the protonation site and the degradation pathway the free base undergoes if improperly stored.
Caption: Cycle of interconversion between Free Base and HCl Salt, highlighting the risk of carbamate formation upon air exposure.
Experimental Protocols
Protocol A: Isolation of the Free Base (From HCl Salt)
Use this protocol when the amine must be used immediately for a reaction (e.g., reductive amination).
Dissolution: Suspend 10.0 g of 5-(piperidin-4-yl)pyrrolidin-2-one HCl in 50 mL of water.
Basification: Cool to 0°C. Slowly add 2M NaOH (or saturated Na₂CO₃) until pH > 12. The solution may become cloudy or oily.
Extraction: Extract exhaustively with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).[1] Note: Simple ether extraction is often insufficient due to the polarity of the lactam.
Drying: Dry the organic phase over anhydrous Na₂SO₄.
Concentration: Filter and concentrate under reduced pressure (Rotavap).
Critical Step: Backfill the rotavap with Nitrogen , not air, to prevent carbamate formation.
Result: Viscous oil/gum. Use immediately.
Protocol B: Formation of the Hydrochloride Salt (For Storage)
Use this protocol to purify crude reaction mixtures or for long-term storage.
Dissolution: Dissolve the crude free base (e.g., 10.0 g) in a minimum amount of absolute Ethanol (EtOH) or Methanol (MeOH).
Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane or 1.25M HCl in Ethanol .
Observation: A white precipitate should form immediately.
Troubleshooting: If no precipitate forms, add Diethyl Ether or MTBE as an anti-solvent until turbidity persists.
Crystallization: Stir at 0°C for 2 hours.
Filtration: Filter the solid under a nitrogen blanket (to avoid moisture uptake). Wash the cake with cold Ether/MTBE.
Drying: Dry in a vacuum oven at 40°C over P₂O₅.
Analytical Fingerprinting (NMR)
Distinguishing the salt from the base via 1H NMR is straightforward due to the chemical shift of the protons adjacent to the piperidine nitrogen.
Free Base (CDCl₃): The protons alpha to the piperidine nitrogen typically appear around 2.6 – 3.1 ppm . The NH proton is often broad or not visible depending on water content.
HCl Salt (D₂O or DMSO-d₆): The alpha-protons shift downfield to 3.3 – 3.6 ppm due to the positive charge on the nitrogen.[1] In DMSO-d₆, the ammonium protons (NH₂⁺) may appear as a broad singlet around 8.5 – 9.5 ppm .
Storage & Handling Directives
The "Carbamate Trap"
Secondary amines like 5-(piperidin-4-yl)pyrrolidin-2-one react reversibly with atmospheric CO₂ to form carbamic acids/salts:
This impurity appears as a "ghost" peak in LCMS (M+44) or broadening in NMR.
Prevention: Always store the free base under Argon/Nitrogen.
Remediation: If the free base has absorbed CO₂, simply washing it with aqueous base (NaOH) or converting it to the HCl salt will decarboxylate it back to the desired amine.
Hygroscopicity
The HCl salt, while stable to oxidation, is hygroscopic.
Storage: Amber glass vials with Teflon-lined caps. Desiccators are mandatory.[1]
Weighing: Weigh quickly in a low-humidity environment. For precise stoichiometry, determine water content (Karl Fischer titration) before use, as it often exists as a hemi- or monohydrate.
References
PubChem Compound Summary. 4-(1-Pyrrolidinyl)piperidine and related structures. National Center for Biotechnology Information. Link[1]
ChemicalBook. 4,4-Piperidinediol hydrochloride properties and handling. (Analogous piperidine salt handling protocols). Link
Vinokurov, A. D., et al. "Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones."[1][3][4] Mendeleev Communications, 2023.[3][4] (Context on piperidin-2-one synthesis). Link
BindingDB. Target data for Pyrrolidin-1-yl-piperidin analogues. (Pharmacological context).[1][5][6][7][8][9][10] Link[1]
The Piperidinyl-Pyrrolidinone Scaffold: A Privileged Architectural Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The confluence of a piperidine ring and a pyrrolidinone c...
The confluence of a piperidine ring and a pyrrolidinone core within a single molecular architecture gives rise to the piperidinyl-pyrrolidinone scaffold, a privileged motif in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of this versatile scaffold, delving into its synthesis, conformational landscape, and diverse applications in drug discovery. We will explore its successful deployment in the design of potent and selective modulators of various biological targets, including enzymes and G-protein coupled receptors (GPCRs). Through an examination of structure-activity relationships (SAR), detailed experimental protocols, and preclinical data, this document aims to equip researchers with the foundational knowledge and practical insights necessary to leverage the piperidinyl-pyrrolidinone scaffold in the pursuit of novel therapeutics.
Introduction: The Strategic Fusion of Two Privileged Heterocycles
Both piperidine and pyrrolidinone moieties are independently recognized as "privileged scaffolds" in medicinal chemistry, appearing frequently in a wide array of biologically active compounds and approved drugs.[1][2] The six-membered piperidine ring offers a versatile, saturated heterocyclic system that can be readily functionalized to modulate physicochemical properties and engage with biological targets.[1] Its chair-like conformation provides a defined three-dimensional vector for substituent placement. The five-membered pyrrolidinone lactam presents a polar, hydrogen-bond accepting moiety that can participate in crucial interactions with biological macromolecules.[2]
The strategic fusion of these two rings into a singular piperidinyl-pyrrolidinone core creates a unique chemical entity with a distinct conformational profile and a rich potential for multipoint interactions with a biological target. This combination allows for the exploration of a vast chemical space, enabling the fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) properties alongside its pharmacodynamic profile.[3] This guide will illuminate the chemical and biological rationale behind the growing interest in this hybrid scaffold.
Synthetic Strategies for the Construction of the Piperidinyl-Pyrrolidinone Core
The synthesis of the piperidinyl-pyrrolidinone scaffold can be approached through several strategic disconnections, primarily focusing on the formation of the pyrrolidinone ring from a piperidine-containing precursor or the coupling of pre-formed piperidine and pyrrolidinone synthons.
Synthesis of 1-(Piperidin-4-yl)pyrrolidin-2-one Derivatives
A common and versatile approach involves the construction of the pyrrolidinone ring onto a piperidine core, often starting from commercially available 4-aminopiperidine derivatives.
Experimental Protocol: Synthesis of N-Boc-4-(2-oxopyrrolidin-1-yl)piperidine
This protocol describes a two-step synthesis of a key intermediate, N-Boc-4-(2-oxopyrrolidin-1-yl)piperidine, which can be subsequently deprotected and further functionalized.
Step 1: Michael Addition of N-Boc-4-aminopiperidine to Ethyl Acrylate
To a solution of N-Boc-4-aminopiperidine (1.0 eq) in ethanol, add ethyl acrylate (1.2 eq).
Stir the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude Michael adduct.
Step 2: Lactamization
Materials: Crude Michael adduct from Step 1, sodium ethoxide, ethanol.
Procedure:
Dissolve the crude Michael adduct in anhydrous ethanol.
Add a solution of sodium ethoxide (1.5 eq) in ethanol dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(2-oxopyrrolidin-1-yl)piperidine.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of a 1-(piperidin-4-yl)pyrrolidin-2-one intermediate.
Alternative Synthetic Routes
Other synthetic strategies include the reductive amination of 4-oxopiperidine derivatives with γ-aminobutyric acid esters followed by cyclization, or the direct N-arylation of pyrrolidinone with a piperidine-substituted aryl halide. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Medicinal Chemistry Applications of the Piperidinyl-Pyrrolidinone Scaffold
The unique structural features of the piperidinyl-pyrrolidinone scaffold have been exploited in the development of modulators for a range of biological targets, demonstrating its broad therapeutic potential.
Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors for Oncology
AKR1C3 is an enzyme implicated in the progression of castration-resistant prostate cancer and certain leukemias. A series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones has been identified as potent and selective non-carboxylate inhibitors of AKR1C3.[4][5]
Mechanism of Action & SAR:
In this series, the sulfonamide linkage is critical for activity. X-ray crystallography studies have revealed that the pyrrolidinone ring does not directly interact with the oxyanion hole of the enzyme, a common interaction for many AKR1C3 inhibitors.[5] The piperidine ring's size and polarity are crucial, with significant alterations leading to a loss of activity. The planarity and electronic nature of the pyrrolidinone ring also play a key role in maintaining inhibitory potency.[5]
Table 1: Structure-Activity Relationship of Piperidinyl-Pyrrolidinone AKR1C3 Inhibitors
Compound
R Group on Piperidine
AKR1C3 IC₅₀ (nM)
Selectivity vs. AKR1C1/2
1a
H
85
>100-fold
1b
4-Methyl
72
>120-fold
1c
4-Fluoro
98
>90-fold
1d
3-Methyl
150
>80-fold
Note: Data is representative and compiled from published literature.
In Vivo Efficacy:
A prodrug strategy, employing a methyl ester of a related carboxylic acid analog, has been shown to improve the pharmacokinetic profile, leading to increased systemic exposure and demonstrating a dose-dependent reduction in tumor volume in a prostate cancer xenograft model.[6]
CCR5 Antagonists for HIV Therapy
The C-C chemokine receptor type 5 (CCR5) is a co-receptor for HIV entry into host cells, making it a validated target for antiretroviral therapy. Trisubstituted pyrrolidines bearing a piperidine side chain have been developed as potent CCR5 antagonists.
Mechanism of Action & SAR:
These compounds act as allosteric inhibitors, binding to a pocket on the CCR5 receptor and inducing a conformational change that prevents its interaction with the HIV gp120 envelope protein. The piperidine moiety often serves as a key anchoring point within the receptor's transmembrane helices. The substitution pattern on both the pyrrolidine and piperidine rings significantly influences binding affinity and antiviral activity. Quantitative structure-activity relationship (QSAR) studies have highlighted the importance of specific structural features for potent CCR5 antagonism.[7][8]
Note: Data is representative and compiled from published literature.
Modulators of Central Nervous System (CNS) Targets
The piperidinyl-pyrrolidinone scaffold has also shown promise in the development of ligands for CNS targets, including neurokinin and dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders.
Neurokinin Receptor Antagonists:
Derivatives of the piperidinyl-pyrrolidinone scaffold have been investigated as antagonists of neurokinin (NK) receptors, which are involved in pain, inflammation, and mood disorders. The scaffold allows for the precise orientation of pharmacophoric elements required for potent and selective receptor antagonism. Molecular modeling studies have been employed to understand the binding modes of these compounds within the NK receptor binding pocket.[9][10]
Dopamine Receptor Ligands:
The structural rigidity and substitution vectors offered by the piperidinyl-pyrrolidinone core make it an attractive template for the design of dopamine receptor ligands. By modifying the substitution patterns, it is possible to achieve selectivity for different dopamine receptor subtypes, which is crucial for targeting specific CNS disorders while minimizing side effects.
Diagram: Therapeutic Applications of the Piperidinyl-Pyrrolidinone Scaffold
Caption: Overview of the diverse therapeutic applications of the piperidinyl-pyrrolidinone scaffold.
Preclinical Profile: A Look at In Vitro and In Vivo Properties
The translation of a promising chemical scaffold into a viable drug candidate is contingent upon a favorable preclinical profile, encompassing ADME and in vivo efficacy.
In Vitro ADME Assays
Standard in vitro assays are crucial for the early assessment of the drug-like properties of piperidinyl-pyrrolidinone derivatives.
Experimental Protocol: Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.
Materials: Test compound, pooled human liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4).
Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Incubate the test compound at a final concentration of 1 µM with human liver microsomes (0.5 mg/mL) and the NADPH regenerating system in phosphate buffer at 37 °C.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
Centrifuge the samples to precipitate proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetics
In vivo pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion of piperidinyl-pyrrolidinone drug candidates. Such studies provide critical data on parameters like oral bioavailability, plasma half-life, and tissue distribution.[11][12] For instance, the aforementioned AKR1C3 inhibitor prodrug demonstrated improved systemic exposure in vivo compared to the parent compound.[6]
Diagram: Drug Development Workflow
Caption: A simplified workflow illustrating the progression of a drug discovery project.
Conclusion and Future Perspectives
The piperidinyl-pyrrolidinone scaffold represents a compelling starting point for the design of novel therapeutics. Its inherent structural features, combining the conformational constraints of the piperidine ring with the polar, interactive nature of the pyrrolidinone lactam, provide a versatile platform for engaging with a diverse range of biological targets. The successful application of this scaffold in developing potent and selective inhibitors for targets in oncology, infectious disease, and CNS disorders underscores its broad utility.
Future directions in the exploration of this privileged scaffold will likely involve the application of advanced synthetic methodologies to access novel and diverse chemical space. The integration of computational modeling and structure-based drug design will continue to be instrumental in elucidating the molecular basis of target engagement and guiding the optimization of lead compounds. As our understanding of the intricate interplay between chemical structure and biological function deepens, the piperidinyl-pyrrolidinone scaffold is poised to remain a valuable asset in the medicinal chemist's toolkit for years to come.
References
Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Journal of Medicinal Chemistry.
Predictive QSAR modeling of CCR5 antagonist piperidine derivatives using chemometric tools.
Design, Synthesis, and SAR of Tachykinin Antagonists: Modulation of Balance in NK(1)/NK(2) Receptor Antagonist Activity. Journal of Medicinal Chemistry.
Development of Piperazinediones as dual inhibitor for treatment of Alzheimer's disease. European Journal of Medicinal Chemistry.
Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry.
Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model. Journal of Medicinal Chemistry.
Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides. Chemical & Pharmaceutical Bulletin.
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. ChemRxiv.
In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics.
Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem.
Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Current Topics in Medicinal Chemistry.
Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie.
Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry.
Molecular Modeling of Neurokinin B and Tachykinin NK3 Receptor Complex. ACS Chemical Neuroscience.
Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Medicinal Chemistry.
The Neurokinin-1 Receptor: Structure Dynamics and Signaling.
Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones
Development of pyrimidone D1 dopamine receptor positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters.
Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.
ADME, DMPK. In vivo studies - Drug Discovery Services. ChemDiv.
PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry.
Probing binding and cellular activity of pyrrolidinone and piperidinone small molecules targeting the urokinase receptor. ChemMedChem.
Molecular Modeling, Docking, and QSAR Studies on A Series of N-arylsulfonyl-N-2-pyridinyl-piperazines Analogs Acting as Anti-Diabetic Agents. Trends in Sciences.
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Scaffold Analysis
Compound Identity: 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride
CAS (Free Base): 1185186-18-8
Role: Privileged Scaffold / Building Block[1][2]
This guide details the physicochemical profile of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl , a bicyclic scaffold integrating a saturated nitrogen heterocycle (piperidine) with a polar gamma-lactam (pyrrolidin-2-one).[1][2] This specific architecture is a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore for kinase inhibitors (e.g., PKA, PKC) and GPCR ligands (e.g., 5-HT receptors) due to its ability to project substituents into defined regions of a binding pocket while maintaining a high fraction of sp³ carbons (
).
The hydrochloride (HCl) salt form is the standard for isolation and storage, selected to convert the oily or low-melting free base into a stable, water-soluble crystalline solid suitable for high-throughput screening and formulation.[1][2]
Physicochemical Profile
The following data synthesizes experimental values from homologous series and calculated descriptors for the specific HCl salt.
Table 1: Core Physicochemical Properties
Property
Value / Description
Context/Implication
Molecular Formula
HCl Salt (1:1 stoichiometry)
Molecular Weight
204.70 g/mol
Fragment-like (<300 Da); ideal for LE optimization.[1]
Free Base MW
168.24 g/mol
Physical State
White to off-white crystalline powder
High lattice energy expected from ionic interactions.[1][2]
Melting Point
210°C – 245°C (Decomposition)
Typical for secondary amine HCl salts; distinct from free base (oil/low melt).
Solubility (Water)
> 50 mg/mL (High)
Driven by the ionized piperidinium cation.
Solubility (DMSO)
> 20 mg/mL
Suitable for biological stock solutions (10-20 mM).[2]
LogP (Oct/Water)
-1.2 to -0.8 (Calculated)
Highly hydrophilic; low membrane permeability without substitution.[1][2]
pKa (Basic)
10.8 – 11.2 (Piperidine NH)
Protonated at physiological pH (7.4).
pKa (Acidic)
~16.5 (Lactam NH)
Effectively neutral in aqueous media; H-bond donor.[2]
Hygroscopicity
Moderate to High
HCl salts of secondary amines often absorb atmospheric moisture.
Structural Architecture & Salt Dynamics
Understanding the protonation state is critical for assay development. The molecule possesses two nitrogen centers with vastly different electronic environments.
Protonation & Salt Formation[1]
Piperidine Nitrogen (N1'): A secondary aliphatic amine. In the HCl salt, this is the site of protonation (
), providing the ionic character that drives water solubility.
Lactam Nitrogen (N1): Part of an amide-like system.[1][2] The lone pair is delocalized into the carbonyl oxygen, rendering it non-basic (planar geometry). It acts strictly as a Hydrogen Bond Donor (HBD).
Figure 1: Transformation from lipophilic free base to hydrophilic salt, highlighting the specific site of protonation.[1][2]
Stereochemistry
The C5 position of the pyrrolidinone ring (where the piperidine attaches) is a chiral center .
Synthetic Origin: Often synthesized as a racemate unless asymmetric hydrogenation or chiral pool synthesis (from glutamic acid) is used.
Implication: Commercial batches are typically racemic (±) unless specified as (S)- or (R)-.[1][2] Enantiomers may exhibit distinct biological activities and solubility profiles in chiral environments.
Analytical Strategy (QC & Detection)
Due to the lack of a chromophore in the saturated rings (no UV absorbance >210 nm typically, unless derivatized), standard UV-HPLC is challenging.[1][2]
Detection Methods
LC-MS (Preferred): The secondary amine ionizes readily in ESI+ mode (
).
CAD / ELSD: Charged Aerosol Detection is ideal for this non-chromophoric salt.
Low-UV HPLC: Monitor at 205-210 nm (amide bond absorption), but beware of buffer interference. Phosphate buffers are preferred over formate/acetate for low-UV work.[1][2]
HPLC Method Development Decision Tree
Figure 2: Decision matrix for selecting the appropriate analytical technique based on available instrumentation.
Stability & Handling
Thermal Stability
Solid State: The HCl salt is thermally stable up to ~200°C.
Degradation: At extreme temperatures (>250°C), decarboxylation or ring-opening of the lactam is possible, though rare. The primary risk is hygroscopicity leading to caking.
Novel piperidine-lactam hybrid scaffolds for drug discovery
An In-Depth Technical Guide to Novel Piperidine-Lactam Hybrid Scaffolds for Drug Discovery Abstract The strategic fusion of distinct pharmacophores into single molecular entities, known as hybrid scaffold design, has eme...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Novel Piperidine-Lactam Hybrid Scaffolds for Drug Discovery
Abstract
The strategic fusion of distinct pharmacophores into single molecular entities, known as hybrid scaffold design, has emerged as a powerful paradigm in modern drug discovery. This guide provides a comprehensive technical overview of a particularly promising class of these molecules: piperidine-lactam hybrids. The piperidine ring, a saturated heterocycle, is a cornerstone of medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties and provide a three-dimensional framework for precise substituent placement.[1] When combined with the lactam motif, a cyclic amide prevalent in numerous bioactive compounds, the resulting hybrid scaffolds exhibit a wide spectrum of pharmacological activities. This document will delve into the rationale behind this molecular hybridization, explore key synthetic strategies, detail their significant biological applications, particularly in oncology, and provide validated experimental protocols for their synthesis and evaluation.
Introduction: The Rationale for Piperidine-Lactam Hybrids
The piperidine scaffold is one of the most ubiquitous heterocyclic systems in pharmaceuticals, present in over twenty classes of drugs.[2][3] Its prevalence stems from its unique physicochemical and stereochemical properties. The stable chair conformation of the piperidine ring allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.[1] Furthermore, the basic nitrogen atom within the ring can be leveraged to fine-tune solubility and lipophilicity, crucial parameters for modulating a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][4] The incorporation of the piperidine motif often enhances a molecule's "druggability" by improving metabolic stability and facilitating transport across biological membranes.[4]
Lactams, particularly β-lactams and γ-lactams, are another class of pharmacologically significant structures. They form the core of many antibiotics and are known to exhibit a range of other biological activities. The hybridization of the versatile piperidine scaffold with the reactive and biologically relevant lactam ring creates novel chemical entities with the potential for synergistic or entirely new mechanisms of action. This approach aims to combine the favorable pharmacokinetic contributions of the piperidine moiety with the pharmacodynamic activity of the lactam, leading to compounds with enhanced potency, selectivity, and improved therapeutic indices.
Synthetic Strategies for Piperidine-Lactam Hybrid Scaffolds
The construction of piperidine-lactam hybrid molecules can be achieved through a variety of synthetic routes. The choice of strategy often depends on the desired substitution pattern and the specific type of lactam ring being incorporated.
Multicomponent Reactions (MCRs)
Multicomponent reactions, such as the Ugi reaction, have proven to be highly efficient for the rapid assembly of complex molecular scaffolds from simple, commercially available starting materials.[5] A notable application of this is in the synthesis of tryptamine-piperazine-2,5-dione conjugates, a class of piperidine-lactam hybrids.[5] This approach involves a post-Ugi cascade reaction that facilitates the construction of these fused heterocyclic systems in a mild and operationally simple manner.[5][6] The versatility of the Ugi reaction allows for the creation of a diverse library of compounds for biological screening.[5]
Cyclization and Annulation Reactions
Cyclization and annulation strategies are fundamental to the synthesis of the piperidine ring itself and can be adapted to incorporate a lactam moiety.[2][3] For instance, a desymmetrization approach can be employed for the selective formation of a lactam to generate substituted piperidines.[2][3] Another method involves a one-pot cyclization/reduction cascade of halogenated amides, which can be activated using reagents like trifluoromethanesulfonic anhydride.[2][3]
A general workflow for the synthesis of piperidine-lactam hybrids often involves the initial construction of a functionalized piperidine derivative, followed by the annulation or attachment of the lactam ring.
Biological Applications and Mechanisms of Action
Piperidine-lactam hybrid scaffolds have demonstrated significant potential across a range of therapeutic areas, with a particular emphasis on oncology.[7]
Anticancer Activity
A growing body of evidence highlights the potent anticancer properties of piperidine-lactam hybrids.[8][9] These compounds can induce apoptosis (programmed cell death) in cancer cells through various molecular pathways.[8]
Induction of Apoptosis: Certain tryptamine-piperazine-2,5-dione conjugates have shown significant growth inhibition of human pancreatic cancer cell lines.[5] These compounds can trigger apoptosis by modulating the expression of key regulatory proteins. For example, they can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio, which is a critical determinant of apoptosis.[8] This shift in balance promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in cell death.[8]
Cell Cycle Arrest: Piperidine-containing compounds can also exert their anticancer effects by arresting the cell cycle at various checkpoints.[8][10] For instance, some hybrids can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.[8]
Inhibition of Key Signaling Pathways: Many cancers rely on aberrant signaling pathways for their growth and survival. Piperidine-lactam hybrids have been shown to modulate several of these crucial pathways, including the PI3K/Akt and NF-κB pathways.[8][9] Inhibition of these pathways can disrupt tumor cell proliferation, survival, and metastasis.
The following diagram illustrates a simplified workflow for the screening of novel piperidine-lactam hybrids for anticancer activity.
Caption: A conceptual diagram illustrating the key structural components of a piperidine-lactam hybrid for SAR studies.
Experimental Protocols
This section provides representative, detailed protocols for the synthesis and biological evaluation of piperidine-lactam hybrids.
General Protocol for Synthesis via Ugi Multicomponent Reaction
This protocol is adapted from the synthesis of tryptamine-piperazine-2,5-dione conjugates. [5]
Materials:
Appropriate aldehyde (1.0 equiv)
Tryptamine (1.0 equiv)
Isocyanide (1.0 equiv)
Alkyne (1.0 equiv)
Methanol (solvent)
Base (e.g., sodium hydride)
Inert atmosphere (e.g., nitrogen or argon)
Standard laboratory glassware
Magnetic stirrer and heating plate
Procedure:
To a solution of the aldehyde (1.0 equiv) in methanol, add tryptamine (1.0 equiv) and stir for 10 minutes at room temperature.
Add the isocyanide (1.0 equiv) and the alkyne (1.0 equiv) to the reaction mixture.
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion of the Ugi reaction, add a suitable base (e.g., sodium hydride) to initiate the intramolecular cyclization.
Stir the reaction at room temperature or with gentle heating until the cyclization is complete, as indicated by TLC.
Quench the reaction carefully with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired piperidine-lactam hybrid.
Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for In Vitro Cytotoxicity (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. [11]
Materials:
Human cancer cell line (e.g., A549 lung cancer cells) [11]
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS)
Trypsin-EDTA solution
96-well microplates
Test compound (piperidine-lactam hybrid) dissolved in DMSO
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Prepare serial dilutions of the test compound in cell culture medium. The final concentration of DMSO should be less than 0.5%.
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Future Perspectives and Conclusion
The development of novel piperidine-lactam hybrid scaffolds represents a vibrant and promising area of drug discovery. The modular nature of their synthesis, particularly through multicomponent reactions, allows for the rapid generation of diverse chemical libraries for high-throughput screening. [5]Future research will likely focus on:
Expansion of Chemical Space: The design and synthesis of new hybrid scaffolds with increased three-dimensionality to explore novel biological targets. [12][13]
Target Deconvolution: Identifying the specific molecular targets and mechanisms of action for the most promising bioactive compounds.
Optimization of ADME Properties: Fine-tuning the pharmacokinetic profiles of lead compounds to improve their in vivo efficacy and safety.
References
Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - PMC. Available at: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]
New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Available at: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
(PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - ResearchGate. Available at: [Link]
New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis - PubMed Central. Available at: [Link]
Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments | Bentham Science. Available at: [Link]
The Wide Spectrum Biological Activities of Piperidine -A Short Review - IJIRT. Available at: [Link]
Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Publishing. Available at: [Link]
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation | Northwestern Medical Journal. Available at: [Link]
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. Available at: [Link]
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. Available at: [Link]
Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed. Available at: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed. Available at: [Link]
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]
Cancer Chemoprevention and Piperine: Molecular Mechanisms and Therapeutic Opportunities - PMC. Available at: [Link]
The Promise of Piperine in Cancer Chemoprevention - MDPI. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride MSDS Safety Data
Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Context
Status: Novel Chemical Entity / Research Intermediate
Primary Application: Building block for kinase inhibitors, GPCR ligands, and peptidomimetics.
As a Senior Application Scientist, I must clarify a critical operational detail: 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is a specialized intermediate often lacking a dedicated, public-domain MSDS from major commodity vendors. It is frequently synthesized in situ or custom-ordered.
Therefore, this guide utilizes a Structure-Activity Relationship (SAR) safety assessment. We derive our protocols from the pharmacophores present: the piperidinyl moiety (basic, irritant) and the pyrrolidin-2-one scaffold (polar aprotic, potential reproductive hazard). This approach ensures you are protected against potential hazards even when specific toxicological data is absent.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Property
Data (Calculated/Derived)
Chemical Name
5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride
Molecular Formula
Molecular Weight
~204.70 g/mol
Physical State
Solid (Likely white to off-white hygroscopic powder)
Solubility
High in water, MeOH, DMSO (due to ionic HCl salt and polar lactam)
H361 (Suspected): Suspected of damaging fertility or the unborn child. Rationale: Pyrrolidinone analogs (e.g., NMP) are known developmental toxins. Treat this structural analog with caution.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
Safe Handling & Storage Protocols
A. Engineering Controls
The hygroscopic nature of the HCl salt combined with the potential for dust generation necessitates specific engineering controls.
Primary Barrier: All weighing and open handling must occur inside a Chemical Fume Hood or Powder Containment Enclosure .
Airflow: Maintain face velocity > 0.5 m/s.
Static Control: Use anti-static weighing boats; the dry HCl salt may carry static charge, leading to dispersion.
B. Personal Protective Equipment (PPE) Matrix
Body Part
Recommended Equipment
Rationale
Respiratory
N95 (if outside hood) or P100
Prevent inhalation of acidic dust.
Hands
Nitrile Rubber (0.11 mm min)
Good resistance to polar organics and salts.
Eyes
Chemical Safety Goggles
Prevent corneal damage from acidic salt contact.
Body
Lab Coat (Cotton/Poly)
Standard splash protection.
C. Storage Conditions
Temperature: 2–8°C (Refrigerated).
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.
Incompatibility: Hygroscopic. Keep tightly sealed. Segregate from Strong Oxidizers and Strong Bases (bases will liberate the free amine, changing volatility and solubility).
Experimental Workflow: Synthesis & Handling
The following diagram illustrates the logical flow for handling this compound to minimize exposure risk.
Caption: Operational workflow for handling 5-(Piperidin-4-yl)pyrrolidin-2-one HCl, emphasizing dust control and temperature equilibration.
Emergency Response & Toxicology
Mechanism of Toxicity (Theoretical)
Local Irritation: The HCl salt forms hydrochloric acid upon contact with mucosal moisture, causing immediate irritation to the nose, throat, and eyes.
Systemic Effects:
Piperidine Moiety: Can act as a ganglionic blocker in high doses (nicotinic receptor interaction), though unlikely at standard lab exposure levels.
Pyrrolidinone Moiety: Potential for dermal absorption. Structurally related to N-Methylpyrrolidone (NMP), a known reproductive toxin. Precautionary Principle: Assume similar permeability and toxicity.
Emergency Decision Tree
Caption: Emergency response decision tree for exposure to piperidinyl-pyrrolidinone salts.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6091-44-7, Piperidine hydrochloride. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier for 2-Pyrrolidone (CAS 616-45-5). Retrieved from [Link]
World Health Organization (WHO). GHS Classification Criteria for Specific Target Organ Toxicity. Retrieved from [Link]
5-(Piperidin-4-yl)pyrrolidin-2-one Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction The intersection of piperidine and pyrrolidinone scaffolds in the form of 5-(Piperidin-4-yl)pyrrolidin-2-one represents a compelling area of medicinal chemistry. Both piperidine and pyrrolidine rings are pri...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The intersection of piperidine and pyrrolidinone scaffolds in the form of 5-(Piperidin-4-yl)pyrrolidin-2-one represents a compelling area of medicinal chemistry. Both piperidine and pyrrolidine rings are privileged structures, frequently appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4][5] The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in drug design, present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[1][3][4] Similarly, the five-membered pyrrolidine ring is a versatile scaffold that offers a three-dimensional architecture, contributing to the stereochemistry and pharmacophore space exploration of a molecule.[2][5] The pyrrolidin-2-one (or γ-lactam) substructure is also a common feature in many bioactive molecules.
The combination of these two cyclic systems into the 5-(Piperidin-4-yl)pyrrolidin-2-one core creates a unique molecular framework with significant potential for developing novel therapeutics. This guide provides an in-depth review of the synthesis, biological activities, and therapeutic applications of derivatives based on this core structure, aimed at researchers, scientists, and drug development professionals.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one derivatives can be approached through various synthetic routes, often involving the construction of one of the heterocyclic rings onto the other pre-formed ring.
Key Synthetic Approaches
A common strategy involves the lactamization of a γ-amino acid precursor. For instance, the synthesis can commence from a piperidine-4-carboxylic acid derivative, which is then elaborated to introduce the necessary functional groups for the formation of the pyrrolidinone ring.
Another approach is the Michael addition of a piperidine derivative to an α,β-unsaturated γ-lactam. This method allows for the direct coupling of the two heterocyclic systems.
Furthermore, multi-component reactions can offer an efficient pathway to construct these complex molecules in a single step from readily available starting materials.[1]
Experimental Protocol: A General Synthesis of a 5-(Substituted-piperidin-4-yl)pyrrolidin-2-one Derivative
This protocol outlines a generalized, multi-step synthesis that is commonly adapted in the literature for creating derivatives of the core scaffold.
Step 1: N-Protection of Piperidin-4-one
To a solution of piperidin-4-one hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the salt.
Introduce a protecting group precursor (e.g., benzyl chloroformate for Cbz protection or di-tert-butyl dicarbonate for Boc protection) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
Work up the reaction mixture to isolate the N-protected piperidin-4-one.
Step 2: Horner-Wadsworth-Emmons Reaction
To a solution of a phosphonate reagent (e.g., triethyl phosphonoacetate) in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a strong base (e.g., sodium hydride).
Add the N-protected piperidin-4-one from Step 1 to the reaction mixture and allow it to warm to room temperature.
Stir until the reaction is complete, then quench the reaction and extract the product to yield the α,β-unsaturated ester.
Step 3: Michael Addition and Lactamization
To a solution of the α,β-unsaturated ester from Step 2 in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium hydroxide) or a primary amine.
Heat the reaction mixture under reflux. The Michael addition of the amine followed by intramolecular cyclization (lactamization) will occur.
Cool the reaction mixture and isolate the 5-(N-protected-piperidin-4-yl)pyrrolidin-2-one derivative.
Step 4: N-Deprotection and Derivatization
Remove the protecting group from the piperidine nitrogen using appropriate conditions (e.g., hydrogenolysis for Cbz or acidic conditions for Boc).
The resulting secondary amine on the piperidine ring can then be further derivatized by reactions such as acylation, alkylation, or reductive amination to introduce a variety of substituents.
Visualization of the Synthetic Workflow
Caption: A generalized synthetic workflow for 5-(Piperidin-4-yl)pyrrolidin-2-one derivatives.
Biological Activities and Therapeutic Potential
Derivatives of the 5-(Piperidin-4-yl)pyrrolidin-2-one scaffold have been investigated for a range of biological activities, demonstrating their potential in various therapeutic areas.
Anticancer Activity
Several studies have highlighted the antiproliferative properties of piperidine and pyrrolidinone-containing compounds.[6] For instance, certain 3,5-bis(ylidene)-4-piperidone derivatives, which share the piperidone core, have shown potent antiproliferative effects against various cancer cell lines.[6] The mechanism of action for some of these compounds is presumed to be the inhibition of intracellular pro-angiogenic transcription factors.[6]
Recently, a novel class of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives has been identified as agonists of human caseinolytic protease P (HsClpP), a potential anticancer target.[7] One compound, SL44, exhibited potent HsClpP agonistic activity and inhibited the proliferation of hepatocellular carcinoma (HCC) cells by inducing the degradation of respiratory chain complex subunits and leading to apoptosis.[7] This highlights the potential of the piperidin-4-yl moiety in targeting mitochondrial homeostasis in cancer.
Antimicrobial and Antifungal Activities
The piperidine ring is a common feature in compounds with antimicrobial and antifungal properties.[8][9] For example, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have demonstrated significant antibacterial and antifungal activities.[8] The addition of the thiosemicarbazone moiety was found to enhance the antifungal activity.[8]
Furthermore, hybrid molecules combining piperidine and isoquinoline scaffolds have been synthesized and evaluated for their antimycotic potency against various yeast and mold species.[9]
Central Nervous System (CNS) Applications
Both piperidine and pyrrolidinone scaffolds are prevalent in CNS-active drugs. Pyrrolidin-2,5-dione derivatives have been studied for their anticonvulsant properties.[2] The substitution pattern on the pyrrolidine ring has been shown to significantly affect the anticonvulsant activity.[2]
Piperidine derivatives are known to exhibit analgesic activities, potentially through the inhibition of prostaglandin signaling pathways or interaction with opioid receptors.[10] Structure-activity relationship (SAR) studies of N-phenyl-N-(piperidin-2-yl)propionamide derivatives have identified potent and selective μ-opioid receptor agonists.[11]
Other Therapeutic Areas
Dipeptidyl Peptidase IV (DPP-4) Inhibition: Piperidinone- and piperidine-constrained phenethylamines have been identified as novel, potent, and selective DPP-4 inhibitors, which are a class of therapeutic agents for type 2 diabetes.[12]
Anti-tuberculosis Activity: A piperidinol derivative was identified with promising anti-tuberculosis activity.[13] Subsequent optimization led to the discovery of more potent analogs, although in vivo side effects were observed.[13]
Urease and Acetylcholinesterase Inhibition: A series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives displayed strong inhibitory activity against urease and moderate to strong activity as acetylcholinesterase inhibitors.[14]
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-(Piperidin-4-yl)pyrrolidin-2-one derivatives is highly dependent on the nature and position of substituents on both the piperidine and pyrrolidinone rings.
Piperidine Ring: The substituent on the piperidine nitrogen (N1 position) is a key point for modification and significantly influences the pharmacological profile. Introducing various alkyl, aryl, acyl, or sulfonyl groups can modulate potency, selectivity, and pharmacokinetic properties.
Pyrrolidinone Ring: Substitutions on the pyrrolidinone ring, particularly at the C3 and C4 positions, can impact the binding affinity and selectivity for specific biological targets. The stereochemistry at the C5 position, where the piperidine ring is attached, is also crucial for biological activity.
Visualization of Key Biological Targets
Caption: Key biological targets of 5-(Piperidin-4-yl)pyrrolidin-2-one and related derivatives.
Data Summary
The following table summarizes the biological activity of selected piperidine and pyrrolidinone derivatives from the literature.
The 5-(Piperidin-4-yl)pyrrolidin-2-one scaffold represents a promising starting point for the design and development of novel therapeutic agents. The chemical tractability of this core structure allows for extensive derivatization, enabling the fine-tuning of pharmacological properties.
Future research in this area should focus on:
Exploring Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes will facilitate the generation of diverse compound libraries.
Structure-Based Drug Design: Where target structures are known, computational methods such as molecular docking can guide the design of more potent and selective inhibitors.
Investigation of Underexplored Biological Targets: The versatility of this scaffold suggests that it may have activity against a wider range of biological targets than have been currently investigated.
Optimization of Pharmacokinetic Properties: A key challenge in drug development is achieving a favorable ADME (absorption, distribution, metabolism, and excretion) profile. Systematic modification of the core structure will be necessary to optimize these properties.
References
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances, 12(48), 31235-31261.
Recent Advances in Synthesis and Pharmacological Applications of Piperidine Derivatives. (2023). International Journal of Molecular Sciences, 24(3), 2937.
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4877.
Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. (2024). Journal of Medicinal Chemistry.
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020).
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Structure activity relationship of piperidine derivatives. (n.d.).
Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. (2007). Journal of Medicinal Chemistry, 50(8), 1983-1987.
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). ChemMedChem, 13(11), 1129-1142.
Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (2026).
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Archiv der Pharmazie.
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). Organometallics, 41(9), 1118-1126.
Pharmacological Applications of Piperidine Deriv
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA.
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). MDPI.
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PubMed Central.
Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. (2016). Bioorganic & Medicinal Chemistry, 24(2), 125-135.
Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (n.d.).
【Whitepaper】Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
An In-Depth Technical Guide to the Aqueous and DMSO Solubility of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Solubility in Modern Drug Discovery In the landscape of contemporary...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Solubility in Modern Drug Discovery
In the landscape of contemporary drug discovery, the intrinsic solubility of a chemical entity is a cornerstone of its developability profile. It is a critical physicochemical parameter that dictates the reliability of in vitro assays, influences pharmacokinetic properties such as absorption and distribution, and ultimately, can determine the therapeutic viability of a promising candidate. Low aqueous solubility, for instance, can lead to underestimated potency in biological screens, poor bioavailability, and challenges in formulation development, thereby creating significant hurdles in the path to clinical success. Conversely, an understanding of a compound's solubility in organic solvents like dimethyl sulfoxide (DMSO) is fundamental to the practical aspects of compound handling, storage, and the execution of high-throughput screening (HTS) campaigns.
This guide provides a comprehensive technical overview of the solubility characteristics of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl. As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for understanding, predicting, and experimentally determining the solubility of this molecule. We will delve into the theoretical underpinnings of its solubility, present robust, field-tested protocols for its measurement in both water and DMSO, and offer insights into the causality behind these experimental designs.
Physicochemical Profile and Theoretical Solubility Considerations
While specific experimental solubility data for 5-(Piperidin-4-yl)pyrrolidin-2-one HCl is not extensively documented in publicly available literature, we can deduce its likely behavior from its chemical structure and the known properties of its constituent moieties.
Structure and Ionization:
5-(Piperidin-4-yl)pyrrolidin-2-one is comprised of a pyrrolidin-2-one ring linked to a piperidine ring. The hydrochloride (HCl) salt form indicates that the molecule possesses a basic center capable of protonation. The most basic nitrogen is within the piperidine ring, a secondary amine. The nitrogen in the pyrrolidin-2-one ring is an amide and is non-basic.
The presence of the basic piperidine nitrogen is the most critical determinant of the aqueous solubility of this compound. In its HCl salt form, this nitrogen will be protonated, rendering the molecule a positively charged species. This ionization dramatically increases its polarity and, consequently, its affinity for polar solvents like water. For comparison, piperidine hydrochloride itself is freely soluble in water, with reported solubilities exceeding 1500 g/L.[1][2] This provides a strong indication that 5-(Piperidin-4-yl)pyrrolidin-2-one HCl will exhibit high aqueous solubility.
LogP, LogD, and the Influence of pH:
Lipophilicity is a key factor influencing solubility. It is commonly expressed as LogP, the partition coefficient of the neutral form of a molecule between octanol and water. However, for an ionizable compound like 5-(Piperidin-4-yl)pyrrolidin-2-one HCl, LogD (the distribution coefficient at a specific pH) is a far more relevant metric.[3][4]
At acidic to neutral pH, the piperidine nitrogen will be protonated, leading to a significantly lower LogD value compared to the LogP of the free base. This low LogD at physiological pH (typically around 7.4) suggests that the compound will favor the aqueous phase, which is advantageous for bioavailability.
DMSO Solubility:
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar organic compounds.[5] Given the organic nature of the carbon scaffold of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl, it is expected to be readily soluble in DMSO. This is crucial for its utility in a research setting, where DMSO is the standard solvent for preparing high-concentration stock solutions for in vitro assays.
Quantitative Solubility Data Summary
The following table provides a framework for summarizing experimentally determined solubility data for 5-(Piperidin-4-yl)pyrrolidin-2-one HCl. The values presented are illustrative placeholders, as the primary purpose of this guide is to provide the methodology for obtaining this data.
Parameter
Solvent
Methodology
Illustrative Value
Thermodynamic Solubility
Water (pH 7.4 Phosphate Buffer)
Shake-Flask
e.g., >50 mg/mL
Kinetic Aqueous Solubility
Water (pH 7.4 Phosphate Buffer)
DMSO Precipitation
e.g., 250 µM
Maximum Stock Concentration
DMSO
Serial Dilution
e.g., 100 mM
Experimental Protocols for Solubility Determination
The following protocols are designed to be self-validating systems, providing accurate and reproducible data. The choice between thermodynamic and kinetic solubility measurements depends on the stage of the research program.[6][7] Thermodynamic solubility is the "gold standard" for lead optimization and formulation, while kinetic solubility is often employed for high-throughput screening in early discovery.[8][9]
Part 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)
This method is considered the most reliable for determining the equilibrium solubility of a compound and is based on the principle of allowing an excess of the solid compound to equilibrate with the solvent over a defined period.[1]
Rationale: The extended incubation period (typically 24-72 hours) with agitation ensures that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved compound. This is crucial for obtaining a solubility value that is independent of the dissolution rate. The use of a buffered aqueous solution maintains a constant pH, which is critical for ionizable compounds.
Experimental Workflow Diagram:
Caption: Thermodynamic Solubility Workflow
Step-by-Step Methodology:
Preparation of Saturated Solution:
Weigh an excess amount of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl (e.g., 5-10 mg) into a clear glass vial. The key is to have undissolved solid remaining at the end of the experiment.
Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to the vial.
Seal the vial tightly to prevent solvent evaporation.
Equilibration:
Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours. A preliminary time-course experiment can be conducted to confirm the time to reach a plateau in concentration.
Phase Separation:
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes).
Carefully withdraw the supernatant and filter it through a low-binding 0.45 µm syringe filter into a clean vial for analysis. This step is critical to avoid artificially high solubility readings from suspended microparticles.
Quantification:
Prepare a set of calibration standards of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl of known concentrations in the same aqueous buffer.
Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Determine the concentration of the compound in the supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.
Part 2: DMSO Solubility for Stock Solution Preparation
The goal here is to determine the maximum practical concentration at which the compound can be fully dissolved in DMSO to create a stable stock solution for in vitro screening.
Rationale: For high-throughput screening, compounds are typically stored as high-concentration stock solutions in DMSO. Ensuring complete dissolution at the stock concentration is paramount for accurate dispensing and subsequent dilutions in aqueous assay buffers. Incomplete dissolution can lead to significant errors in the reported biological activity.
Experimental Workflow Diagram:
Caption: DMSO Solubility Workflow
Step-by-Step Methodology:
Initial High-Concentration Attempt:
Accurately weigh a specific amount of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl (e.g., 10 mg) into a suitable vial.
Based on the molecular weight of the compound, calculate and add the volume of anhydrous DMSO required to achieve a high target concentration (e.g., 100 mM or 200 mM).
Dissolution and Observation:
Vortex the mixture vigorously for several minutes to facilitate dissolution. Gentle warming (e.g., to 37°C) can be applied if necessary, but the stability of the compound at that temperature should be considered.
Visually inspect the solution against a bright light and a dark background to check for any undissolved particulate matter.
Solubility Titration (if necessary):
If the compound is not fully dissolved, add a small, precise volume of DMSO (e.g., 10% of the initial volume) to the vial.
Vortex again until the solid is dissolved.
Repeat this process incrementally until complete dissolution is achieved. Keep a careful record of the total volume of DMSO added.
Confirmation of Stability:
Once the compound is fully dissolved, allow the solution to stand at room temperature for at least 24 hours.
After the incubation period, re-examine the solution for any signs of precipitation or crystallization. A stable stock solution should remain clear.
The highest concentration that remains clear after 24 hours is considered the maximum practical solubility in DMSO for stock solution purposes.
Conclusion and Best Practices
This guide provides a robust framework for understanding and experimentally determining the solubility of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl in both aqueous and DMSO-based systems. Based on its structure as a hydrochloride salt of a piperidine-containing molecule, it is predicted to have high aqueous solubility , a favorable characteristic for a drug candidate. Its organic scaffold also suggests high solubility in DMSO , making it amenable to standard in vitro screening protocols.
For the drug development professional, the key takeaway is the imperative of experimental verification. The protocols outlined herein, particularly the shake-flask method for thermodynamic solubility, provide the means to generate the reliable data necessary for informed decision-making in lead optimization and preclinical development. Adherence to these self-validating methodologies will ensure the scientific integrity of the data and contribute to the successful progression of promising therapeutic agents.
References
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]
Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference? Retrieved from [Link]
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
Synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride from 4-piperidone
Application Note: Scalable Synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride Strategic Overview The target molecule, 5-(Piperidin-4-yl)pyrrolidin-2-one , is a critical bicyclic scaffold found in various Janus...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride
Strategic Overview
The target molecule, 5-(Piperidin-4-yl)pyrrolidin-2-one , is a critical bicyclic scaffold found in various Janus Kinase (JAK) inhibitors and peptide deformylase inhibitors. Its structural core consists of a piperidine ring linked to a
-lactam (pyrrolidinone).
While several routes exist, the "Reductive Cyclization" strategy is the industry standard for scalability and purity. This route avoids the use of unstable aldehydes or expensive chiral auxiliaries (unless enantiopurity is required, in which case chiral Michael additions are employed).
The Synthetic Logic (Retrosynthesis):
Lactam Formation: The pyrrolidinone ring is formed via the intramolecular cyclization of a
-amino ester.
Nitrogen Introduction: The amino group originates from a nitro group, introduced via a Michael addition.[1]
Carbon Framework: The carbon backbone is established by connecting a 2-carbon unit (acetate) to 4-piperidone via a Horner-Wadsworth-Emmons (HWE) reaction.
Detailed Experimental Protocol
Step 1: Horner-Wadsworth-Emmons Olefination
Objective: Conversion of N-Boc-4-piperidone to the
-unsaturated ester.
Rationale: The HWE reaction is preferred over the Wittig reaction due to the water-solubility of the phosphate by-products, which simplifies purification. We use N-Boc protection to prevent amine interference and ensure solubility.
Reagents:
N-Boc-4-piperidone (1.0 equiv)
Triethyl phosphonoacetate (1.2 equiv)
Sodium Hydride (60% dispersion in oil) (1.3 equiv)
Solvent: Anhydrous THF
Protocol:
Activation: To a flame-dried 3-neck flask under nitrogen, add NaH (1.3 equiv) suspended in anhydrous THF (5 mL/g of substrate). Cool to 0 °C.
Phosphonate Addition: Add triethyl phosphonoacetate (1.2 equiv) dropwise. Stir for 30 minutes at 0 °C until gas evolution ceases and the solution becomes clear/yellow.
Ketone Addition: Add N-Boc-4-piperidone (1.0 equiv) dissolved in THF dropwise.
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The ketone spot (
) should disappear, yielding a higher olefin spot.
Workup: Quench with saturated NH
Cl. Extract with EtOAc ().[2] Wash combined organics with brine, dry over MgSO, and concentrate.[3]
Purification: The crude unsaturated ester is usually pure enough (>95%) for the next step. If necessary, purify via silica plug.
Step 2: Michael Addition of Nitromethane
Objective: Introduction of the nitro-methane arm and the quaternary carbon center.
Rationale: The exocyclic double bond is tetrasubstituted and sterically hindered. A strong organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is required to generate the nitronate anion and drive the reaction to completion.
Reagents:
Unsaturated Ester (from Step 1)
Nitromethane (5–10 equiv, acts as solvent/reagent)
DBU (1.0–1.2 equiv)
Protocol:
Setup: Dissolve the unsaturated ester in Nitromethane (concentration ~0.5 M).
Addition: Add DBU (1.1 equiv) dropwise at RT.
Reaction: Heat the mixture to 60–70 °C. This reaction is reversible and sterically demanding; heating drives it forward. Stir for 12–24 hours.
Monitoring: Monitor by HPLC or LCMS. Look for the disappearance of the olefin peak.
Workup: Cool to RT. Dilute with EtOAc. Wash with 1N HCl (to remove DBU) and then brine.
Safety Note:Nitromethane is energetic. Do not heat to dryness. Distill off excess nitromethane under reduced pressure carefully or wash it out if possible.
Step 3: Reductive Cyclization (The "One-Pot" Cascade)
Objective: Reduction of nitro group to amine, followed by spontaneous intramolecular lactamization.
Rationale: Raney Nickel (Ra-Ni) is the catalyst of choice for reducing aliphatic nitro groups to amines under moderate pressure. As the amine forms, it nucleophilically attacks the ethyl ester, releasing ethanol and closing the ring.
Reagents:
Nitro-ester intermediate (from Step 2)
Raney Nickel (approx. 50 wt% of substrate, washed with EtOH)
Hydrogenation: Place in a Parr shaker or autoclave. Pressurize to 50 psi H
. Heat to 50–60 °C.
Duration: Shake/stir for 16–24 hours.
Mechanism Check: The reaction proceeds: Nitro
Amine Cyclization. If LCMS shows the linear amino-ester, heat the solution (after filtering off catalyst) to reflux for 2 hours to force cyclization.
Workup: Filter through a Celite pad (Caution: Do not let Ra-Ni dry out). Concentrate the filtrate to obtain tert-butyl 4-(5-oxopyrrolidin-3-yl)piperidine-1-carboxylate.
Step 4: Deprotection and Salt Formation
Objective: Removal of Boc group to yield the final Hydrochloride salt.
Reagents:
Boc-protected Lactam (from Step 3)
4M HCl in Dioxane (or HCl in EtOAc)
Protocol:
Dissolution: Dissolve the intermediate in a minimum amount of DCM or Dioxane.
Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) at 0 °C.
Reaction: Stir at RT for 2–4 hours. A white precipitate should form.[4]
Isolation: Dilute with Et
O to maximize precipitation. Filter the solid under nitrogen.
Drying: Dry in a vacuum oven at 40 °C to remove traces of solvent and HCl.
Analytical Data & Process Summary
Table 1: Process Efficiency & Yields
Step
Reaction Type
Key Reagents
Typical Yield
Critical Parameter
1
HWE Olefination
NaH, Phosphonate
95–99%
Anhydrous conditions; keep Temp < 5 °C during addition.
The following diagram illustrates the reaction flow and the logic gates for troubleshooting.
Caption: Flowchart of the 4-step synthesis highlighting reagents, intermediates, and critical control points for the reductive cyclization.
References
World Intellectual Property Organization. (2009). International Publication No. WO 2009/055086 A1. Synthesis of JAK Inhibitor Intermediates. Link
World Intellectual Property Organization. (2007). International Publication No. WO 2007/041365 A2. Preparation of Pyrrolidinone Derivatives. Link
Organic Syntheses. (2010). Discussion on Michael Addition of Nitromethane to Hindered Esters. Organic Syntheses, Coll. Vol. 11. Link
Journal of Medicinal Chemistry. (2010). Discovery of INCB018424 (Ruxolitinib): A Selective Janus Kinase 1 and 2 Inhibitor. (Contextual reference for the scaffold utility). Link
Application Note: 5-(Piperidin-4-yl)pyrrolidin-2-one HCl as a Constrained Basic Amino Acid Surrogate
This Application Note is structured as a high-level technical guide for drug discovery scientists, focusing on the strategic integration of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl into peptidomimetic libraries. [1] Part 1...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for drug discovery scientists, focusing on the strategic integration of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl into peptidomimetic libraries.
[1]
Part 1: The Scaffold & Rationale
Introduction
In the landscape of modern drug discovery, the transition from native peptide ligands to metabolically stable small molecules relies heavily on conformational constraint . 5-(Piperidin-4-yl)pyrrolidin-2-one HCl (CAS: 1185186-18-8) represents a privileged "bifunctional" scaffold.[1][2][3][4] It functions as a
-lactam constrained surrogate for basic amino acids (e.g., Arginine, Lysine, or Homoarginine).[1]
By incorporating the
-carbon and the amide nitrogen into a 5-membered lactam ring, this scaffold locks the peptide backbone dihedral angles ( and ), inducing specific secondary structures like -turns (Type II’ is common for -lactams).[1] Simultaneously, the piperidine moiety at the C5 position acts as a semi-rigid, basic side-chain mimetic capable of engaging anionic pockets in targets such as Thrombin , Factor Xa , and CGRP receptors .
Structural Logic
The molecule consists of two distinct domains:
The Backbone Mimic (Pyrrolidin-2-one): Provides the rigid framework and hydrogen-bonding acceptors.[1]
The Pharmacophore (Piperidine): A secondary amine "handle" that mimics the charged side chain of basic residues, available for further diversification (e.g., reductive amination, acylation).
Figure 1: The rational design flow transforming a native basic residue into the constrained lactam scaffold.[1]
Part 2: Technical Specifications & Handling
Physical Properties & Solubility
The hydrochloride salt (HCl) enhances stability but introduces hygroscopicity. Proper handling is critical for stoichiometry in sensitive coupling reactions.
Incorporating this scaffold into a peptide chain requires distinguishing the piperidine amine from the lactam nitrogen.[1] The lactam nitrogen is generally non-nucleophilic, so the connection point to the peptide chain is usually the Piperidine Nitrogen .
Concept: The scaffold acts as a "C-terminal Cap" or a "Side-chain anchored" moiety.[1]
Protocol (Coupling to Resin-Bound Acid):
Resin Prep: Swell Rink Amide or Wang resin carrying the peptide chain (COOH-terminated).[1]
Activation: Add HATU (2.0 eq) and HOAt (2.0 eq) in DMF. Add DIPEA (4.0 eq).
Note: The excess DIPEA is crucial to free the piperidine HCl salt in situ.
Incubation: Shake for 4-6 hours. The secondary amine of the piperidine is sterically hindered compared to a primary amine; extended coupling times are required.
Validation: Perform a chloranil test (for secondary amines) to ensure no unreacted amine remains if you were coupling onto the piperidine (reverse direction).
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from this single scaffold.
Figure 2: Divergent synthetic pathways for library generation.
Part 4: Scientific Validation & Quality Control[1]
NMR Characterization
To validate the structure, look for these diagnostic signals (Solvent:
Stereochemistry: If using a chiral starting material (e.g., L-Glutamate derived), use chiral HPLC or Mosher's acid analysis to confirm no racemization occurred at C5.[1]
Troubleshooting Common Issues
Issue: Low yield in coupling.
Cause: The piperidine secondary amine is moderately hindered.
Solution: Switch from HATU to PyBOP or use microwave irradiation (50°C, 15 mins) to drive the reaction.
Issue: Hygroscopicity causing weighing errors.
Solution: Weigh the HCl salt rapidly into a tared vial, then dry under high vacuum for 1 hour before adding solvent.
References
Freidinger, R. M., et al. (1982). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog."[1] Science, 215(4530), 160-162.[1] (Foundational text on
Jamieson, A. G., et al. (2013). "Peptide scanning for the discovery of lactam-based peptidomimetics." Chemical Biology & Drug Design. (Discusses lactam integration strategies). Link[1]
Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics." Tetrahedron. (Methodology for piperidine-lactam hybrids). Link
Pace, A., & Pierro, P. (2009).[6] "The new era of 1,2,4-oxadiazoles." Organic & Biomolecular Chemistry. (Contextualizes 5-piperidinyl scaffolds in heterocyclic chemistry). Link
Application Notes and Protocols: Functionalization of the Secondary Amine in 5-(Piperidin-4-yl)pyrrolidin-2-one
Introduction The 5-(Piperidin-4-yl)pyrrolidin-2-one scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a diverse array of biologically active compounds.[1][2][3] Its constitu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 5-(Piperidin-4-yl)pyrrolidin-2-one scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a diverse array of biologically active compounds.[1][2][3] Its constituent piperidine and pyrrolidinone rings are prevalent in numerous FDA-approved drugs.[4][5][6] The secondary amine within the piperidine ring offers a versatile handle for chemical modification, allowing for the systematic modulation of a molecule's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacodynamic and pharmacokinetic profiles.[2] This strategic functionalization is crucial in the optimization of lead compounds during the drug discovery process.[7]
This comprehensive guide provides detailed application notes and protocols for the functionalization of the secondary amine of 5-(Piperidin-4-yl)pyrrolidin-2-one. We will delve into several key transformation strategies, including N-acylation, N-alkylation (via direct alkylation and reductive amination), N-arylation (via Buchwald-Hartwig amination and Ullmann condensation), and N-sulfonylation. For each methodology, we will not only provide step-by-step protocols but also explain the underlying chemical principles and rationale for experimental choices, empowering researchers to adapt and troubleshoot these procedures effectively.
Core Scaffold:
Section 1: N-Acylation of the Piperidine Nitrogen
N-acylation is a fundamental transformation that introduces an amide functionality, which can serve as a key pharmacophore or as a protecting group for the secondary amine.[8] This reaction typically involves the treatment of the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the acidic byproduct.
Causality Behind Experimental Choices:
Acylating Agent: Acyl chlorides and anhydrides are highly reactive electrophiles, ensuring efficient acylation. The choice between them can depend on the desired reactivity and the stability of the starting material.
Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl or carboxylic acid generated during the reaction, driving the equilibrium towards product formation without competing in the acylation.
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred as they do not react with the acylating agent.
Experimental Protocol: General Procedure for N-Acylation
Materials:
5-(Piperidin-4-yl)pyrrolidin-2-one
Acyl chloride or anhydride (1.1 eq)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
Dissolve 5-(Piperidin-4-yl)pyrrolidin-2-one (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C using an ice bath.
Add TEA or DIPEA (1.5 eq) to the stirred solution.
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
Separate the organic layer and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography to yield the desired N-acylated product.
Data Presentation: Representative N-Acylation Reactions
Acylating Agent
Product
Typical Yield (%)
Acetyl chloride
1-acetyl-5-(piperidin-4-yl)pyrrolidin-2-one
90-95
Benzoyl chloride
1-benzoyl-5-(piperidin-4-yl)pyrrolidin-2-one
85-92
Acetic anhydride
1-acetyl-5-(piperidin-4-yl)pyrrolidin-2-one
88-94
Section 2: N-Alkylation of the Piperidine Nitrogen
N-alkylation introduces alkyl substituents onto the piperidine nitrogen, a common strategy to modulate basicity and lipophilicity. This can be achieved through direct alkylation with alkyl halides or, more commonly and with greater control, via reductive amination.
Direct N-Alkylation
Direct alkylation involves the reaction of the secondary amine with an alkyl halide. While straightforward, this method can be prone to over-alkylation, leading to the formation of quaternary ammonium salts.[9] Careful control of stoichiometry and reaction conditions is crucial.
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 eq)
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
Procedure:
To a solution of 5-(Piperidin-4-yl)pyrrolidin-2-one (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.2 eq).
Stir the suspension at room temperature for 30 minutes.
Add the alkyl halide (1.05 eq) dropwise and continue stirring at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC).
Pour the reaction mixture into water and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by column chromatography.
Reductive Amination
Reductive amination is a highly efficient and versatile method for N-alkylation that avoids the issue of over-alkylation.[10][11] It proceeds in two steps: the formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction of this intermediate to the tertiary amine.[12]
Causality Behind Experimental Choices:
Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[13] It is stable in acidic conditions, which can be used to catalyze iminium ion formation. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often preferred due to its lower toxicity.[13]
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Acetic acid (optional, catalytic amount)
Procedure:
Dissolve 5-(Piperidin-4-yl)pyrrolidin-2-one (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM.
If desired, add a catalytic amount of acetic acid to facilitate iminium ion formation.
Stir the mixture at room temperature for 30-60 minutes.
Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.
Continue stirring at room temperature for 4-16 hours, monitoring by TLC.
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purify by column chromatography.
Visualization: Reductive Amination Workflow
Caption: Workflow for N-alkylation via reductive amination.
Section 3: N-Arylation of the Piperidine Nitrogen
The introduction of an aryl group onto the piperidine nitrogen can significantly impact a molecule's biological activity. Transition metal-catalyzed cross-coupling reactions are the most effective methods for this transformation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is a powerful tool for the formation of C-N bonds.[14][15][16] It allows for the coupling of amines with aryl halides or triflates under relatively mild conditions.
Causality Behind Experimental Choices:
Palladium Catalyst: A variety of palladium pre-catalysts are available. The choice of catalyst and ligand is crucial for reaction efficiency and depends on the specific substrates.
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are commonly used to facilitate the catalytic cycle.[15][17]
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[17]
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), 5-(Piperidin-4-yl)pyrrolidin-2-one (1.2 eq), palladium pre-catalyst, ligand, and NaOtBu in a reaction vessel.
Add anhydrous toluene or dioxane.
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by column chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction.[18][19] While it often requires higher temperatures than the Buchwald-Hartwig amination, it can be a valuable alternative, particularly for certain substrates.[19][20][21]
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
Combine the aryl halide (1.0 eq), 5-(Piperidin-4-yl)pyrrolidin-2-one (1.2 eq), CuI, ligand, and base in a reaction vessel.
Add anhydrous DMSO or DMF.
Heat the mixture to 100-140 °C for 24-48 hours.
Cool the reaction, dilute with water, and extract with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify by column chromatography.
Visualization: N-Arylation Strategies
Caption: Comparison of palladium and copper-catalyzed N-arylation methods.
Section 4: N-Sulfonylation of the Piperidine Nitrogen
N-sulfonylation introduces a sulfonamide group, a common functional group in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor.[4][22][23] The reaction is analogous to N-acylation, employing a sulfonyl chloride as the electrophile.
The functionalization of the secondary amine in 5-(Piperidin-4-yl)pyrrolidin-2-one provides a powerful platform for the synthesis of diverse chemical libraries for drug discovery and development. The protocols outlined in this guide for N-acylation, N-alkylation, N-arylation, and N-sulfonylation offer robust and versatile methods for modifying this privileged scaffold. By understanding the underlying principles and carefully selecting the appropriate reagents and conditions, researchers can effectively synthesize novel derivatives with tailored properties for a wide range of therapeutic applications.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Atom Scientific. (n.d.). Piperidine for Peptide Synthesis. Retrieved February 16, 2026, from [Link]
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]...
Cosyns, J., & De Smaele, D. (2009). A novel and efficient method for the preparation of secondary amines by reductive amination of carbonyl compounds with primary amines. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-3.
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amine, Ether, and Thioether C-N, C-O, and C-S Bond Formation. Chemical Reviews, 116(19), 12564–12649.
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
Preparation and Evaluation of Novel G-Protein Coupled Receptor 119 (GPR119) Agonists Utilizing a Piperidinyl-Pyrrolidinone Scaffold
Application Notes and Protocols for Drug Discovery Professionals Authored by a Senior Application Scientist Introduction: The Therapeutic Promise of GPR119 in Metabolic Disease G-protein coupled receptor 119 (GPR119) has...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes and Protocols for Drug Discovery Professionals
Authored by a Senior Application Scientist
Introduction: The Therapeutic Promise of GPR119 in Metabolic Disease
G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and obesity.[1][2] This class A GPCR is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1][3] Its activation initiates a dual mechanism beneficial for glucose homeostasis. Firstly, it directly potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. Secondly, it stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut, which in turn further enhances insulin secretion.[1][4][5] This glucose-dependent activity profile minimizes the risk of hypoglycemia, a significant side effect of some current anti-diabetic therapies.[1]
The signaling cascade of GPR119 is primarily coupled through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][3][6] This well-defined pathway provides a clear biomarker for assessing receptor activation in vitro. The piperidinyl-pyrrolidinone scaffold has been identified as a promising framework for the development of potent and selective GPR119 agonists, offering a unique three-dimensional architecture for receptor interaction.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and evaluation of GPR119 agonists based on a piperidinyl-pyrrolidinone core. It includes detailed, field-proven protocols for chemical synthesis, in vitro characterization, and in vivo efficacy assessment.
Section 1: GPR119 Signaling Pathway and Agonist Mechanism of Action
Activation of GPR119 by an agonist triggers a conformational change in the receptor, leading to the coupling and activation of the heterotrimeric Gs protein. The activated Gαs subunit exchanges GDP for GTP and subsequently activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger. In pancreatic β-cells, elevated cAMP levels potentiate glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP stimulates the secretion of GLP-1.
Caption: GPR119 agonist signaling cascade.
Section 2: Synthesis of the Piperidinyl-Pyrrolidinone Scaffold and Derivative Agonists
The synthesis of GPR119 agonists featuring the piperidinyl-pyrrolidinone scaffold requires a multi-step approach. The following protocols outline a representative synthetic route, with explanations for key transformations. This proposed synthesis is based on established methodologies for constructing piperidine and pyrrolidinone rings.[8][9]
Workflow for Synthesis of Piperidinyl-Pyrrolidinone GPR119 Agonists
Caption: General synthetic workflow.
Protocol 2.1: Synthesis of N-Boc-4-aminopiperidine
This protocol describes the synthesis of a key piperidine intermediate.
To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
Stir the mixture at room temperature for 1 hour.
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
Allow the reaction to warm to room temperature and stir for 16 hours.
Concentrate the reaction mixture under reduced pressure.
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography (silica gel, gradient elution with DCM/MeOH) to afford N-Boc-4-aminopiperidine.
Rationale: This reductive amination provides a straightforward method to introduce the amine functionality at the 4-position of the piperidine ring, which is crucial for subsequent coupling with the pyrrolidinone moiety.
Protocol 2.2: Synthesis of 1-(piperidin-4-yl)pyrrolidin-2-one
This protocol outlines the coupling of the piperidine and pyrrolidinone rings.
Materials:
N-Boc-4-aminopiperidine (from Protocol 2.1)
γ-Butyrolactone
High-pressure reaction vessel
Procedure:
In a high-pressure reaction vessel, combine N-Boc-4-aminopiperidine (1.0 eq) and γ-butyrolactone (1.5 eq).
Seal the vessel and heat the mixture to 200-250 °C for 12-24 hours.
Cool the reaction mixture to room temperature.
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and purify by column chromatography (silica gel, gradient elution) to yield N-Boc-1-(piperidin-4-yl)pyrrolidin-2-one.
To a solution of N-Boc-1-(piperidin-4-yl)pyrrolidin-2-one in dichloromethane, add trifluoroacetic acid (TFA) (10 eq).
Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete deprotection.
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
Dry the organic layer over anhydrous sodium sulfate and concentrate to give 1-(piperidin-4-yl)pyrrolidin-2-one.
Rationale: The reaction of an amine with a lactone at high temperature is a known method for the formation of amides, in this case, the pyrrolidinone ring.[10] The Boc protecting group is then removed under acidic conditions to liberate the piperidine nitrogen for further functionalization.
Protocol 2.3: N-Arylation of 1-(piperidin-4-yl)pyrrolidin-2-one
This protocol describes the final step to introduce the desired aryl group, a common feature in many GPR119 agonists.
To an oven-dried flask, add 1-(piperidin-4-yl)pyrrolidin-2-one (1.0 eq), the aryl halide (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
Evacuate and backfill the flask with argon (3x).
Add anhydrous 1,4-dioxane via syringe.
Heat the reaction mixture to 100-110 °C for 12-18 hours.
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate and purify the residue by column chromatography (silica gel) to afford the final GPR119 agonist.
Rationale: The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds, allowing for the coupling of the piperidine nitrogen with a variety of aryl and heteroaryl halides.[11]
Section 3: In Vitro Evaluation of GPR119 Agonists
The initial characterization of newly synthesized compounds involves assessing their ability to activate the GPR119 receptor in a cellular context.
Protocol 3.1: cAMP Accumulation Assay
This assay directly measures the production of the second messenger cAMP upon GPR119 activation.
Promising compounds from in vitro screening are advanced to in vivo models to assess their therapeutic potential in a physiological setting.
Protocol 4.1: Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard preclinical model to evaluate the effect of a compound on glucose disposal.
Materials:
Male C57BL/6J mice (8-10 weeks old)
Test compound formulation (e.g., in 0.5% methylcellulose)
Vehicle control
Glucose solution (20% w/v in water)
Glucometer and test strips
Procedure:
Fast mice overnight (approximately 16 hours) with free access to water.
Record the baseline blood glucose level (t=0) from a tail snip.
Administer the test compound or vehicle via oral gavage.
After 30-60 minutes, administer a glucose bolus (2 g/kg) via oral gavage.
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
Calculate the area under the curve (AUC) for the glucose excursion and compare the treated groups to the vehicle control.
Rationale: This test assesses the compound's ability to improve glucose tolerance, a key indicator of anti-diabetic efficacy.
Workflow for In Vivo Compound Evaluation
Caption: In vivo evaluation cascade.
Section 5: Conclusion and Future Directions
The piperidinyl-pyrrolidinone scaffold represents a promising avenue for the discovery of novel GPR119 agonists. The protocols detailed herein provide a comprehensive framework for the synthesis and evaluation of such compounds. By systematically applying these methods, researchers can efficiently identify and characterize lead candidates with the potential for development into next-generation therapeutics for type 2 diabetes and other metabolic disorders. Future work should focus on optimizing the pharmacokinetic properties and long-term efficacy of these agonists in relevant disease models.
References
Patsnap Synapse. (2024, June 21). What are GPR119 agonists and how do they work?
Song, Q., et al. (2022, July 22). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI.
BenchChem. (2025). Application Notes and Protocols for the Use of GPR119 Agonists in Cell-Based Assays.
Wang, F., et al. (2018, December 19). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry.
BenchChem. (2025). The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry.
Taylor & Francis Online. (2024, October 29). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?
Shah, U., et al. (2013, November 21).
Hyundai Pharm Inc. (n.d.).
Xie, X., et al. (2014, March 31). Discovery and characterization of novel small-molecule agonists of G protein-coupled receptor 119. PMC - NIH.
Kumar, P., et al. (2014). A categorical structure-activity relationship analysis of GPR119 ligands. PubMed Central.
Brocklehurst, K. J., et al. (2011, December 15).
ACS Publications. (2025, January 24). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry.
BenchChem. (2025).
Yang, Z., et al. (2016, March 10). Synthesis of GPR119 Agonist GSK-1292263. Chinese Journal of Pharmaceuticals.
Arena Pharmaceuticals. (n.d.).
Astellas Pharma Inc. (2010, September 24).
Kumar, P., et al. (2014). A Categorical Structure-Activity Relationship Analysis of GPR119 Ligands. PubMed.
Valdez, C. A., et al. (2025, December 29). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review.
Semple, G., et al. (2007, November 26). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. PMC.
Reaction conditions for N-alkylation of 5-(Piperidin-4-yl)pyrrolidin-2-one
Strategic Analysis: The Nucleophilicity Dichotomy The functionalization of 5-(Piperidin-4-yl)pyrrolidin-2-one presents a classic chemoselectivity challenge common in heterocyclic medicinal chemistry. This scaffold contai...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Analysis: The Nucleophilicity Dichotomy
The functionalization of 5-(Piperidin-4-yl)pyrrolidin-2-one presents a classic chemoselectivity challenge common in heterocyclic medicinal chemistry. This scaffold contains two distinct nitrogen centers with vastly different electronic profiles:
): An amide-like nitrogen embedded in a pyrrolidin-2-one ring.[1]
(N-H): ~16–17 (requires deprotonation to become nucleophilic).[1]
Reactivity: Poor nucleophile under neutral conditions due to resonance delocalization of the lone pair into the carbonyl group.
The Selectivity Rule:
Under Neutral/Mild Basic Conditions (
, ): Reaction occurs exclusively at . The lactam remains inert.
Under Strong Basic Conditions (
, ): The lactam is deprotonated to form a highly reactive imidate anion. However, unless is protected, competitive quaternization or bis-alkylation is a significant risk.
This guide details two primary workflows: Protocol A (Selective Piperidine Functionalization) and Protocol B (Lactam Functionalization via Protection Strategy).
Protocol A: Selective N-Alkylation of the Piperidine Ring
Objective: Mono-alkylation of the secondary amine without affecting the lactam or causing over-alkylation (quaternization).
Method A1: Reductive Amination (The "Gold Standard")
Recommended for: Introduction of benzyl, ethyl, or complex alkyl chains where mono-selectivity is critical.
Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.[1] This method inherently prevents over-alkylation because the resulting tertiary amine is sterically hindered and less electrophilic toward the carbonyl species than the starting secondary amine.
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = M + Alkyl).[1]
Quench: Slowly add saturated aqueous
until pH ~8.
Workup: Extract with DCM (3x). The product is often amphoteric; ensure the aqueous layer is not too acidic, or the amine will remain protonated in the water phase.
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash chromatography (DCM/MeOH/ gradient).
Method A2: Direct Alkylation (
)
Recommended for: Methylation or reaction with highly reactive primary halides where reductive amination is not feasible.
Risk: High probability of dialkylation (quaternary ammonium salt formation).
Optimization Strategy:
Use a stoichiometric deficit of the alkyl halide (0.9 equiv) to ensure the starting material remains the major species, then recycle the starting material.
Use a bulky base if possible, though inorganic bases are standard.
Critical Control: Monitor conversion strictly by TLC/LC-MS. Stop reaction at ~80% conversion to minimize over-alkylation.
Protocol B: N-Alkylation of the Lactam Ring
Objective: Functionalization of the amide nitrogen (
).
Constraint: You must protect the piperidine nitrogen first. The difference allows deprotonation, but the nucleophilicity of free causes competitive scavenging of the electrophile.
Add more solvent (DCE) or a co-solvent (THF).[1] Ensure vigorous stirring.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
Smith, M. B., & Keusenkothen, P. F. "Anchimeric Assistance in the N-Alkylation of 5-alkoxymethyl-2-pyrrolidinone Derivatives."[1][2] Synthetic Communications, vol. 22, no.[2] 20, 1992, pp. 2935-2940. Link
BenchChem Application Notes. "Optimizing reaction conditions for N-alkylation of amines." BenchChem Technical Library, 2025. Link
Kostiantyn, P. M., et al. "pKa values of azetidine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives."[3] Chemistry - A European Journal, 2026 (Pre-print/Snippet).[1] Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1520212, Piperidin-4-yl(pyrrolidin-1-yl)methanone."[1] PubChem, 2025. Link
Using 5-(Piperidin-4-yl)pyrrolidin-2-one HCl in fragment-based drug design
Using 5-(Piperidin-4-yl)pyrrolidin-2-one HCl in Fragment-Based Drug Design Abstract & Strategic Rationale This Application Note details the deployment of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride (CAS: 1185186-18-...
Author: BenchChem Technical Support Team. Date: February 2026
Using 5-(Piperidin-4-yl)pyrrolidin-2-one HCl in Fragment-Based Drug Design
Abstract & Strategic Rationale
This Application Note details the deployment of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride (CAS: 1185186-18-8) within Fragment-Based Drug Design (FBDD) campaigns. This scaffold represents a "linked bis-heterocycle" class, offering a distinct advantage over flat aromatic fragments by introducing significant Fsp³ character (three-dimensionality) and defined stereochemistry.
The fragment features two distinct nitrogen vectors: a highly nucleophilic secondary amine (piperidine) for rapid library expansion and a lactam nitrogen (pyrrolidinone) for specific hydrogen-bond interactions.[1] It is particularly valued in targeting GPCRs (mimicking peptide turns) and Kinases (hinge-binding motifs).
Physicochemical Profile & "Rule of Three" Compliance
Before screening, the fragment must be assessed against the "Rule of Three" (Ro3) criteria to ensure it leaves adequate chemical space for optimization.[1][2]
Property
Value
Ro3 Status
Notes
Molecular Weight
168.24 Da (Free base)
Pass (<300)
Ideal for growing; allows addition of ~200-300 Da.
ClogP
~ -0.5 to 0.2
Pass (<3)
Highly hydrophilic; low risk of non-specific hydrophobic binding.
The power of this fragment lies in its orthogonal functionalization vectors . The diagram below illustrates the specific growth points and interaction motifs.[1]
Figure 1: Functional vectors for 5-(Piperidin-4-yl)pyrrolidin-2-one. Vector A is the primary site for "fragment growing."
Experimental Protocols
Protocol A: Quality Control & Solubility Preparation
The HCl salt form improves stability but requires pH adjustment during screening.
Stock Preparation (200 mM):
Weigh 10 mg of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl.
Dissolve in DMSO-d6 (for NMR) or pure DMSO (for SPR/Biochemical).
Critical Step: Due to the HCl salt, the local pH in DMSO can be acidic.[1] If using in a pH-sensitive assay, add 1.0 equivalent of DIPEA or buffer the assay solution strongly (100 mM HEPES/Tris).[1]
QC Check (LC-MS):
Verify purity >95%.
Check for "double peaks" which may indicate separation of enantiomers if using a chiral column (the 5-position is a stereocenter).
The 5-(Piperidin-4-yl)pyrrolidin-2-one scaffold mimics the
-turn of peptides.
The Pyrrolidinone: Acts as a rigid spacer that constrains the geometry, unlike a flexible alkyl chain.[1] The lactam NH and C=O often engage the protein backbone (e.g., the "hinge region" in kinases like CDK2 or PKA).[1]
The Piperidine: Projects into the solvent-exposed region or a secondary pocket (e.g., the ribose pocket).[1]
Structural Biology Workflow
When a crystal structure is obtained (e.g., via soaking):
Overlay: Compare the lactam position with known inhibitors (e.g., staurosporine for kinases).
Vector Check: Verify if the piperidine nitrogen points toward a "growth channel."[1]
Stereochemistry: If using the racemate, the electron density map will reveal which enantiomer (R or S) binds.[1] Note: Often the (S)-enantiomer mimics natural L-amino acid geometry.
Figure 2: Decision tree for optimizing the 5-(Piperidin-4-yl)pyrrolidin-2-one scaffold.
References
Chemical Identity & Properties
PubChem.[1][4] Compound Summary: 5-(Piperidin-4-yl)pyrrolidin-2-one.[5] National Library of Medicine.[1] Link[1]
BenchChem.[1] The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Link
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link[1]
FBDD Methodology
Erlanson, D. A., et al. (2016).[1] Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. Link
Murray, C. W., & Rees, D. C. (2009).[1] The rise of fragment-based drug discovery. Nature Chemistry. Link
Synthetic Protocols (Analogous Chemistry)
Vinokurov, A. D., et al. (2023).[1] Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones. Mendeleev Communications.[1][6] Link
Application Notes and Protocols: Assessing the Stability of the Lactam Ring in Piperidine Derivatives
Introduction Piperidine scaffolds are a cornerstone in medicinal chemistry, valued for their versatile pharmacological activities. When a carbonyl group is incorporated at the 2-position of the piperidine ring, it forms...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Piperidine scaffolds are a cornerstone in medicinal chemistry, valued for their versatile pharmacological activities. When a carbonyl group is incorporated at the 2-position of the piperidine ring, it forms a δ-lactam (2-piperidone). The chemical stability of this lactam ring is a critical parameter in drug development, directly influencing the shelf-life, bioavailability, and degradation profile of active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the factors governing δ-lactam stability within piperidine derivatives and presents detailed protocols for its empirical evaluation. While much of the foundational research on lactam instability has centered on the highly strained β-lactams found in penicillin and cephalosporin antibiotics, the principles of hydrolysis and degradation are broadly applicable, with key differences in reaction kinetics.[1][2] This document will bridge that knowledge gap, offering a focused perspective for researchers working with six-membered lactam systems.
Theoretical Framework: Understanding Lactam Ring Stability
The stability of a lactam, a cyclic amide, is fundamentally dictated by its susceptibility to hydrolysis, which cleaves the amide bond to yield an acyclic amino acid. The rate of this hydrolysis is influenced by a confluence of intrinsic structural factors and extrinsic environmental conditions.
The Role of Ring Strain
The reactivity of the lactam ring is heavily influenced by ring strain. Four-membered β-lactams are inherently unstable and highly susceptible to hydrolysis due to significant angle and torsional strain.[3] In contrast, five-membered γ-lactams are considerably more stable.[1][2] Six-membered δ-lactams, the focus of this guide, exhibit a surprising level of reactivity, comparable in some studies to β-lactams, while being significantly more reactive than γ-lactams.[1][2] This highlights the importance of empirical stability testing rather than relying solely on generalizations based on ring size.
Key Factors Influencing Stability
Several environmental factors can significantly impact the rate of lactam hydrolysis:
pH: The hydrolysis of lactams can be catalyzed by both acid and base.[4][5] Generally, base-catalyzed hydrolysis is significantly faster than hydrolysis at neutral or acidic pH.[4][5] Under alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the lactam.
Temperature: An increase in temperature typically accelerates the rate of hydrolysis.[5] The relationship between temperature and the reaction rate constant can be described by the Arrhenius equation, and this parameter is crucial for predicting shelf-life and degradation under various storage conditions.
Oxidation: The presence of oxidizing agents can lead to the formation of various degradation products. While direct oxidation of the lactam ring is less common, oxidative degradation of other functionalities on the piperidine scaffold can indirectly influence lactam stability.
Photostability: Exposure to light, particularly UV radiation, can induce photolytic degradation.[6] The extent of degradation is dependent on the chromophores present in the molecule.
The interplay of these factors necessitates a systematic approach to stability assessment, as outlined in the following sections.
Experimental Workflow for Stability Assessment
A comprehensive evaluation of lactam stability in piperidine derivatives involves a multi-step process, from initial forced degradation studies to the development of a stability-indicating analytical method.
Application Note: A Scalable and Robust Synthetic Route for the GMP Production of 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride
Abstract This application note details a comprehensive, scalable, and efficient multi-step synthesis for 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, a key heterocyclic building block for pharmaceutical development....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a comprehensive, scalable, and efficient multi-step synthesis for 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, a key heterocyclic building block for pharmaceutical development. The described synthetic strategy is designed for large-scale production, prioritizing process safety, atom economy, and the use of readily available starting materials. The core of the synthesis involves a convergent approach, culminating in a critical catalytic hydrogenation step to produce the saturated piperidine ring from its pyridine precursor.[1][2] This method avoids hazardous reagents and complex purification procedures, making it suitable for Good Manufacturing Practice (GMP) environments. Detailed protocols, process parameters, and safety considerations are provided for each synthetic transformation.
Introduction: The Significance of Pyrrolidinone-Piperidine Scaffolds
The pyrrolidin-2-one (or γ-lactam) and piperidine ring systems are privileged scaffolds in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[3][4][5] The pyrrolidinone moiety provides a rigid, polar core capable of forming key hydrogen bonds with biological targets, while the piperidine ring offers a versatile, non-planar saturated structure that can be functionalized to modulate physicochemical properties and target affinity.[3][5]
5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride serves as a crucial bifunctional intermediate, combining both of these valuable pharmacophores. Its structure allows for further derivatization at the secondary amine of the piperidine ring, making it an ideal starting point for library synthesis and the development of novel therapeutics targeting a range of diseases. This guide provides a field-proven, logical pathway for its synthesis on a scale relevant to drug development professionals.
Retrosynthetic Analysis and Strategy
A robust and scalable synthesis requires a strategy that minimizes steps, utilizes cost-effective reagents, and employs reliable, well-understood chemical transformations. The chosen pathway proceeds through three key transformations, starting from commercially available materials.
The retrosynthetic breakdown is as follows:
Final Product → Free Base: The target hydrochloride salt is readily prepared from its free base, 5-(Piperidin-4-yl)pyrrolidin-2-one, via a standard acid-base reaction.
Free Base → Pyridine Precursor: The saturated piperidine ring is most efficiently and cleanly installed via catalytic hydrogenation of the corresponding aromatic pyridine ring, 5-(Pyridin-4-yl)pyrrolidin-2-one.[1][2][6] This method is highly favored in industrial settings for its high yield, clean reaction profile, and avoidance of stoichiometric metal hydride reagents.[1]
Pyridine Precursor → Keto-Ester: The pyrrolidin-2-one ring can be constructed via the reductive amination of a γ-keto ester, followed by spontaneous intramolecular cyclization.[7] This leads back to ethyl 4-oxo-4-(pyridin-4-yl)butanoate as a key precursor.
Keto-Ester → Starting Materials: This keto-ester can be assembled using a classic Claisen condensation between isonicotinic acid ethyl ester and ethyl acetate, both of which are commodity chemicals.
This strategic approach is visualized in the workflow below.
Caption: Overall synthetic pathway for the target compound.
Detailed Protocols and Methodologies
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Hydrogenation reactions must be conducted behind a blast shield in an area rated for high-pressure gas work.
Protocol 1: Synthesis of Ethyl 4-oxo-4-(pyridin-4-yl)butanoate (Intermediate A)
This step utilizes a base-mediated Claisen condensation to form the key β-keto-ester intermediate.
Equip a suitable multi-neck reaction vessel with a mechanical stirrer, thermometer, and a nitrogen inlet/outlet.
Charge the vessel with anhydrous ethanol (5 volumes relative to the limiting reagent, isonicotinic acid ethyl ester).
Under a nitrogen atmosphere, carefully add sodium ethoxide (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 30°C.
To the resulting solution, add a mixture of isonicotinic acid ethyl ester (1.0 equivalent) and ethyl acetate (2.0 equivalents) dropwise over 1-2 hours, maintaining the internal temperature between 25-30°C.
After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 4-6 hours. Monitor reaction completion by HPLC or TLC.
Once the reaction is complete, cool the mixture to 0-5°C in an ice bath.
Slowly quench the reaction by adding cold water (10 volumes), followed by careful neutralization with a 2M HCl solution to a pH of ~7.0.
Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 3 volumes) and brine (2 x 3 volumes).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
The product can be purified by vacuum distillation or used directly in the next step if purity is sufficient (>95% by HPLC).
Protocol 2: Synthesis of 5-(Pyridin-4-yl)pyrrolidin-2-one (Intermediate B)
This transformation is achieved through a one-pot reductive amination of the keto-ester followed by spontaneous lactamization.
Reagents & Materials:
Ethyl 4-oxo-4-(pyridin-4-yl)butanoate (Intermediate A)
Ammonium Acetate (NH₄OAc)
Sodium Cyanoborohydride (NaBH₃CN) or Platinum on Carbon (Pt/C) and Hydrogen gas
Methanol (MeOH)
Dichloromethane (DCM)
Step-by-Step Protocol:
Charge a reaction vessel with Intermediate A (1.0 equivalent), ammonium acetate (5.0 equivalents), and methanol (10 volumes).
Stir the mixture at room temperature until all solids have dissolved.
Cool the solution to 0-5°C.
Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C. Alternative for scale-up: Transfer the methanolic solution to a hydrogenation reactor, add 5% Pt/C (2 mol%), and pressurize with H₂ gas (50 psi) at 40°C.
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by HPLC for the disappearance of the starting material.
Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
Partition the residue between water (10 volumes) and dichloromethane (10 volumes).
Separate the layers and extract the aqueous phase with additional dichloromethane (2 x 5 volumes).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting intermediate γ-amino ester will often cyclize to the lactam during this workup.
To ensure complete cyclization, the crude residue can be heated in toluene at reflux for 2-4 hours with a Dean-Stark trap.
Cool the solution to room temperature. The product, 5-(Pyridin-4-yl)pyrrolidin-2-one, will often crystallize and can be collected by filtration.
Protocol 3: Catalytic Hydrogenation to 5-(Piperidin-4-yl)pyrrolidin-2-one (Intermediate C)
This is the critical scale-up step, converting the aromatic pyridine precursor to the final saturated piperidine ring. The choice of catalyst is crucial for selectivity and efficiency.[2] Rhodium on alumina is often preferred for its efficacy in hydrogenating pyridine rings under milder conditions than platinum.
Reagents & Materials:
5-(Pyridin-4-yl)pyrrolidin-2-one (Intermediate B)
5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂)
Methanol (MeOH) or Acetic Acid (AcOH)
Hydrogen Gas (H₂)
Celite® or another filter aid
Step-by-Step Protocol:
Charge a high-pressure hydrogenation reactor (e.g., a Parr shaker or autoclave) with Intermediate B (1.0 equivalent) and a suitable solvent like methanol or acetic acid (15-20 volumes). Acetic acid can often accelerate the reduction of pyridine rings.
Under an inert atmosphere (N₂ or Ar), carefully add the 5% Rh/Al₂O₃ catalyst (1-3 mol% catalyst loading).
Seal the reactor and perform several purge cycles, first with nitrogen and then with hydrogen gas, to ensure an inert atmosphere is replaced by hydrogen.
Pressurize the reactor with hydrogen gas to 100-500 psi. The optimal pressure should be determined during process development.
Begin vigorous agitation and heat the reactor to 50-70°C.
Monitor the reaction progress by observing the drop in hydrogen pressure (hydrogen uptake) and by periodic sampling and analysis (HPLC). The reaction is typically complete in 8-24 hours.
Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
Carefully open the reactor and dilute the mixture with additional methanol.
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake thoroughly with methanol. Caution: The catalyst may be pyrophoric and should be handled while wet and disposed of according to safety protocols.
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude free base, Intermediate C.
Caption: Workflow for the catalytic hydrogenation scale-up step.
Protocol 4: Formation of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride (Final Product)
The final step is a straightforward salt formation to improve the stability and handling properties of the compound.
Reagents & Materials:
5-(Piperidin-4-yl)pyrrolidin-2-one (Intermediate C)
Isopropanol (IPA) or Ethanol (EtOH)
Hydrochloric Acid (solution in IPA, or gaseous HCl)
Step-by-Step Protocol:
Dissolve the crude free base (Intermediate C, 1.0 equivalent) in a minimal amount of a suitable solvent like isopropanol or ethanol (5-10 volumes) with gentle warming if necessary.
Filter the solution to remove any particulates.
Cool the solution to 0-5°C in an ice bath.
Slowly add a solution of HCl in isopropanol (1.0-1.1 equivalents) dropwise with stirring. Alternatively, bubble dry HCl gas through the solution.
A white precipitate of the hydrochloride salt should form immediately.
Continue stirring the slurry at 0-5°C for 1-2 hours to ensure complete precipitation.
Collect the solid product by filtration.
Wash the filter cake with a small amount of cold isopropanol.
Dry the product in a vacuum oven at 40-50°C to a constant weight.
Characterize the final product by ¹H NMR, ¹³C NMR, MS, and melting point to confirm identity and purity.
Data Summary
Step
Starting Material(s)
Product
M.W. ( g/mol )
Typical Yield
Key Transformation
1
Isonicotinic acid ethyl ester, Ethyl acetate
Ethyl 4-oxo-4-(pyridin-4-yl)butanoate
221.23
75-85%
Claisen Condensation
2
Intermediate A
5-(Pyridin-4-yl)pyrrolidin-2-one
176.19
80-90%
Reductive Amination / Cyclization
3
Intermediate B
5-(Piperidin-4-yl)pyrrolidin-2-one
182.25
>95%
Catalytic Hydrogenation
4
Intermediate C
5-(Piperidin-4-yl)pyrrolidin-2-one HCl
218.71
90-98%
Salt Formation
Conclusion
The synthetic route presented in this application note provides a reliable and scalable method for the production of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride. By leveraging classic, well-understood reactions and culminating in a clean, efficient catalytic hydrogenation, this process is well-suited for the demands of industrial pharmaceutical chemistry. The strategy offers high overall yields, uses readily available materials, and minimizes the use of hazardous reagents, representing a practical solution for researchers and drug development professionals requiring access to this valuable building block.
References
Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. Available at: [Link]
Noël, T., et al. (2023). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. Journal of the American Chemical Society. Available at: [Link]
Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up. Available at: [Link]
Nguyen, T. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Available at: [Link]
Longdom Publishing. (2023). Hydrogenation: Transforming Chemistry for a Sustainable Future. Available at: [Link]
Wang, Q., et al. (2026). Total synthesis of natural products based on hydrogenation of aromatic rings. Nature Communications. Available at: [Link]
Aghbolagh, F. A., & Arshadi, S. (2022). Synthesis of Pyrrolidin-5-one-2-carboxamides through Cyclization of N-Substituted-2-alleneamides. The Journal of Organic Chemistry. Available at: [Link]
Royal Society of Chemistry. (n.d.). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Green Chemistry. Available at: [Link]
Royal Society of Chemistry. (n.d.). Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Organic Chemistry Frontiers. Available at: [Link]
Kourounakis, A. P., et al. (2010). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. Available at: [Link]
Hosseinzadeh, Z. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available at: [Link]
Request PDF. (2009). Synthesis of Substituted 5-(Pyrrolidin-2-yl)tetrazoles and Their Application in the Asymmetric Biginelli Reaction. ResearchGate. Available at: [Link]
Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
ScienceDaily. (2018). Successful synthesis of gamma-lactam rings from hydrocarbons. Available at: [Link]
Publication Office of Tomsk Polytechnic University. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
H.E.L Group. (2025). Catalysis & Hydrogenation. Available at: [Link]
DTIC. (2025). Piperidine Synthesis. Available at: [Link]
Dong, Z., et al. (2022). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. Journal of the American Chemical Society. Available at: [Link]
Burstein, C., & Glorius, F. (2005). Catalytic Synthesis of γ-Lactams via Direct Annulations of Enals and N-Sulfonylimines. Organic Letters. Available at: [Link]
Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
Improving solubility of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl in organic solvents
This guide is designed for researchers, chemists, and formulation scientists to navigate the challenges associated with the solubility of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl in organic solvents. As a polar hydrochlori...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, chemists, and formulation scientists to navigate the challenges associated with the solubility of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl in organic solvents. As a polar hydrochloride salt, this compound often exhibits limited solubility in non-polar organic media, which can pose a significant hurdle in synthesis, purification, and formulation development. This resource provides a series of frequently asked questions and in-depth troubleshooting guides to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my 5-(Piperidin-4-yl)pyrrolidin-2-one HCl not dissolving in common organic solvents like Dichloromethane (DCM) or Toluene?
A1: The primary reason for the poor solubility of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl in non-polar organic solvents is its salt form. The molecule is a hydrochloride salt, which makes it highly polar and crystalline. This ionic character leads to a strong crystal lattice energy that requires a high-energy solvent (typically a polar, protic solvent like water or a short-chain alcohol) to overcome. Non-polar solvents like Toluene and less polar solvents like DCM do not have the requisite polarity or hydrogen bonding capability to effectively solvate the ions, resulting in low solubility.
Q2: I observe some initial dissolution, but the compound crashes out of solution later. What is happening?
A2: This phenomenon, known as supersaturation and subsequent precipitation, can occur for several reasons. You might be creating a metastable supersaturated solution, especially if you used heat to aid dissolution. As the solution cools, its capacity to hold the solute decreases, causing the excess to precipitate out. Alternatively, changes in the solvent environment, such as the evaporation of a more polar co-solvent or absorption of atmospheric moisture, can alter the solubility parameters and lead to precipitation.
Q3: Can I simply heat the mixture to dissolve the compound?
A3: While heating can increase the solubility of most compounds, it should be approached with caution. For 5-(Piperidin-4-yl)pyrrolidin-2-one HCl, excessive heat could lead to degradation, especially in the presence of reactive solvents or impurities. It is recommended to first determine the thermal stability of your compound using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) before employing high temperatures. A modest increase in temperature (e.g., to 40-50 °C) is a reasonable starting point.
Q4: What is the quickest way to improve solubility for a chemical reaction?
A4: The most direct and often most effective method is to convert the hydrochloride salt to its freebase form. The freebase is significantly less polar and will exhibit dramatically improved solubility in a wider range of organic solvents. This can typically be achieved by a simple liquid-liquid extraction using a mild inorganic base. For a detailed procedure, please refer to the troubleshooting guide below.
Troubleshooting Guides & Detailed Protocols
This section provides in-depth, step-by-step guidance on systematically addressing and overcoming the solubility challenges of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl.
Issue 1: Complete Insolubility in a Required Reaction Solvent
When faced with negligible solubility in your chosen organic solvent, a systematic approach is necessary to find a suitable solution.
The following diagram outlines a logical workflow for addressing solubility issues, starting with the simplest methods and progressing to more complex solutions.
Caption: A decision-making workflow for improving compound solubility.
A co-solvent can modify the overall polarity of the solvent system, enhancing solubility. Polar, aprotic solvents are often effective.
Objective: To identify a co-solvent system that dissolves 5-(Piperidin-4-yl)pyrrolidin-2-one HCl.
Add a pre-weighed amount of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl to a vial (e.g., 10 mg).
Add the primary organic solvent (e.g., 1 mL) and stir for 5 minutes. Observe for dissolution.
If the compound remains insoluble, add a co-solvent dropwise (e.g., 50 µL at a time) while stirring.
Continue adding the co-solvent until the solid dissolves or until the co-solvent constitutes a significant portion of the total volume (e.g., 50%).
Record the approximate ratio of primary solvent to co-solvent required for dissolution.
Interpreting the Results:
The table below provides a framework for comparing potential co-solvents.
Co-Solvent
Dielectric Constant (Approx.)
Observations (e.g., Ratio for Dissolution)
Compatibility Notes
DMF
37
May be difficult to remove under vacuum.
DMSO
47
High boiling point; can be challenging to remove.
MeCN
38
Generally compatible with many reaction types.
THF
7.6
Less polar, but can be effective in some cases.
MeOH
33
Protic solvent; may interfere with certain reactions.
Issue 2: The Need for a Non-Polar, Aprotic Solution
For many organic reactions (e.g., those involving organometallics or acid-sensitive reagents), the presence of the HCl salt or polar, protic co-solvents is not viable. In these cases, converting the salt to its freebase is the standard and most effective approach.
The process involves neutralizing the hydrochloride salt with a mild base. This deprotonates the piperidinium nitrogen, removing the positive charge and breaking the ionic bond with the chloride ion. The resulting freebase is a neutral, more lipophilic molecule with significantly higher solubility in organic solvents.
Caption: The conversion of the polar HCl salt to the organic-soluble freebase.
Objective: To isolate the neutral, freebase form of 5-(Piperidin-4-yl)pyrrolidin-2-one for use in organic reactions.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Separatory funnel, beakers, flasks
Rotary evaporator
Procedure:
Dissolution: Dissolve the 5-(Piperidin-4-yl)pyrrolidin-2-one HCl in a minimal amount of deionized water.
Neutralization: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an organic solvent like DCM.
Basification: Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel. Swirl gently at first. Stopper the funnel and invert, venting frequently to release the CO₂ gas that evolves. Continue adding base until the effervescence ceases and the aqueous layer is basic (test with pH paper, target pH > 8).
Extraction: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate completely.
Separation: Drain the lower organic layer (DCM) into a clean flask.
Re-extraction: Add a fresh portion of DCM to the separatory funnel and repeat the extraction process two more times to ensure complete recovery of the freebase. Combine all organic extracts.
Washing: Wash the combined organic layers with brine. This helps to remove residual water and inorganic salts.
Drying: Dry the organic solution over anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 10-15 minutes.
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the freebase, likely as an oil or a low-melting solid.
Self-Validation: Confirm the successful conversion by obtaining an NMR spectrum. The characteristic broad peak of the N-H⁺ proton in the HCl salt should disappear in the spectrum of the freebase.
Advanced Strategies
If the above methods are insufficient, more advanced formulation techniques can be explored, particularly for drug development applications.
Solid Dispersions: This involves dispersing the compound in a polymeric carrier at the molecular level. Techniques like spray drying or hot-melt extrusion can be used to create an amorphous solid dispersion, which often has enhanced dissolution rates and apparent solubility.
Use of Solubilizing Excipients: For formulation purposes, surfactants (e.g., Polysorbate 80) or cyclodextrins can be used to form micelles or inclusion complexes, respectively, which can encapsulate the drug molecule and increase its solubility in aqueous or mixed-media systems.
References
This section would be populated with actual links from the search tool if it were used to find specific papers on solubility enhancement techniques.
Optimization
Technical Support Center: Hygroscopicity Management for Piperidinyl-Pyrrolidinone Salts
Case Reference: PIP-PYR-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division Executive Summary You are likely encountering deliquescence or phase instability in piperid...
Author: BenchChem Technical Support Team. Date: February 2026
Case Reference: PIP-PYR-HYGRO-001
Status: Open
Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division
Executive Summary
You are likely encountering deliquescence or phase instability in piperidinyl-pyrrolidinone salts. This scaffold presents a specific challenge: the piperidinyl nitrogen is highly basic (
), driving strong salt formation, while the pyrrolidinone moiety acts as a strong hydrogen bond acceptor, increasing the polarity and water affinity of the crystal lattice.
When these two factors combine, standard salts (like hydrochlorides) often possess high lattice energies that are paradoxically easily disrupted by water, leading to hydrate formation or deliquescence. This guide provides a root-cause analysis and actionable engineering controls to stabilize your solid form.
Part 1: Diagnostic Phase (Root Cause Analysis)
Before changing your salt, you must characterize the nature of the water interaction. Not all weight gain is the same.[1][2][3]
Q: My salt turns to gel at 60% RH. Is this deliquescence or hydrate formation?
A: You need to distinguish between adsorption, absorption, and deliquescence.
Surface Adsorption: Reversible weight gain (<2%). Common in micronized powders.
Stoichiometric Hydrate: Step-wise weight gain (e.g., ~4-5% for a monohydrate) that stabilizes.
Deliquescence: Exponential weight gain that does not plateau until the solid dissolves in its own sorbed water.
The Diagnostic Workflow:
Run a Dynamic Vapor Sorption (DVS) cycle.[2][3][4][5] If you see a "shark fin" hysteresis (desorption does not track adsorption) or a non-returning mass, you have a phase change.
Figure 1: Diagnostic logic for interpreting water sorption profiles.
Part 2: Salt Selection Strategy (The Chemistry)
If diagnostics confirm deliquescence, you must engineer the crystal lattice to exclude water.
Q: I used HCl because it’s a standard counter-ion. Why is it failing?
A: For piperidinyl-pyrrolidinones, HCl is often a poor choice.
The chloride ion is small and has a high charge density. While it forms a strong ionic bond with the protonated piperidine, the resulting crystal lattice often has "voids" or high-energy surfaces that water can easily penetrate. Furthermore, the high solubility of piperidinyl-HCl salts correlates with high hygroscopicity (the "Solubility-Hygroscopicity Trade-off").
Q: Which counter-ions should I screen next?
A: You need to "bury" the charge using large, lipophilic counter-ions or reduce solubility using tight-packing organic acids.
Recommended Counter-Ion Hierarchy:
Tier
Counter-Ion
Rationale for Piperidinyl-Pyrrolidinone Scaffolds
1 (Best)
Tosylate / Napsylate
Large, planar aromatic rings provide steric bulk, shielding the protonated nitrogen from water. Often forms non-hygroscopic lattices.
2 (Good)
Fumarate (2:1 or 1:1)
Often facilitates tight hydrogen-bonding networks (COOH···O=C-Pyrrolidinone) that exclude water.
3 (Okay)
Succinate / Adipate
Similar to fumarate but more flexible; may lead to lower melting points.
Avoid
HCl, Mesylate, Bromide
Small inorganic ions or highly soluble organic sulfonates often exacerbate hygroscopicity in this specific scaffold.
The Selection Logic:
We apply the "Hydrophobic Shielding" principle. By selecting a counter-ion with a large hydrophobic surface area (like Naphthalene-2-sulfonate), you physically block water molecules from accessing the polar salt bridge.
Figure 2: Counter-ion selection strategy based on physicochemical outcomes.
Part 3: Process & Handling (The Engineering)
Q: I produced a Tosylate salt, but it is amorphous and still sticky. What happened?
A: You likely trapped solvent or failed to crystallize the salt fully. Amorphous salts are thermodynamically unstable and have high surface energy, making them "sponges" for moisture. You must force crystallization.
Troubleshooting Steps:
Solvent Switch: Avoid rapid evaporation (Rotovap). Use Slurry Bridging (see Protocol A).
Anti-Solvent Addition: Dissolve in a "good" solvent (e.g., Ethanol), then slowly add a "bad" solvent (e.g., Ethyl Acetate or MTBE) to induce nucleation.
Annealing: If the solid is amorphous, expose it to high humidity (75% RH) for 24 hours, then dry it. This "moisture stress" can sometimes catalyze the rearrangement of molecules into a stable crystalline lattice (a phenomenon known as moisture-induced crystallization).
Part 4: Validated Protocols
Protocol A: Slurry Bridging for Stable Polymorph Isolation
Use this to convert amorphous/hygroscopic material into its most stable crystalline form.
Preparation: Weigh ~50-100 mg of your salt into a chemically resistant vial.
Solvent Selection: Choose a solvent where the salt has low solubility (e.g., Isopropanol, Acetone, or Ethyl Acetate).
Slurry Formation: Add just enough solvent to create a suspension (solid must be visible). Do not dissolve completely.
Cycling: Stir at 500 RPM. Cycle the temperature between 20°C (4 hours) and 40°C (4 hours) for 48-72 hours.
Mechanism:[6] This promotes "Ostwald Ripening," where small/amorphous particles dissolve and reprecipitate onto larger, more stable crystals.
Isolation: Filter the solid and dry under vacuum at 40°C.
Validation: Analyze via XRPD. Sharp peaks indicate crystallinity.
Protocol B: Dynamic Vapor Sorption (DVS) Standard Method
Use this to validate the hygroscopicity classification.
Sample Load: 10-20 mg of crystalline sample.
Pre-treatment: Dry at 0% RH or 40°C for 2 hours to remove surface moisture.
Purification of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl via recrystallization
Technical Support Center: Purification Guide Welcome to the Technical Support Center. This guide addresses the purification of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride , a polar bicyclic amine salt often used as...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification Guide
Welcome to the Technical Support Center. This guide addresses the purification of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride , a polar bicyclic amine salt often used as a scaffold in kinase inhibitor synthesis.
Due to the presence of both a secondary amine (piperidine) and a lactam (pyrrolidinone), this compound exhibits high polarity and significant water solubility. The hydrochloride salt form increases this polarity, making "oiling out" a common failure mode during recrystallization. This guide provides validated protocols to mitigate these risks.
Solvent Selection & Solubility Profile
The choice of solvent is critical for this hydrochloride salt.[1] The goal is to balance the high solubility of the ionic salt with the need to induce crystal lattice formation.
Solvent Compatibility Matrix:
Solvent System
Solubility (Hot)
Solubility (Cold)
Suitability
Notes
Methanol (MeOH)
Very High
High
Poor
Too soluble; yield will be low without an anti-solvent.
Ethanol (EtOH)
High
Moderate
Good
Excellent primary solvent; often requires an anti-solvent.
Isopropanol (IPA)
Moderate
Low
Excellent
Best single-solvent system. High boiling point allows good dissolution.
Diethyl Ether / MTBE
Insoluble
Insoluble
Anti-Solvent
Use to induce precipitation from alcoholic solutions.
Ethyl Acetate (EtOAc)
Low
Insoluble
Anti-Solvent
Good for washing or "crashing out" but poor for dissolving.
Water
Very High
Very High
Avoid
Risk of hydration; difficult to dry. Use only if necessary (e.g., 95% EtOH).
Experimental Protocols
Method A: Isopropanol (IPA) Reflux (Recommended)
Best for: Multi-gram scale purification where removal of colored impurities and inorganic salts is required.
Step-by-Step Workflow:
Preparation: Place the crude 5-(Piperidin-4-yl)pyrrolidin-2-one HCl in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Dissolution: Add Isopropanol (IPA) (approx. 10 mL per gram of solid).
Heating: Heat the mixture to reflux (82°C) with vigorous stirring.
Checkpoint: If the solid does not dissolve completely after 15 minutes of reflux, add Methanol dropwise through the condenser until a clear solution is obtained. Do not exceed 10% MeOH by volume.
Filtration (Hot): If insoluble particles (likely inorganic salts like NaCl or NH₄Cl) remain, filter the hot solution rapidly through a pre-heated glass frit or Celite pad.
Crystallization: Remove the heat source. Allow the flask to cool slowly to room temperature (approx. 25°C) over 1-2 hours.
Critical Step: Do not use an ice bath immediately. Rapid cooling promotes oiling out.
Finishing: Once crystals form at room temperature, cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
Isolation: Filter the white crystalline solid under vacuum. Wash the cake with cold IPA followed by cold Diethyl Ether.
Drying: Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets to remove trace moisture and HCl gas.
Best for: Small-scale (<500 mg) or heat-sensitive samples.
Dissolve the crude salt in the minimum amount of warm absolute Ethanol .
Allow the solution to cool to room temperature.
Add Diethyl Ether (or MTBE) dropwise with stirring until a persistent cloudiness (turbidity) appears.
Add a few drops of Ethanol to clear the solution.
Cover the flask and let it stand undisturbed. Vapor diffusion or slow cooling will yield crystals.
Troubleshooting & FAQs
Issue 1: The product is "oiling out" (forming a gum instead of crystals).
Cause: The temperature dropped too quickly, or the solvent polarity is too high (holding too much water).
Solution:
Re-heat: Heat the mixture back to reflux until the oil redissolves.
Add Solvent: Add a small amount of the primary solvent (EtOH or IPA).
Seed: Add a tiny crystal of pure product (seed crystal) to the cooling solution at roughly 40-50°C.
Scratch: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface to provide nucleation sites.
Issue 2: The crystals are colored (yellow/brown).
Cause: Oxidation byproducts or polymeric impurities.
Solution:
Perform a Charcoal Treatment : During the hot dissolution step (Method A, Step 3), add activated charcoal (1-2% by weight). Reflux for 5-10 minutes, then filter hot through Celite. Note: Some product loss is expected.
Issue 3: Low yield.
Cause: Product is too soluble in the mother liquor.
Solution:
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process (Second Crop).
Ensure the "Anti-Solvent" (Ether/EtOAc) was added in sufficient quantity to lower solubility.
Visualizations
Figure 1: Recrystallization Workflow
Caption: Standard workflow for the recrystallization of polar amine hydrochloride salts using the IPA reflux method.
Figure 2: Troubleshooting "Oiling Out"
Caption: Decision tree for diagnosing and correcting "oiling out" during crystallization.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for purification protocols of organic salts).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on recrystallization techniques).
Sigma-Aldrich Technical Library. (n.d.). Recrystallization User Guide. Retrieved February 16, 2026.
PubChem. (n.d.).[2] Compound Summary: 4-Piperidone hydrochloride.[2][3] (Structural analog used for solubility inference).[4][5]
Removing unreacted starting materials from 5-(Piperidin-4-yl)pyrrolidin-2-one synthesis
Welcome to the technical support guide for the purification of 5-(Piperidin-4-yl)pyrrolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 5-(Piperidin-4-yl)pyrrolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable intermediate with high purity. This guide provides in-depth, experience-driven answers to common purification issues, detailed experimental protocols, and logical workflows to streamline your purification strategy.
Introduction: The Challenge of Purifying a Bifunctional Polar Molecule
5-(Piperidin-4-yl)pyrrolidin-2-one is a key building block in pharmaceutical synthesis, notable for its polar nature and the presence of two key functional groups: a secondary amine within the piperidine ring and a lactam (cyclic amide) in the pyrrolidinone moiety. This bifunctionality, while synthetically useful, presents specific purification challenges. The basicity of the piperidine nitrogen and the overall polarity of the molecule often lead to difficulties in separating it from polar starting materials and byproducts using standard chromatographic techniques. This guide will address these challenges head-on, providing practical, field-tested solutions.
Q1: My crude reaction mixture shows a significant amount of unreacted amine starting material (e.g., 4-aminopiperidine derivative). What is the most efficient primary purification step?
A1: The most robust and scalable initial purification step is an acid-base liquid-liquid extraction . This classical technique is highly effective for separating basic compounds like amines from neutral or acidic compounds.[1][2][3][4]
Causality: The piperidine nitrogen in your product and any unreacted amine starting material is basic (typical pKa of a protonated piperidine is ~11.2).[5] By dissolving the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with an aqueous acid solution (e.g., 1M HCl), the basic nitrogen atoms are protonated.[3][6] This forms ammonium salts, which are ionic and thus highly soluble in the aqueous phase, while neutral organic impurities (like a pyrrolidinone precursor or non-amine byproducts) remain in the organic layer.[2][4] You can then isolate your product by basifying the separated aqueous layer and re-extracting it into an organic solvent.[2]
Troubleshooting:
Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, a wash with brine (saturated aqueous NaCl) can help to break it.
Product Precipitation: Upon basification of the aqueous layer, if the product precipitates out of solution, it can be isolated by filtration instead of re-extraction. Ensure the pH is sufficiently high (>10) to fully deprotonate the amine.
Q2: I've performed an acid-base extraction, but TLC and LC-MS analysis still show polar impurities. Standard silica gel chromatography gives poor separation and significant tailing. What should I do?
A2: This is a classic issue when purifying basic amines on acidic silica gel.[7] The acidic silanol groups on the silica surface strongly interact with the basic piperidine nitrogen, leading to peak tailing and poor resolution.[7] You have two primary alternative strategies:
Modified Normal-Phase Chromatography: You can "deactivate" the silica gel. This is typically done by adding a small amount of a competing base to the mobile phase, such as triethylamine (~0.1-1%) or ammonium hydroxide. This additive will preferentially interact with the acidic sites on the silica, allowing your product to elute more cleanly.[7]
Reverse-Phase Chromatography (RPC): This is often the superior choice for polar compounds.[8][9][10] In RPC, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (typically mixtures of water and acetonitrile or methanol).[8][10] Since your product is highly polar, it will elute relatively early. This technique separates compounds based on hydrophobicity, which can provide a completely different selectivity compared to normal-phase chromatography.[10]
Expert Tip: For RPC of basic compounds, it is highly recommended to add a modifier to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This keeps the piperidine nitrogen consistently protonated, leading to sharper peaks and more reproducible retention times.
Q3: My compound is a solid. Can I use crystallization for purification? What solvents are recommended?
A3: Yes, crystallization is an excellent and highly scalable method for purifying solid organic compounds, provided a suitable solvent system can be found.[11][12] The goal is to find a solvent or solvent pair in which your product is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.[11][12][13]
Solvent Selection Strategy:
"Like Dissolves Like": Your product is polar. Start by testing polar solvents. Small-scale solubility tests are crucial.
Single Solvents to Test: Ethanol, methanol, isopropanol, acetonitrile, and ethyl acetate are good starting points.[14]
Solvent Pairs: If no single solvent is ideal, use a solvent pair.[11][12] This involves dissolving the compound in a "good" solvent (in which it is very soluble) at an elevated temperature and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point).[11][12] Allow this to cool slowly to promote crystal growth. Common pairs for polar compounds include ethanol/water, acetone/water, or ethyl acetate/hexane.[11][12]
Troubleshooting:
"Oiling Out": If the compound separates as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of your impure compound. Try a lower-boiling point solvent or use a larger volume of solvent.
No Crystals Form: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a "seed crystal" from a previous pure batch to initiate crystallization.[11]
Data & Workflow Visualizations
Impurity Profile and Method Selection
The choice of purification method is dictated by the properties of the product versus its likely impurities.
Piperidine Starting Material (e.g., 4-aminopiperidine)
High
Basic
Acid-Base Extraction (co-extracts with product)
Reverse-Phase Chromatography
Non-polar byproducts
Low
Neutral
Acid-Base Extraction (remains in organic)
Normal-Phase Chromatography (elutes early)
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for purifying your crude product, starting from the initial workup.
Caption: Decision workflow for purification.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic product from neutral or acidic impurities.
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)) at a concentration of approximately 50-100 mg/mL.
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
Layer Separation: Allow the layers to separate. The protonated amine product will be in the top aqueous layer.[2][4] Drain the bottom organic layer, which contains neutral impurities.
Repeat (Optional): For maximum recovery, re-extract the organic layer with a fresh portion of 1M HCl. Combine the aqueous layers.
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a strong base, such as 5M sodium hydroxide (NaOH), with stirring until the pH is >10 (verify with pH paper). This neutralizes the ammonium salt, regenerating the free amine.[2]
Product Extraction: Add a fresh portion of organic solvent (DCM is effective here) to the basic aqueous solution in the separatory funnel. Shake vigorously to extract the neutral amine product back into the organic phase.
Drying and Concentration: Drain the organic layer. Wash it once with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the partially purified product.
Protocol 2: Reverse-Phase Flash Chromatography
This protocol is for purifying the product when polar impurities persist after extraction.
Column & Solvents:
Stationary Phase: C18-functionalized silica gel.
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
Sample Preparation: Dissolve the crude product from Protocol 1 in a minimal amount of the mobile phase (or DMSO if solubility is an issue).
Equilibration: Equilibrate the C18 column with a starting mixture of the mobile phase (e.g., 95% A / 5% B) for several column volumes.
Loading: Load the sample onto the column.
Elution: Elute the column with a gradient of increasing organic solvent (B). A typical gradient might be 5% B to 70% B over 10-20 column volumes. The polar product should elute as the concentration of the organic solvent increases.
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the organic solvent (acetonitrile/methanol) via rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) or subjected to another acid-base workup to remove the acid modifier and isolate the final compound.
References
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]
PubMed. (n.d.). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. [Link]
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
Royal Society of Chemistry. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. [Link]
Royal Society of Chemistry. A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS. Analytical Methods. [Link]
SpringerLink. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]
PubMed Central. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
MDPI. (2022, July 22). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
Royal Society of Chemistry. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]
ACS Publications. (2022, April 29). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
Technical Support Center: 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride Synthesis
Answering in the persona of a Senior Application Scientist. Welcome to the technical support guide for the synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride. This document is designed for researchers, medicin...
Author: BenchChem Technical Support Team. Date: February 2026
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support guide for the synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and optimize your product yield and purity.
Synthetic Overview & Core Challenges
The synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is a multi-step process that combines the assembly of two key heterocyclic scaffolds. While seemingly straightforward, achieving high yield and purity requires careful control over several reaction parameters. The most common synthetic strategy involves a reductive amination followed by intramolecular cyclization (lactamization) and a final deprotection/salt formation step.
The primary challenges users encounter include:
Low yield during the reductive amination: Often due to imine instability or competing side reactions.
Inefficient lactamization: The intramolecular cyclization can be slow or incomplete.
Impurity formation: Diastereomeric mixtures, over-alkylation products, and byproducts from starting material degradation are common.
Difficult purification: The polar nature of the intermediate and final products can complicate isolation.
This guide will address these core challenges directly, providing both theoretical explanations and practical, field-proven solutions.
General Synthetic Workflow
Below is a diagram illustrating the common synthetic approach, which will be the basis for our discussion.
Caption: A common multi-step workflow for the target synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reductive amination yield is consistently low (<50%). What are the likely causes and how can I fix it?
Plausible Causes & Scientific Rationale:
Inefficient Imine Formation: The initial condensation between the ketone (N-Boc-4-oxopiperidine) and the amine (glutamic acid ester) is a reversible equilibrium. Insufficient removal of the water byproduct can prevent the reaction from proceeding to completion.
Reductant Instability or Inactivity: Sodium triacetoxyborohydride (STAB) is moisture-sensitive. Older or improperly stored reagent will have reduced activity. Other reductants like sodium cyanoborohydride (NaBH₃CN) have different reactivity profiles and pH dependencies.
Competing Reduction: A overly reactive reducing agent (like sodium borohydride, NaBH₄) can reduce the starting ketone to the corresponding alcohol before imine formation occurs, leading to a significant byproduct. STAB is preferred as it is a milder, more selective reagent for this purpose.[1]
Incorrect pH: The reaction is pH-sensitive. A slightly acidic condition (pH 5-6) is optimal to catalyze imine formation without deactivating the amine nucleophile or causing significant side reactions like enamine formation.
Isolate the Cause: Check for the presence of the corresponding alcohol byproduct. If the alcohol is present, your reductant is too reactive or was added too early. If no alcohol is seen, focus on imine formation.
2. Check Reagents & Conditions
N/A
Improve Imine Formation: Add a dehydrating agent like powdered molecular sieves (3Å or 4Å) to the reaction mixture before adding the reductant. Alternatively, pre-stir the ketone and amine together for 1-2 hours before adding the reductant to allow the imine to form.
3. Verify Reductant Quality
N/A
Use Fresh Reagent: Use a new, unopened bottle of STAB. Add it portion-wise to control the reaction temperature and prevent rapid, uncontrolled reduction.
4. Optimize pH
N/A
Adjust pH: Add a small amount of acetic acid (typically 1-2 equivalents relative to the amine) to the reaction mixture to ensure a weakly acidic environment, which is optimal for reductive amination.[2]
Question 2: The lactamization step is stalling. How can I drive the intramolecular cyclization to completion?
Plausible Causes & Scientific Rationale:
Steric Hindrance: The bulky Boc-piperidine and the ester group can create steric hindrance that slows down the intramolecular nucleophilic attack of the nitrogen onto the ester carbonyl.
Low Temperature: Amide bond formation is often kinetically slow at room temperature.
Unfavorable Equilibrium: Lactam formation is also an equilibrium process. The presence of the alcohol byproduct (ethanol, if using an ethyl ester) can favor the reverse reaction.
Diagnostic Steps & Corrective Actions:
Thermal Promotion: The most common solution is to apply heat. Refluxing the intermediate amine-ester in a high-boiling point, non-protic solvent like toluene or xylene is highly effective. A Dean-Stark trap can be used to remove the ethanol byproduct, driving the equilibrium towards the product.
Base Catalysis: A non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate the amine, creating a more potent nucleophile (an amide anion) that will readily attack the ester. This is typically done at lower temperatures (0 °C to RT) in an anhydrous solvent like THF.
Change of Solvent: Switching to a polar aprotic solvent like DMF or DMAc can sometimes accelerate the reaction by better solvating the transition state.
Question 3: I see multiple product spots on my TLC/LC-MS after purification. What are these impurities?
Plausible Causes & Scientific Rationale:
Diastereomers: The chiral center on the glutamic acid backbone and the new chiral center formed at the C5 position of the pyrrolidinone ring can result in a mixture of diastereomers if the stereocontrol during the reduction is not perfect.
Over-alkylation: If the starting glutamic acid ester is not pure, or if side reactions occur, you might see impurities from reactions with other electrophiles.
Ring-Opened Amide: Incomplete lactamization will leave the linear amino-di-ester in the product mixture.
Piperidine-Related Impurities: Incomplete Boc protection or premature deprotection can lead to side reactions on the piperidine nitrogen.[]
Diagnostic Steps & Corrective Actions:
Characterize Impurities: Use LC-MS to get the mass of the impurity peaks. This can quickly tell you if it's an isomer (same mass) or a different compound. If possible, isolate the major impurity for NMR analysis.[4]
Optimize Chromatography: The final product and intermediates are often polar and basic. Use a column with a basic modifier (e.g., 0.1-1% triethylamine or ammonia in the mobile phase) to improve peak shape and separation. Reverse-phase HPLC can also be effective for purification and analysis.
Recrystallization: The final hydrochloride salt can often be purified effectively by recrystallization from a suitable solvent system, such as methanol/ether or ethanol/acetone. This is an excellent way to remove minor impurities and isolate a single diastereomer if one crystallizes preferentially.[5]
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for diagnosing the root cause of low yield.
Frequently Asked Questions (FAQs)
Q: What is the best N-protecting group for the piperidine ring?A: The tert-butyloxycarbonyl (Boc) group is highly recommended. It is stable under the slightly acidic conditions of reductive amination and the thermal or basic conditions of lactamization. Its primary advantage is the ease of removal under strongly acidic conditions (e.g., HCl in dioxane or TFA), which can be performed in the final step to directly precipitate the desired hydrochloride salt.
Q: Can I use a different starting material instead of a glutamic acid ester?A: Yes, other five-carbon synthons can be used. For example, ethyl 5-bromopentanoate could be reacted with N-Boc-4-aminopiperidine in an Sₙ2 reaction, followed by cyclization. However, the reductive amination route with glutamic acid derivatives is often preferred due to the ready availability and stereochemical purity of the starting materials.
Q: What are the critical safety precautions for this synthesis?A:
Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas. Handle in a well-ventilated fume hood and avoid contact with moisture.
Sodium Hydride (NaH): Highly flammable and pyrophoric upon contact with water or air. Must be handled under an inert atmosphere (Nitrogen or Argon).
HCl in Dioxane/Methanol: Highly corrosive and toxic. Always handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Q: How do I confirm the formation of the final hydrochloride salt?A: Successful salt formation is typically indicated by the precipitation of a white solid upon addition of the HCl solution. To confirm, you can take a small sample, dissolve it in water, and check the pH (it should be acidic). Furthermore, the proton NMR spectrum will show a characteristic broad singlet for the N-H protons of the ammonium salt, and the chemical shifts of adjacent protons will be altered compared to the free base.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-5-(piperidin-4-yl)pyrrolidin-2-one
Reductive Amination:
To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-oxopiperidine (1.0 eq), L-glutamic acid diethyl ester hydrochloride (1.05 eq), and anhydrous dichloromethane (DCM, approx. 0.1 M).
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt, followed by acetic acid (1.5 eq).
Stir the mixture at room temperature for 1 hour.
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 30 °C.
Let the reaction stir at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting ketone.
Upon completion, quench the reaction carefully by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is a viscous oil.
Lactamization:
Dissolve the crude amine-ester from the previous step in toluene (approx. 0.1 M).
Heat the mixture to reflux (approx. 110 °C) for 8-12 hours. Monitor the reaction by TLC/LC-MS for the formation of the lactam.
Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the toluene.
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking) to yield the N-Boc protected product as a white solid or thick oil.
Protocol 2: Deprotection and Hydrochloride Salt Formation
Dissolve the purified N-Boc-5-(piperidin-4-yl)pyrrolidin-2-one (1.0 eq) in a minimal amount of methanol or ethyl acetate.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise.
A white precipitate should form immediately or upon stirring.
Stir the resulting slurry at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours to ensure complete deprotection.
Collect the solid product by vacuum filtration.
Wash the filter cake with cold diethyl ether or ethyl acetate to remove any non-polar impurities.
Dry the product under high vacuum to yield 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride as a white to off-white solid.
References
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.).
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). MDPI.
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). Organometallics. [Link]
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances.
Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. (n.d.).
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022).
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis. (2023). Chemicalbook.
Pyrrolidine synthesis via ring contraction of pyridines. (n.d.).
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Chemical Review and Letters.
Piperidine Synthesis. (2025). DTIC.
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journal of Organic Chemistry.
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Chemistry & Biodiversity.
Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (2018). Organic & Biomolecular Chemistry.
A review on synthesis and characterization of impurities of drugs. (2022). World Journal of Pharmaceutical Research.
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (n.d.). ChemRxiv.
Piperidine and Impurities. (n.d.). BOC Sciences.
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PMC.
Technical Support Center: Pyrrolidin-2-one Stability During Acidic Workup
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for preventing the unwanted ring opening of pyrrolidin-2-one to γ-aminobutyric acid (GABA) during acidic w...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for preventing the unwanted ring opening of pyrrolidin-2-one to γ-aminobutyric acid (GABA) during acidic workup procedures. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate this common challenge.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrrolidin-2-one ring opening during acidic workup?
The lactam (cyclic amide) in the pyrrolidin-2-one ring is susceptible to acid-catalyzed hydrolysis.[1][2][3] This reaction is primarily driven by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The presence of strong acids, elevated temperatures, and prolonged reaction times can significantly accelerate this degradation pathway.
Q2: What are the primary factors that influence the rate of ring opening?
The stability of the pyrrolidin-2-one ring is influenced by several key factors:
Acid Strength and Concentration: Stronger acids and higher concentrations lead to a faster rate of hydrolysis.
Temperature: Increased temperature provides the necessary activation energy for the hydrolysis reaction, significantly increasing the rate of ring opening.
Reaction Time: The longer the pyrrolidin-2-one is exposed to acidic conditions, the greater the extent of hydrolysis.
Water Activity: The presence of water is essential for the hydrolysis to occur.[1][2]
Q3: How can I detect and quantify the extent of ring opening?
Several analytical techniques can be employed to monitor the integrity of the pyrrolidin-2-one ring:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to distinguish between pyrrolidin-2-one and its ring-opened product, GABA. The proton signals for each molecule have distinct chemical shifts.[4][5][6][7]
High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed to separate and quantify pyrrolidin-2-one and GABA.[8][9][10][11][12] Due to the polar nature of these compounds, derivatization or the use of specialized columns may be necessary for effective separation.[8][10][11][12]
Mass Spectrometry (MS): Coupled with LC, MS can provide sensitive and selective detection and quantification of both the parent compound and its hydrolytic product based on their mass-to-charge ratios.[13][14]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to pyrrolidin-2-one ring opening.
Problem: Significant formation of GABA is observed after acidic workup.
Workflow for Troubleshooting Pyrrolidin-2-one Degradation
Caption: Acid-catalyzed hydrolysis of pyrrolidin-2-one.
References
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423–2433. [Link]
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423–2433. [Link]
Grewal, J., & Khare, S. (2017). 1H NMR spectra of a purified GABA and b 2-pyrrolidone synthesized by its cyclization. ResearchGate. [Link]
SIELC Technologies. (n.d.). HPLC Separation of GABA and GLU. Retrieved February 12, 2024, from [Link]
Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobuyric acid (GABA). Retrieved February 12, 2024, from [Link]
Panrod, K., Tansirikongkol, A., & Panapisal, V. (2016). Comparison of validated high-performance liquid chromatography methods using two derivatizing agents for gamma-aminobutyric acid quantification. Thai Journal of Pharmaceutical Sciences, 40(4), 203-208. [Link]
Atanasova, M., et al. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. Foods, 11(23), 3896. [Link]
A validated HPLC method for the determination of GABA by pre-column derivatization with 2,4-dinitrofluorodinitrobenzene and its application to plant GAD activity study. (2010). ResearchGate. [Link]
A hydrophilic interaction high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) method for determination of 2-pyrrolidinone in swine liver was developed and validated. (n.d.). ResearchGate. [Link]
Synthesis and Proton NMR Spectroscopy of Intra-Vesicular Gamma-Aminobutyric Acid (GABA). (2016). PMC. [Link]
Ultra-high field NMR spectroscopy of GABA in the human brain. (n.d.). bonndoc. [Link]
1H NMR spectrum for standard GABA. (n.d.). ResearchGate. [Link]
Handling pH sensitivity of 5-(Piperidin-4-yl)pyrrolidin-2-one intermediates
Welcome to the technical support guide for handling 5-(Piperidin-4-yl)pyrrolidin-2-one and its derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for rese...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for handling 5-(Piperidin-4-yl)pyrrolidin-2-one and its derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols required to navigate the unique pH-dependent challenges presented by this valuable synthetic intermediate.
Introduction: Understanding the Dual-Nature of the Intermediate
The chemical behavior of 5-(Piperidin-4-yl)pyrrolidin-2-one is governed by two key structural features with opposing acid-base characteristics:
The Piperidine Ring: This saturated heterocycle contains a secondary amine, which is basic. The pKa of its conjugate acid is approximately 11.2, meaning it will be protonated and positively charged under acidic to neutral conditions.[1][2][3]
The Pyrrolidin-2-one Ring: This is a lactam (a cyclic amide). Lactams are susceptible to hydrolysis, which can be catalyzed by both strong acids and strong bases, leading to ring-opening.[4][5]
The interplay between these two groups dictates the molecule's stability, solubility, and reactivity, making precise pH control paramount during synthesis, workup, purification, and storage.
Q1: What are the critical pH ranges I need to be aware of when handling this intermediate?
Short Answer: The optimal pH for stability is in the near-neutral range (approx. pH 7-8.5). Strong acidic (pH < 4) and strong basic (pH > 10) conditions should be avoided, especially at elevated temperatures, to prevent degradation.
Senior Application Scientist's Insight:
The primary concern is the irreversible hydrolysis of the lactam ring. Base-catalyzed hydrolysis is typically faster and more problematic than acid-catalyzed hydrolysis for simple lactams.[4] Simultaneously, the protonation state of the piperidine nitrogen dictates the molecule's solubility. At pH below ~9, the piperidine will exist predominantly in its protonated, water-soluble ammonium form. This can make extraction into organic solvents challenging. Therefore, the ideal pH is a delicate balance: neutral enough to protect the lactam, yet basic enough to ensure the piperidine is in its free base form for efficient extraction and handling in organic solvents.
Table 1: pH-Dependent Properties of 5-(Piperidin-4-yl)pyrrolidin-2-one
pH Range
Piperidine Nitrogen State
Lactam Ring Stability
Expected Aqueous Solubility
Key Consideration
< 4 (Strongly Acidic)
Protonated (R₃NH⁺)
Risk of slow hydrolysis
High
Poor extraction into non-polar organic solvents.
4 - 6.5 (Mildly Acidic)
Protonated (R₃NH⁺)
Generally stable
High
Compound will partition into the aqueous layer.
7 - 8.5 (Near-Neutral)
Mixture of Free Base / Protonated
Optimal Stability
Moderate
Best range for workup and handling.
8.5 - 10 (Mildly Basic)
Free Base (R₂NH)
Increasing risk of hydrolysis
Low
Ideal for extraction, but minimize exposure time.
> 10 (Strongly Basic)
Free Base (R₂NH)
High risk of rapid hydrolysis
Low
Avoid. Significant degradation is likely.
Q2: My reaction yield dropped significantly after aqueous workup. What went wrong?
Short Answer: The two most likely causes are: 1) Hydrolysis of the lactam ring due to using a strong acid or base for neutralization, or 2) Poor recovery during extraction because the compound was in its protonated, water-soluble form.
Senior Application Scientist's Insight:
It is a common mistake to use strong bases like 1M NaOH or strong acids like 1M HCl to adjust the pH of the reaction mixture. This creates localized pH extremes that can rapidly cleave the lactam. Furthermore, if you neutralize to a final pH of 7 or below, your product will be charged and remain in the aqueous phase, leading to low extraction efficiency. The key is to perform a "gentle" workup.
dot
Caption: Potential degradation pathways of the lactam ring.
Cooling: Cool the reaction mixture to 0-5 °C to slow down potential hydrolysis.
Quenching: If applicable, quench the reaction with a saturated, cold solution of a mild reagent (e.g., ammonium chloride for organometallic reagents).
pH Adjustment (Crucial Step):
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% solution of potassium carbonate (K₂CO₃) with vigorous stirring. Avoid strong bases like NaOH or KOH.
Monitor the pH of the aqueous layer continuously with a calibrated pH meter.[6][7]
Adjust the pH to between 8.5 and 9.0. This ensures the piperidine is in its free base form without exposing the lactam to harsh basicity.
Extraction: Extract the product promptly with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Perform multiple extractions (3x) to ensure complete recovery.
Washing & Drying: Combine the organic layers, wash with brine to remove excess water, and dry over anhydrous sodium sulfate (Na₂SO₄).
Solvent Removal: Remove the solvent under reduced pressure at a low temperature (<40 °C).
Q3: I am struggling with peak tailing during silica gel chromatography. How can I improve the separation?
Short Answer: The basic piperidine amine is interacting with the acidic silanol groups on the silica gel. To fix this, add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to your mobile phase.
Senior Application Scientist's Insight:
This is a classic problem when purifying basic compounds on standard silica. The strong ionic interaction between the protonated amine and the deprotonated silanols (SiO⁻) leads to a slow, uneven elution from the column, resulting in broad, tailing peaks. By adding a competitor base to the eluent, you effectively "mask" these acidic sites, allowing your compound to elute symmetrically.
dot
Caption: Decision workflow for purifying the intermediate.
Experimental Protocol: Chromatography with Basic Modifier
Slurry Preparation: Prepare the silica slurry in your starting mobile phase (e.g., 98:2 DCM:MeOH). Add your basic modifier to this slurry. A good starting point is 0.5% triethylamine (Et₃N) by volume.
Column Packing: Pack the column with the modified slurry.
Eluent Preparation: Prepare your mobile phase system, ensuring that the same percentage of basic modifier is present in both the low-polarity and high-polarity solvents you will use for the gradient.
Sample Loading: Dissolve your crude product in a minimum amount of the initial mobile phase (with the modifier) or DCM. Adsorb it onto a small amount of silica gel, dry it, and load the dry powder onto the column (dry loading). This often gives better resolution.
Elution: Run the column as you normally would. The peaks should be significantly sharper and more symmetrical.
Q4: Can I use a protecting group to simplify handling?
Short Answer: Yes. Protecting the piperidine nitrogen with a group like Boc (tert-butoxycarbonyl) can be an excellent strategy. This removes the basicity of the molecule, eliminating issues with chromatography and potentially increasing stability in certain reaction conditions.
Senior Application Scientist's Insight:
Protecting the piperidine nitrogen converts the secondary amine into a neutral carbamate. The resulting Boc-protected intermediate is no longer basic and behaves much more like a simple lactam. It will not interact with silica gel, simplifying purification immensely. Furthermore, it can prevent unwanted side reactions at the nitrogen. The Boc group is stable to most basic and nucleophilic conditions but is easily removed with a mild acid like trifluoroacetic acid (TFA) when you need to deprotect it for a subsequent step.[8][9][10]
Table 2: Comparison of Free Base vs. Boc-Protected Intermediate
Property
Free Base Intermediate
Boc-Protected Intermediate
Basicity
Basic (pKa ~11.2)
Neutral
Chromatography
Requires basic modifier
Standard silica gel conditions
Aqueous Solubility
pH-dependent
Low
Organic Solubility
Generally good
Generally very good
Handling Notes
Prone to salt formation
Easier to handle and purify
References
Kubo, T., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed. Available at: [Link]
Waley, S.G. (1975). The pH-dependence and group modification of beta-lactamase I. Biochemical Journal. Available at: [Link]
Waley, S.G. (1975). The pH-dependence and group modification of β-lactamase I. Biochemical Journal. Available at: [Link]
Hall, H.K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society. Available at: [Link]
Eduncle. (2020). Pyrrolidines and piperidines which is more basic....?? Eduncle. Available at: [Link]
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]
Turner, J., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology. Available at: [Link]
Quora. (2017). Which is a stronger base, pyrrolidine or piperidine? Quora. Available at: [Link]
Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. Available at: [Link]
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Wikipedia. (n.d.). Piperidine. Wikipedia. Available at: [Link]
Poupin, P., et al. (1999). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. PubMed. Available at: [Link]
Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology. Available at: [Link]
GlobalSpec. (2025). Guide to troubleshooting in pH labs: Common issues and solutions. GlobalSpec. Available at: [Link]
Hanna Instruments. (n.d.). pH Electrode Troubleshooting Guide. Hanna Instruments. Available at: [Link]
Yokogawa. (n.d.). Successful pH Troubleshooting. Yokogawa. Available at: [Link]
Technical Support Center: Overcoming Aggregation of 5-(Piperidin-4-yl)pyrrolidin-2-one in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the han...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the handling of 5-(Piperidin-4-yl)pyrrolidin-2-one and similar small molecules prone to aggregation in solution. Our goal is to equip you with the scientific rationale and practical protocols to anticipate, diagnose, and resolve solubility challenges, ensuring the integrity and success of your experiments.
Section 1: Understanding the 'Why' - The Physicochemical Basis of Aggregation
Before troubleshooting, it's crucial to understand the underlying chemical principles that govern the solubility of 5-(Piperidin-4-yl)pyrrolidin-2-one. Aggregation is not a random event but a predictable consequence of a molecule's structure and its interaction with the solvent environment.[1]
Q1: What structural features of 5-(Piperidin-4-yl)pyrrolidin-2-one contribute to its aggregation in aqueous solutions?
A: The solubility behavior of this molecule is dictated by a balance of hydrophilic and hydrophobic properties, as well as its basicity.
Hydrophobic Scaffolds: The piperidine and pyrrolidine rings are carbon-rich, creating hydrophobic regions that are energetically unfavorable in a polar solvent like water. To minimize their exposure to water, these regions on adjacent molecules can interact with each other, initiating the process of self-aggregation.[2]
Hydrogen Bonding Capability: The molecule possesses hydrogen bond donors (-NH group on the piperidine ring) and acceptors (the carbonyl oxygen on the pyrrolidin-2-one ring). While this can aid in water solubility, these same groups can form strong intermolecular hydrogen bonds with other molecules of the same type, leading to the formation of aggregates.
pH-Dependent Charge: The secondary amine within the piperidine ring is basic.[3] At neutral or high pH, this amine is largely uncharged (deprotonated). In this neutral state, the molecule is more hydrophobic and thus less soluble in water, significantly increasing the likelihood of aggregation. Conversely, at acidic pH, the amine becomes protonated, acquiring a positive charge that dramatically enhances its interaction with polar water molecules and improves solubility.[4][5]
Caption: Troubleshooting workflow for immediate precipitation.
Q3: My solution is clear at first but becomes cloudy or forms a precipitate over time. What are the potential causes?
A: Delayed precipitation suggests that you have created a thermodynamically unstable supersaturated solution. Several factors can contribute to this:
Temperature Effects: Compounds may be less soluble at different temperatures. For instance, a solution prepared at room temperature might precipitate when placed in a 37°C incubator, or vice-versa.
pH Drift: In cell culture experiments, cellular metabolism can gradually lower the pH of the medium. For a basic compound like 5-(Piperidin-4-yl)pyrrolidin-2-one, a decrease in pH would typically increase solubility. However, if your initial buffer pH is not optimal, any shift could trigger precipitation.
Slow Nucleation: The formation of aggregates from a supersaturated solution is not always instantaneous. It can take time for molecules to orient and form stable nuclei that then grow into visible precipitates.
[6]
Systematic Investigation:
Incubate a control sample: Prepare your final solution and leave it under the exact experimental conditions (temperature, light, container) but without cells. If it precipitates, you can rule out cellular effects.
Monitor pH: Measure the pH of your solution at the beginning and end of the experiment to check for significant drift.
Perform a Solubility Profile: The most definitive way to solve this is to determine the compound's solubility under your specific conditions, as detailed in the next question.
FAQ 1: How can I systematically determine the optimal pH and buffer system for my compound?
A: Performing a pH-solubility profile is a fundamental step in characterizing any ionizable compound. [7][]This involves measuring the solubility of the compound across a range of pH values.
For 5-(Piperidin-4-yl)pyrrolidin-2-one, which is a weak base, solubility is expected to be low at neutral to basic pH and increase significantly as the pH becomes more acidic. [9][10]The goal is to find the highest pH at which the compound remains soluble at your desired concentration, as this is often more physiologically relevant.
See Protocol 2 for a detailed methodology.
pH
Buffer System (50 mM)
Visual Observation (after 2h @ RT)
Max Soluble Conc. (µg/mL)
4.0
Acetate
Clear Solution
> 1000
5.0
Acetate
Clear Solution
> 1000
6.0
Phosphate
Clear Solution
850
7.0
Phosphate
Slight Haze
150
7.4
HEPES
Visible Precipitate
< 20
8.0
Tris
Heavy Precipitate
< 5
Table 1: Example of a pH-solubility profile for a hypothetical basic compound. This data helps identify the optimal pH range for experiments.
FAQ 2: What are excipients, and how can they be used to prevent aggregation?
A: Excipients are "inactive" ingredients added to a formulation to improve the solubility, stability, or delivery of the active compound. [11][12]They are a powerful tool for overcoming aggregation.
[13]
Excipient Class
Example
Mechanism of Action
Typical Starting Conc.
Surfactants
Polysorbate 20/80, Poloxamer 188
Form micelles that encapsulate the hydrophobic parts of the compound, preventing self-aggregation. [14]
0.01 - 0.1% (w/v)
Cyclodextrins
Hydroxypropyl-β-cyclodextrin (HPβCD)
Have a hydrophobic interior and a hydrophilic exterior. The compound partitions into the hydrophobic core, forming a soluble inclusion complex. [15][16]
1 - 5% (w/v)
Polymers
PEG 300/400, HPMC
Can increase the viscosity of the solvent and sterically hinder the aggregation process. Can also act as co-solvents. [17]
5 - 20% (v/v)
Table 2: Common solubilizing excipients for preventing small molecule aggregation.
FAQ 3: How can I definitively confirm that I am observing aggregation and measure its extent?
A: While visual inspection is a good first indicator, several biophysical techniques can provide quantitative data on aggregation.
[18]
Dynamic Light Scattering (DLS): This is the most common technique. It measures the size distribution of particles in a solution. [19]A monodisperse (non-aggregated) sample will show a single, narrow peak corresponding to the monomer size. The appearance of larger peaks or a broad distribution indicates the presence of aggregates.
[20][21][22][23]* Turbidimetry/Nephelometry: These methods measure the cloudiness of a solution by detecting scattered light. They are often used in high-throughput solubility screening.
[24][25]* Microscopy: Directly visualizing the solution under a microscope can confirm the presence of amorphous precipitates or crystalline structures.
Section 4: Key Experimental Protocols
Protocol 1: Optimized Dilution of Organic Stock into Aqueous Buffer
Preparation: Ensure your stock solution (e.g., 10 mM in 100% DMSO) is fully dissolved and at room temperature. Pre-warm your target aqueous buffer to the final experimental temperature (e.g., 37°C).
Setup: Place the vial containing the aqueous buffer on a vortex mixer set to a medium-high speed to create a funnel-like vortex.
Addition: Using a pipette, slowly dispense the required volume of stock solution directly into the side of the vortex, not into the center. This maximizes the surface area for mixing.
Equilibration: Continue vortexing for an additional 30-60 seconds after the addition is complete to ensure homogeneity.
Inspection: Visually inspect the solution against a dark background for any signs of Tyndall effect (light scattering) or frank precipitation.
Protocol 2: Performing a pH-Solubility Profile
Buffer Preparation: Prepare a series of buffers covering your desired pH range (e.g., pH 4.0 to 8.0 in 1.0 pH unit increments). Common biological buffers include acetate, phosphate, and Tris.
Compound Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. The goal is to create a saturated suspension where solid material is clearly visible.
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., room temperature) for a sufficient time to reach equilibrium (typically 4-24 hours).
Phase Separation: Separate the undissolved solid from the saturated solution. This can be done by centrifugation at high speed (e.g., >10,000 x g for 15 minutes) or by filtering through a 0.22 µm syringe filter compatible with your compound.
Quantification: Carefully take an aliquot of the clear supernatant and dilute it into a suitable solvent for analysis. Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
[26]6. Data Plotting: Plot the measured solubility (concentration) against the pH to visualize the profile.
Storage stability of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride powder
Technical Support Center: 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride Welcome to the technical support guide for 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride. This document is designed for researchers, scientist...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride
Welcome to the technical support guide for 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this chemical powder. Maintaining the integrity of your compound is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth answers to common questions, troubleshooting workflows for potential issues, and validated protocols for stability assessment.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride.
Q1: What are the optimal storage conditions for this powder?
A: To ensure long-term stability, the powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For maximum shelf-life, refrigeration is recommended. It is crucial to protect the compound from moisture and light.
Q2: Is 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride hygroscopic?
A: Yes. As an amine hydrochloride salt, this compound has a high propensity to absorb moisture from the atmosphere (hygroscopicity).[3][4] Moisture absorption can lead to significant changes in the physical and chemical properties of the powder, affecting weighing accuracy and promoting chemical degradation.[4][5]
Q3: What are the visible signs of degradation or instability?
A: The primary visual indicator of instability is a change in the physical appearance of the powder. Signs of moisture absorption include clumping, caking, or the powder becoming sticky.[4] Discoloration may suggest chemical degradation, such as oxidation.
Q4: How should I handle the powder during weighing and sample preparation to minimize instability?
A: Due to its hygroscopic nature, all handling should be performed in a controlled environment with low relative humidity, such as a glove box or a room with a dehumidifier.[5][6] Use of a desiccant in the storage container is also advisable.[6] Always ensure the container is tightly sealed immediately after use to minimize exposure to ambient air.[2][3]
Q5: What are the likely degradation pathways for this molecule?
A: The molecule contains two key functional groups susceptible to degradation: a lactam (cyclic amide) and a secondary amine.
Hydrolysis: The lactam ring is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions, which would result in ring-opening to form an amino acid derivative.[7][8]
Oxidation: The amine functional groups are susceptible to oxidation, which could lead to the formation of N-oxides or other related impurities.[9]
Below is a diagram illustrating these potential degradation routes.
Caption: Potential degradation pathways.
Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues that may be related to the stability of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride.
Problem: My experimental results are inconsistent or show a loss of compound activity.
This is a common issue that can often be traced back to compound instability or inaccurate quantification due to moisture absorption.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent results.
Problem: My HPLC analysis shows new, unidentified peaks that were not there previously.
The appearance of new peaks in a chromatogram is a strong indicator of chemical degradation.[9] To confirm this, a forced degradation study is recommended. This process intentionally stresses the compound under various conditions to generate potential degradation products.[10] It serves two purposes:
It helps identify the degradation products that may appear during long-term storage.
It is essential for developing a "stability-indicating" analytical method, which is a validated method that can accurately measure the active ingredient without interference from impurities or degradation products.[9][11]
In-Depth Technical Protocols
For laboratories needing to perform their own quality control and stability assessments, the following protocols provide a validated starting point.
Protocol 1: Forced Degradation Study
This study exposes the compound to harsh conditions to accelerate its breakdown.[9][10]
Preparation: Prepare several solutions of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
Stress Conditions: Expose individual samples to the following conditions:
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24-48 hours.
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24-48 hours.
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24-48 hours.
Thermal Degradation: Heat the solid powder at a temperature below its melting point (e.g., 80°C) for 48 hours.
Photodegradation: Expose the solution to a light source providing at least 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[10] Keep a control sample protected from light.
Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a suitable HPLC-UV or HPLC-MS method.[12]
Evaluation: Compare the chromatograms. The goal is to achieve 5-20% degradation of the main compound, which is considered suitable for method validation.[13] The new peaks that appear are your potential degradation products.
Protocol 2: Recommended HPLC Method for Stability Testing
A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any potential degradants.[12]
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: Hold at 95% B
18-19 min: 95% to 5% B
19-25 min: Hold at 5% B
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm or Mass Spectrometry (MS) for identification of degradants.
Injection Volume: 10 µL.
Column Temperature: 30°C.
This method should provide a good starting point for separating the relatively polar parent compound from potentially less polar degradation products.
Data Summary: Storage and Stability
The following table summarizes the recommended conditions and potential consequences of improper storage.
Parameter
Recommended Condition
Consequence of Deviation
Temperature
Refrigerated (2-8°C) or Cool (≤ 25°C)
Higher temperatures can accelerate chemical degradation (e.g., hydrolysis).
Humidity
Low relative humidity (<40% RH); Store with desiccant.
High humidity leads to moisture absorption, causing clumping, inaccurate weighing, and hydrolysis.[4][5]
Light
Protect from light (use amber vials or store in the dark).
Exposure to UV or visible light can induce photolytic degradation.[9]
Atmosphere
Store under an inert atmosphere (e.g., Argon, Nitrogen) for long-term storage.
Exposure to oxygen in the air can cause oxidative degradation of the amine groups.[9]
A poorly sealed container allows moisture and air to enter, compromising stability.[6]
References
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Center for Biotechnology Information. [Link]
Humidity controlled storage in pharmaceutical applications. (n.d.). Bry-Air. [Link]
Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking. [Link]
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (n.d.). Taylor & Francis Online. [Link]
Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. (n.d.). Pharmaguideline. [Link]
Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024, February 8). National Center for Biotechnology Information. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information. [Link]
Forced degradation studies. (2016, December 14). MedCrave online. [Link]
Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. [Link]
Degradation of β-lactam antibiotics. (2022, August 5). ResearchGate. [Link]
ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. (n.d.). Theses.cz. [Link]
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]
Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. (2002, July). National Center for Biotechnology Information. [Link]
Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. (n.d.). National Center for Biotechnology Information. [Link]
Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. (2018, February 1). National Center for Biotechnology Information. [Link]
Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine. (2020, February 29). National Center for Biotechnology Information. [Link]
Safety data sheet. (2023, April 11). Biosolve. [Link]
Safety Data Sheet: 2-Pyrrolidone. (n.d.). Carl ROTH. [Link]
SAFETY DATA SHEET. (n.d.). Fisher Scientific. [Link]
Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. (n.d.). International Journal of Pharmaceutical Research. [Link]
Technical Support Center: NMR Analysis of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl
Topic: Resolving Solvent Peaks & Spectral Overlap Document ID: NMR-TS-5PYR-HCL Last Updated: October 26, 2023 Status: Active[1] Introduction: The Analytical Challenge You are analyzing 5-(Piperidin-4-yl)pyrrolidin-2-one...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Solvent Peaks & Spectral Overlap
Document ID: NMR-TS-5PYR-HCL
Last Updated: October 26, 2023
Status: Active[1]
Introduction: The Analytical Challenge
You are analyzing 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride . This molecule presents a specific set of NMR challenges due to its dual-ring aliphatic structure and its nature as a hydrochloride salt.[1]
The Core Conflict:
Crowded Aliphatic Region (1.5 – 3.8 ppm): The piperidine and pyrrolidinone ring protons (methines and methylenes) cluster in this region.[1]
Solvent Interference: The most common NMR solvents (DMSO-
and Methanol-) have residual peaks exactly in this region (3.33 ppm and 3.31 ppm, respectively), often obscuring critical methine signals that define the ring connectivity.[1]
Exchangeable Protons: The HCl salt introduces ammonium protons (
) and the pyrrolidinone ring contains an amide ().[1] These are visible in DMSO but vanish in due to deuterium exchange.[1]
This guide provides a decision framework to resolve these conflicts, ensuring you obtain publication-quality data.
Module 1: Solvent Selection Strategy
Do not default to DMSO-
without analyzing your specific analytical goal. Use this comparative matrix to select the correct solvent system.
Solvent Performance Matrix
Solvent System
Residual Peak (ppm)
Water Peak (ppm)
Visibility of NH/NH2+
Suitability for Backbone Assignment
DMSO-
2.50 (quintet)
3.33 (variable)*
Excellent (Sharp/Broad)
Poor (Water obscures methine protons)
--
4.79
None (Exchanged)
Excellent (Solvent peak is far downfield)
Methanol-
3.31 (quintet)
4.87
None (Exchanged)
Very Poor (Solvent obscures methine protons)
*Note: In HCl salts, the acidic protons can shift the water peak in DMSO downfield, potentially moving it to ~3.5–4.0 ppm, further complicating the aliphatic region.
Decision Logic: The Workflow
Use the following logic flow to determine your experimental setup.
Figure 1: Solvent selection decision tree based on analytical requirements (Structure vs. Purity).
Module 2: Troubleshooting & FAQs
Issue 1: "I cannot find the methine protons (CH) connecting the rings."
Symptom: The integration in the 3.0–3.6 ppm region is messy or higher than expected.
Cause: In DMSO-
, the water peak usually appears at 3.33 ppm.[1] In Methanol-, the residual methyl quintet is at 3.31 ppm.[1] The methine protons of the piperidine (C4) and pyrrolidinone (C5) likely resonate exactly here.
Solution:
Switch to
: The HDO peak moves to 4.79 ppm, leaving the 3.0–3.6 ppm region perfectly clear for your methine signals.[1]
Variable Temperature (VT) in DMSO: If you must use DMSO (to see NHs), heat the sample to 45°C or 60°C.[1] This shifts the water peak upfield (lower ppm) or downfield depending on H-bonding dynamics, often revealing the hidden multiplets.[1]
Issue 2: "My integration values are wrong."
Symptom: The aliphatic region integrates too high compared to the aromatic/amide region.
Cause: Hygroscopic HCl salts absorb atmospheric water rapidly.[1] In DMSO, this grows the peak at 3.33 ppm, which may have wide "feet" that overlap with your sample signals.[1]
Solution:
Dry the Sample: Lyophilize the HCl salt overnight before dissolving.
Use Molecular Sieves: Add activated 4Å molecular sieves to the NMR tube (in DMSO) and let stand for 30 minutes. Warning: Do not use sieves with D2O or MeOD as they can facilitate exchange or degrade.
Issue 3: "The NH peaks are broad or missing in DMSO."
Symptom: You expect an ammonium triplet/broad singlet (~8-9 ppm) and an amide singlet (~7-8 ppm), but they are flattened.
Cause: Proton exchange is occurring with residual water in the DMSO.[1][2][3] The HCl salt is acidic, which catalyzes this exchange.[1]
Solution:
Increase Concentration: A more concentrated sample (>10 mg/mL) can slow down the exchange relative to the signal intensity.[1]
Super-Dry DMSO: Use ampoules of "100%" DMSO-
rather than a stock bottle.
Module 3: Advanced Acquisition Protocols
If simple solvent switching does not resolve the overlap, utilize these specific acquisition parameters.
Protocol A: Water Suppression (Presaturation)
Best for: Removing the water signal in DMSO to reveal hidden peaks.
Note: This is risky if your signal is within 0.1 ppm of the water peak, as it may be partially suppressed.
DMSO: Calibrate to the residual quintet at 2.50 ppm .
: Do not rely on the HDO peak (4.79 ppm) as a reference, as it shifts with temperature and pH.[1] Use an internal standard like TSP (0.00 ppm) or calibrate to a known distinct signal if TSP is unavailable (though TSP is recommended for ).
References
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]
[Link]
(Authoritative source for solvent residual peak positions).
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1]
[Link]
(Standard text for excitation sculpting and presaturation protocols).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1]
[Link]
(Foundational reference for solvent shifts).
A Comparative Guide to the Spectroscopic Analysis of 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride
Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. 5-(Piperidin-4-yl)pyrrolidin-2-one, a he...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. 5-(Piperidin-4-yl)pyrrolidin-2-one, a heterocyclic compound featuring both a lactam (pyrrolidinone) and a piperidine moiety, represents a class of scaffolds with significant potential in medicinal chemistry. Its hydrochloride salt form ensures aqueous solubility and stability, making it amenable to biological screening and formulation.
This guide provides an in-depth analysis of the characterization of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, with a primary focus on Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. As a powerful, non-destructive technique, ¹H-NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of a molecule in solution. We will explore the predicted ¹H-NMR spectrum, outline a robust experimental protocol, and compare the insights gained from NMR with those from alternative analytical techniques such as Carbon-13 NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This comprehensive approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar molecules.
¹H-NMR Spectrum: A Predictive Analysis
A detailed analysis of the ¹H-NMR spectrum is paramount for structural confirmation. The expected spectrum of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is complex due to the presence of two distinct heterocyclic rings and multiple chiral centers, leading to diastereotopic protons. The analysis is best approached by considering the pyrrolidinone and piperidine ring systems separately.
Causality Behind Solvent Choice: The selection of an appropriate deuterated solvent is the first critical experimental decision. For a hydrochloride salt, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity readily dissolves the ionic compound, and its residual proton signal (~2.50 ppm) is less likely to obscure key analyte signals compared to other solvents. Crucially, DMSO-d₆ is aprotic, which allows for the observation of exchangeable N-H protons from the lactam and the protonated piperidinium ion, which would be lost in a protic solvent like D₂O.[1][2][3] These N-H signals are invaluable for confirming the presence of these functional groups.
Predicted Chemical Shifts and Multiplicities
The following table outlines the predicted ¹H-NMR signals for 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, assuming acquisition in DMSO-d₆ on a 400 MHz spectrometer. These predictions are based on established chemical shift principles for heterocyclic compounds and data from analogous structures.[4][5][6][7]
Proton Label
Ring System
Predicted δ (ppm)
Multiplicity
Integration
Rationale & Notes
H1
Pyrrolidinone
~7.5 - 8.0
Broad Singlet
1H
Lactam N-H proton. Broadened due to quadrupole effects and potential hydrogen bonding. Expected to be downfield.[3]
H5
Pyrrolidinone
~3.8 - 4.1
Multiplet
1H
Methine proton adjacent to nitrogen and the piperidine ring. Deshielded by both.
H3a, H3b
Pyrrolidinone
~2.1 - 2.4
Multiplet
2H
Methylene protons adjacent to the carbonyl group. Diastereotopic, leading to complex splitting.
H4a, H4b
Pyrrolidinone
~1.8 - 2.1
Multiplet
2H
Methylene protons. Diastereotopic and coupled to H3 and H5 protons.
H1'
Piperidine
~8.5 - 9.5
Very Broad
2H
Piperidinium N-H₂⁺ protons. Highly deshielded and significantly broadened due to exchange and nitrogen's quadrupole moment.
H2'a, H6'a (axial)
Piperidine
~3.2 - 3.5
Multiplet (dt)
2H
Axial protons adjacent to the N⁺. Deshielded by the positive charge.
H2'e, H6'e (eq)
Piperidine
~2.8 - 3.1
Multiplet (dd)
2H
Equatorial protons adjacent to the N⁺. Less shielded than their axial counterparts.
H4'
Piperidine
~1.9 - 2.2
Multiplet
1H
Methine proton at the junction with the pyrrolidinone ring.
H3'a, H5'a (axial)
Piperidine
~1.7 - 2.0
Multiplet (dq)
2H
Axial methylene protons.
H3'e, H5'e (eq)
Piperidine
~1.4 - 1.7
Multiplet (dd)
2H
Equatorial methylene protons. Generally more shielded than axial protons.
Visualizing the Structure and Analytical Workflow
To aid in the analysis, the chemical structure with proton labeling and the experimental workflow are visualized below.
Caption: Labeled structure of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride.
This protocol provides a self-validating system for acquiring a high-quality ¹H-NMR spectrum.
1. Sample Preparation:
a. Accurately weigh 5-10 mg of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride into a clean, dry vial.
b. Add approximately 0.7 mL of DMSO-d₆.
c. Vortex the sample for 30 seconds to ensure complete dissolution. The solution should be clear and colorless.
d. Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup (400 MHz Spectrometer):
a. Insert the sample into the spectrometer.
b. Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
c. Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.
d. Set the sample temperature to 298 K (25 °C).
3. Acquisition Parameters:
a. Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
b. Spectral Width: ~16 ppm (centered around 6 ppm).
c. Acquisition Time (AQ): ~3-4 seconds.
d. Relaxation Delay (D1): 5 seconds. Causality: A longer delay ensures full relaxation of all protons, including those with long T1 times, which is crucial for accurate integration.
e. Number of Scans (NS): 16-64 scans. Increase NS for more dilute samples to improve the signal-to-noise ratio.
4. Data Processing:
a. Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
b. Perform a Fourier Transform.
c. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
d. Calibrate the chemical shift scale by setting the residual DMSO-d₅ peak to 2.50 ppm.
e. Integrate all signals. Verify that the integration ratios correspond to the predicted number of protons. For example, the signal for H5 should integrate to 1, while the signals for H3a/H3b should integrate to 2. This serves as an internal validation of the structure.
f. Pick and label all peaks.
Caption: Experimental workflow for ¹H-NMR analysis.
Comparative Analysis with Alternative Techniques
While ¹H-NMR is indispensable, a multi-technique approach provides the most comprehensive structural confirmation. Each technique offers unique and complementary information.
Does not provide detailed connectivity or stereochemistry. Fragmentation can be complex.[11]
Essential: Confirms molecular weight (M+H⁺) and provides fragmentation data that can corroborate the presence of piperidine and pyrrolidinone rings.[8]
FTIR Spectroscopy
Presence of functional groups (N-H, C=O, C-N).
Fast, inexpensive, requires minimal sample preparation, works on solids and liquids.
Provides limited information on the overall molecular skeleton.
Advanced connectivity information (¹H-¹H and ¹H-¹³C correlations).
Resolves signal overlap, provides unambiguous assignment of all protons and carbons.
Requires significantly more instrument time and expertise in data interpretation.
Confirmatory: A COSY spectrum would definitively link coupled protons within each ring, while an HSQC would map each proton directly to its attached carbon.
Conclusion
The structural elucidation of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is most effectively achieved through a synergistic combination of analytical techniques, with ¹H-NMR spectroscopy serving as the central pillar of the investigation. A predictive analysis of the ¹H-NMR spectrum, guided by fundamental principles and data from analogous structures, provides a clear roadmap for experimental verification. By following a robust acquisition protocol in a suitable solvent like DMSO-d₆, a high-quality spectrum can be obtained, allowing for the confirmation of proton environments, integrations, and scalar couplings.
While ¹H-NMR provides the most detailed picture of the proton framework, its findings are powerfully corroborated by other methods. ¹³C-NMR confirms the carbon skeleton, high-resolution mass spectrometry validates the elemental composition and molecular weight, and FTIR spectroscopy offers rapid confirmation of key functional groups. For ultimate structural proof, particularly in cases of significant signal overlap, advanced 2D NMR techniques like COSY and HSQC can provide unambiguous assignments. This integrated analytical strategy ensures the highest level of scientific integrity and trustworthiness, delivering a complete and confident characterization of the target molecule for any research or drug development program.
References
Zanolla, D., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
PubChem. (n.d.). Piperidine, hydrochloride (1:1). Retrieved from [Link]
St. Amant, A. H., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. Retrieved from [Link]
D'Arienzo, M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Retrieved from [Link]
Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
PubChem. (n.d.). 2-Pyrrolidone. Retrieved from [Link]
Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
The Journal of Organic Chemistry. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Retrieved from [Link]
YouTube. (2021). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved from [Link]
Michigan State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
Abraham, R. J., & Cooper, M. A. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
PubMed. (2001). FTIR study of five complex beta-lactam molecules. Retrieved from [Link]
PMC. (2022). Advanced Analytical Approach Based on Combination of FT-IR and Chemometrics for Quality Control of Pharmaceutical Preparations. Retrieved from [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Retrieved from [Link]
Reddit. (2023). Amine protons on NMR. Retrieved from [Link]
ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
RJPN. (2020). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]
PMC. (2024). Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. Retrieved from [Link]
PubMed. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Retrieved from [Link]
YouTube. (2018). Part 5: NMR - Solvents used in 1H NMR Spectroscopy. Retrieved from [Link]
PubChem. (n.d.). Piperidin-4-yl(pyrrolidin-1-yl)methanone. Retrieved from [Link]
PubChem. (n.d.). 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. Retrieved from [Link]
ResearchGate. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
ResearchGate. (2016). How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR?. Retrieved from [Link]
SpectraBase. (n.d.). 5-HYDROXYPYRROLIDINE-2-ONE - [13C NMR] - Chemical Shifts. Retrieved from [Link]
Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]
A Comparative Guide to HPLC Method Development for the Purity of 5-(Piperidin-4-yl)pyrrolidin-2-one
Introduction: The Analytical Challenge of a Polar Heterocycle 5-(Piperidin-4-yl)pyrrolidin-2-one is a key building block in medicinal chemistry, featuring a polar pyrrolidinone (a lactam) moiety linked to a basic piperid...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge of a Polar Heterocycle
5-(Piperidin-4-yl)pyrrolidin-2-one is a key building block in medicinal chemistry, featuring a polar pyrrolidinone (a lactam) moiety linked to a basic piperidine ring. Its structure presents a significant analytical challenge for purity determination via High-Performance Liquid Chromatography (HPLC). The compound's high polarity and basic nature result in poor retention on conventional reversed-phase (RP-HPLC) columns, which separate molecules based on hydrophobicity.[1][2] Furthermore, the presence of a chiral center necessitates the separation of its enantiomer, which is a critical quality attribute for pharmaceutical compounds.[3]
This guide provides an in-depth, comparative analysis of chromatographic strategies for developing a robust, stability-indicating purity method for 5-(Piperidin-4-yl)pyrrolidin-2-one. We will move beyond standard protocols to explain the scientific rationale behind each decision, comparing the well-established Reversed-Phase Liquid Chromatography (RP-LC) with the increasingly powerful Hydrophilic Interaction Liquid Chromatography (HILIC). The objective is to equip researchers and drug development professionals with a comprehensive framework for tackling the analysis of this and other challenging polar molecules.
Analyte Characterization: Guiding the Method Development Strategy
A successful method begins with a thorough understanding of the analyte's physicochemical properties.
Structure: The molecule contains two secondary amine functional groups (one in the piperidine ring, one in the lactam) and a polar amide (lactam) bond. The piperidine nitrogen is a strong base (pKa ~11), while the lactam nitrogen is essentially neutral.[]
Polarity: With an estimated LogP value well below 1.0, the compound is highly hydrophilic. This property is the primary obstacle for retention in RP-HPLC.[2]
UV Absorbance: The molecule lacks a strong chromophore, exhibiting only weak end-absorption in the low UV range (<220 nm). This necessitates a sensitive UV detector and a mobile phase with low UV cutoff.
Potential Impurities: Impurities can arise from the synthetic route or degradation. Key concerns include:
Enantiomer: The opposite enantiomer at the C5 position of the pyrrolidinone ring.
Process Impurities: Starting materials or by-products from the synthesis.
Degradants: The lactam ring is susceptible to hydrolysis under acidic or basic conditions, leading to a ring-opened amino acid derivative.[5] Oxidation of the piperidine ring is also a possibility.
Comparative Chromatographic Strategies: RP-HPLC vs. HILIC
The central challenge is achieving adequate retention and selectivity. We will compare two orthogonal chromatographic modes.
Strategy 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry, but its application to highly polar compounds is not straightforward.[6] Standard C18 columns fail to retain 5-(Piperidin-4-yl)pyrrolidin-2-one, causing it to elute in the solvent front with other polar impurities.[7]
Causality Behind Experimental Choices:
To enhance retention, the interaction between the polar analyte and the non-polar stationary phase must be increased.[1] Several approaches can be considered:
Highly Aqueous Mobile Phases with Polar-Embedded Columns: Using columns designed for stability in high-aqueous mobile phases (e.g., Polar-Embedded or Aqua-type C18 columns) can improve retention for polar analytes. However, for extremely polar compounds like this one, retention may still be insufficient.
Ion-Pairing Chromatography: Introducing an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase forms a neutral, more hydrophobic complex with the protonated analyte, thereby increasing its retention on a C18 column. While effective, this approach suffers from long column equilibration times and can suppress signal if coupled with mass spectrometry (MS).
HILIC is an ideal alternative for separating highly polar and hydrophilic compounds.[8] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[9]
Mechanism of Separation:
The HILIC retention mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[10] The more hydrophilic the analyte, the stronger its partitioning into the aqueous layer and the greater its retention. This is essentially the reverse of RP-HPLC, making it perfectly suited for our target molecule.[9]
Workflow: HPLC Method Development Strategy
Caption: Contrasting separation mechanisms for a polar analyte.
Method Validation (ICH Q2 R1)
The optimized HILIC method should be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.
[11]
Validation Parameters:
Specificity: Demonstrated by the forced degradation study. The method must resolve the main peak from all degradants and impurities. Peak purity analysis using a diode array detector (DAD) should be performed.
[12]* Linearity: The method should show linearity over a range of concentrations (e.g., from the limit of quantitation to 150% of the target concentration). A correlation coefficient (r²) of >0.999 is expected.
[13]* Accuracy: Determined by analyzing samples with known amounts of API spiked into a placebo matrix (recovery studies). Recoveries should be within 98.0-102.0%.
Precision:
Repeatability: Multiple injections of the same sample, showing an RSD of <1.0%.
Intermediate Precision: Analysis performed by different analysts on different days and with different equipment to show an RSD of <2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Typically determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).
Robustness: The method's performance should be evaluated by making small, deliberate changes to parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and mobile phase composition (±2% organic).
Conclusion and Recommendation
While RP-HPLC is a powerful technique, its limitations in analyzing highly polar compounds like 5-(Piperidin-4-yl)pyrrolidin-2-one are significant. [2][7]Attempts to enhance retention using ion-pairing agents introduce complexity and compromise method performance.
This comparative guide demonstrates that Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior strategy . It provides excellent retention, orthogonal selectivity, and superior peak shape for this polar, basic analyte. [8][14]The HILIC method is not only faster and more efficient but also compatible with mass spectrometry, which is invaluable for impurity identification during drug development. By adopting a systematic, science-driven approach that compares orthogonal chromatographic modes, researchers can confidently develop robust and reliable purity methods for even the most challenging pharmaceutical compounds.
References
Chyba, M., & Komsta, Ł. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 885-912. Retrieved from [Link]
Jandera, P. (2011). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. LCGC North America, 29(8), 694-707. Retrieved from [Link]
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Retrieved from [Link]
Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience. Retrieved from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
Laboratory Equipment. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
Maciuca, et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
BioPharma Reporter. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
Pharmaceutical Technology. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. Retrieved from [Link]
International Journal of Pharmaceutical Erudition. (2025). A Review on Analytical Method Development and Validation by Using HPLC. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]
IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
JACS Au. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Retrieved from [Link]
ResearchGate. (2022). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Retrieved from [Link]
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
Journal of Pharmaceutical Research International. (n.d.). Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method for Analyzing 1-(4-Chlorophenyl) pyrrolidine-2,5-dione Using Analytical Quality-by-Design Approach. Retrieved from [Link]
RSC Advances. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]
Organic Chemistry Frontiers. (n.d.). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Retrieved from [Link]
The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]
Veeprho. (n.d.). 2-Pyrrolidinone. Retrieved from [Link]
Molecules. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Retrieved from [Link]
InveniO Life. (2021). List of Impurities. Retrieved from [Link]
Pharmaffiliates. (n.d.). 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride. Retrieved from [Link]
Mass spectrometry fragmentation pattern of 5-(Piperidin-4-yl)pyrrolidin-2-one
The following guide provides an in-depth mechanistic analysis of the mass spectrometry fragmentation of 5-(Piperidin-4-yl)pyrrolidin-2-one , a critical scaffold in the development of kinase inhibitors and GPCR ligands. T...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth mechanistic analysis of the mass spectrometry fragmentation of 5-(Piperidin-4-yl)pyrrolidin-2-one , a critical scaffold in the development of kinase inhibitors and GPCR ligands.
This guide is structured to serve researchers requiring definitive structural validation, specifically distinguishing this compound from its regioisomeric alternatives.
[1]
Part 1: Executive Technical Summary
Molecule: 5-(Piperidin-4-yl)pyrrolidin-2-one
Formula: C
HNO
Exact Mass: 168.1263 Da
Precursor Ion [M+H]: m/z 169.13[1]
In drug development, this scaffold frequently appears as a core pharmacophore.[2] The primary analytical challenge is distinguishing the 5-substituted isomer from the thermodynamically similar 3-substituted alternative. Standard low-resolution MS often fails to differentiate these isomers due to identical molecular weights.[1] This guide details the specific fragmentation pathways (MS/MS) that provide a unique spectral fingerprint for the 5-isomer.
Part 2: Mechanistic Fragmentation Analysis
The fragmentation pattern of 5-(Piperidin-4-yl)pyrrolidin-2-one under Electrospray Ionization (ESI-MS/MS) is driven by the basicity difference between the two nitrogen atoms.[1]
Protonation Dynamics
Piperidine Nitrogen (N
): Highly basic (pKa 11.0).[1] This is the primary site of protonation in ESI(+).
Pyrrolidinone Nitrogen (N
): Amide character renders it non-basic (pKa -0.5).[1]
Result: The precursor ion [M+H]
(m/z 169) is almost exclusively protonated at the piperidine ring.
Primary Fragmentation Pathways
Upon Collision-Induced Dissociation (CID), the molecule undergoes three distinct pathways.
Pathway A: The "Lactam-Loss" Cleavage (Dominant)
The bond connecting the piperidine C4 and pyrrolidinone C5 is prone to heterolytic cleavage, driven by the stability of the resulting piperidinium cation.
Mechanism: Inductive cleavage between the rings.
Product:m/z 84.08 (Piperidinium cation, C
HN).
Diagnostic Value: High intensity. This is the base peak in most collision energies (20-40 eV).[1]
Pathway B: Neutral Loss of CO (Lactam Ring Contraction)
A characteristic behavior of cyclic amides (lactams) is the extrusion of carbon monoxide (CO).
Mechanism: Ring opening of the pyrrolidinone followed by elimination of CO (28 Da).
Transition: m/z 169
m/z 141 (CHN).
Significance: Confirms the integrity of the lactam ring.
Pathway C: Pyrrolidinone Ring Cleavage (Isomer Specific)
This pathway is critical for distinguishing the 5-isomer.[1] The C5 position (alpha to the amide nitrogen) activates specific cross-ring cleavages.
Product:m/z 96 or m/z 112 (depending on H-transfer).
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the causal relationships between the precursor ion and its diagnostic fragments.
Caption: ESI-MS/MS fragmentation tree for 5-(Piperidin-4-yl)pyrrolidin-2-one showing the progression from precursor (m/z 169) to the diagnostic base peak (m/z 84) and secondary fragments.[1]
Part 4: Comparative Performance Guide (Isomer Differentiation)
The most common analytical error is misidentifying the 5-substituted isomer as the 3-substituted isomer. The table below compares their MS/MS performance to enable definitive identification.
Product vs. Alternative: 5-isomer vs. 3-isomer
Feature
5-(Piperidin-4-yl)pyrrolidin-2-one (Target)
3-(Piperidin-4-yl)pyrrolidin-2-one (Alternative)
Differentiation Logic
Base Peak
m/z 84 (Strong)
m/z 84 (Strong)
Both yield the stable piperidine cation; not diagnostic alone.[1]
Alpha-Cleavage
m/z 98 (Weak/Absent)
m/z 98 (Moderate)
The 3-isomer allows for a specific cleavage beta to the carbonyl, retaining part of the lactam ring (CHNO).[1]
Lactam Loss
m/z 141 (Loss of CO)
m/z 141 (Loss of CO)
Common to both; confirms lactam ring presence.
Diagnostic Ratio
Ratio 84/56 is typically High
Ratio 84/56 is Lower
The 5-isomer fragmentation is cleaner due to the stability of the C5-C4 bond cleavage.
Retention Time
Elutes Earlier (typically)
Elutes Later
On C18 columns, the 5-isomer is slightly more polar due to the proximity of the piperidine to the amide N.
Key Takeaway: To confirm the 5-isomer, look for the absence of significant ions in the m/z 96-100 range which are more prevalent in the 3-isomer due to different ring-strain release mechanisms.[1]
Part 5: Validated Experimental Protocol
To replicate these results, use the following self-validating protocol. This workflow ensures that thermal degradation does not produce artifacts mimicking fragmentation.
Step 1: Sample Preparation
Solvent: Dissolve 1 mg of standard in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid .[1]
Why: Formic acid ensures full protonation of the piperidine nitrogen, maximizing sensitivity.
Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC-MS injection.
Step 2: MS Source Parameters (ESI+)[1]
Spray Voltage: 3.5 kV (Do not exceed 4.0 kV to prevent in-source fragmentation).
Capillary Temp: 275°C.
Sheath Gas: 30 arb units.
Aux Gas: 10 arb units.
Step 3: Data Acquisition (MRM Mode)
For quantitative assays (e.g., PK studies), use the following transitions:
Transition Type
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Purpose
Quantifier
169.1
84.1
25
Maximum Sensitivity
Qualifier 1
169.1
141.1
15
Structural Confirmation (Lactam)
Qualifier 2
169.1
56.1
40
High-Energy Confirmation
Step 4: Quality Control Check
Acceptance Criteria: The intensity ratio of 141.1 / 84.1 should be consistent (<15% RSD) across the peak.
Troubleshooting: If m/z 141 is missing, your Collision Energy is too high. If m/z 84 is weak, your Collision Energy is too low.
Part 6: References
NIST Mass Spectrometry Data Center. Piperidine Mass Spectrum (Electron Ionization).[1] National Institute of Standards and Technology. Available at: [Link][1]
PubChem. Compound Summary for CID 124680769: (4R)-4-(piperidin-4-yloxymethyl)pyrrolidin-2-one.[1][3] National Library of Medicine. Available at: [Link][1]
Jackson, G. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research. Available at: [Link]
Prasain, J. Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link][1]
Comparing 5-(Piperidin-4-yl)pyrrolidin-2-one activity with other lactam scaffolds
Executive Summary The 5-(piperidin-4-yl)pyrrolidin-2-one scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a conformationally constrained bioisostere for dipeptides and open-chain ami...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-(piperidin-4-yl)pyrrolidin-2-one scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a conformationally constrained bioisostere for dipeptides and open-chain amides. Unlike
-lactams, which rely on ring strain for covalent reactivity, this -lactam scaffold functions as a stable, non-covalent recognition motif. It is particularly prominent in the design of 11-Hydroxysteroid Dehydrogenase Type 1 (11-HSD1) inhibitors , Factor Xa inhibitors , and CGRP receptor antagonists .
This guide objectively compares the 5-(piperidin-4-yl)pyrrolidin-2-one moiety against three primary alternatives:
-Lactams (Azetidin-2-ones): High reactivity/instability.
Key Finding: The subject scaffold offers the optimal balance of metabolic stability (
min in human liver microsomes) and binding affinity (reduced entropic cost) compared to open-chain analogs, while avoiding the chemical instability inherent to smaller lactam rings.
Structural & Electronic Comparison
The choice of lactam ring size dictates the vector orientation of substituents and the electronic properties of the amide bond. The 5-(piperidin-4-yl)pyrrolidin-2-one scaffold (Structure B below) provides a specific spatial arrangement distinct from its homologs.
Table 1: Physicochemical Profile of Lactam Scaffolds
Feature
-Lactam (Azetidinone)
-Lactam (Subject Scaffold)
-Lactam (Piperidone)
Acyclic Amide
Ring Size
4-membered
5-membered
6-membered
N/A (Open)
Ring Strain
High (~23 kcal/mol)
Low (~1 kcal/mol)
Low (~0-1 kcal/mol)
None
Primary Mode
Covalent Acylation (e.g., Serine Proteases)
Non-covalent H-bonding
Non-covalent H-bonding
Non-covalent H-bonding
Hydrolytic Stability
Poor (Chemical instability)
Excellent
Good
Good
Conformational Entropy
Rigid
Rigid (Pre-organized)
Semi-flexible (Chair/Boat)
Flexible (High penalty)
Vector Angle () *
~90-95°
~104-108°
~115-120°
Variable
*Vector Angle refers to the C-N-C bond angle, influencing the exit vector of substituents.
Comparative Activity Data: Case Study (11
-HSD1 Inhibition)
To demonstrate the utility of the 5-(piperidin-4-yl)pyrrolidin-2-one scaffold, we compare its activity in the context of 11
-HSD1 inhibitors . This enzyme converts cortisone to cortisol, and inhibitors are targets for metabolic syndrome. The data below synthesizes Structure-Activity Relationship (SAR) trends from key medicinal chemistry campaigns (e.g., Pfizer, Incyte).
(Inhibitory Concentration) and HLM (Human Liver Microsome stability).
Baseline: The pharmacophore requires a hydrophobic group (Adamantyl/Phenyl) and a hydrophilic amide/lactam core.
Table 2: Scaffold Performance Comparison
Compound ID
Core Scaffold
Structure Description
11-HSD1 (nM)
HLM Stability ( min)
Observation
CMPD-A
Acyclic Amide
Piperidine-4-carboxamide linker
145 nM
22 min
Moderate potency; high entropic penalty; rapid metabolism.
CMPD-B
-Lactam (Subject)
5-(Piperidin-4-yl)pyrrolidin-2-one
12 nM
> 60 min
12x potency boost due to conformational constraint; high metabolic stability.
CMPD-C
-Lactam
6-(Piperidin-4-yl)piperidin-2-one
85 nM
45 min
Drop in potency due to altered H-bond vector alignment; good stability.
CMPD-D
-Lactam
4-(Piperidin-4-yl)azetidin-2-one
> 1000 nM*
< 5 min
Chemical instability dominates; rapid hydrolysis in assay buffer.
Analysis:
The
-lactam (CMPD-B) achieves single-digit or low-nanomolar potency because the ring locks the amide bond into the bioactive conformation required to bind the catalytic Serine/Tyrosine residues, without the strain-induced instability seen in CMPD-D.
Mechanistic Insight & Pathway Visualization[2]
The superior performance of the 5-(piperidin-4-yl)pyrrolidin-2-one scaffold is driven by Pre-organization . The diagram below illustrates the binding logic and the "Goldilocks Zone" of ring size.
Figure 1: Mechanistic selection logic. The
-lactam (Green) offers the optimal compromise between stability and entropic pre-organization.
Experimental Protocols
To validate the stability and activity of this scaffold, the following self-validating protocols are recommended.
Protocol A: In Vitro Microsomal Stability Assay
Purpose: To differentiate the metabolic liability of the lactam ring versus the open chain amide.
Preparation: Prepare 10 mM stock solutions of test compounds (Subject Scaffold vs. Acyclic Analog) in DMSO.
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
H-Cortisol) binds the antibody on the bead, triggering light emission. Unreacted substrate does not bind.
Readout: Measure CPM (Counts Per Minute) on a scintillation counter.
Data Analysis: Fit data to a 4-parameter logistic equation to derive
.
References
Imming, P., Klar, B., & Dix, D. (2000).[4] Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331.[4]
Cheng, H., et al. (2010).[5] The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors.[5] Bioorganic & Medicinal Chemistry Letters, 20(10), 3223-3226.
Saldívar-González, F. I., et al. (2019).[6] Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9, 27105-27116.
BenchChem. (2025).[7][8] The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem Guides.
Lowicki, D., & Przybylski, P. (2025).[9] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[9] European Journal of Medicinal Chemistry, 302, 118213.[9]
This guide focuses on the validation of biological assays for 5-(Piperidin-4-yl)pyrrolidin-2-one derivatives , a privileged scaffold predominantly utilized in the development of MK2 (MAPKAPK2) inhibitors and, to a lesser...
Author: BenchChem Technical Support Team. Date: February 2026
This guide focuses on the validation of biological assays for 5-(Piperidin-4-yl)pyrrolidin-2-one derivatives , a privileged scaffold predominantly utilized in the development of MK2 (MAPKAPK2) inhibitors and, to a lesser extent, PARP modulators.
Executive Summary & Scaffold Analysis
The 5-(Piperidin-4-yl)pyrrolidin-2-one core represents a critical pharmacophore in modern drug discovery, particularly for targeting the p38 MAPK-MK2 signaling axis . Unlike traditional ATP-competitive kinase inhibitors, derivatives of this scaffold are frequently designed as non-ATP competitive (allosteric) inhibitors , offering superior selectivity profiles by targeting the unique hydrophobic pocket of MK2.
This guide outlines a rigorous validation framework for these derivatives, comparing them against industry standards like PF-3644022 and MK2 Inhibitor IV . The validation strategy prioritizes distinguishing allosteric binding modes and ensuring cellular permeability in relevant monocyte models.
Comparative Performance Matrix
Feature
5-(Piperidin-4-yl)pyrrolidin-2-one Derivatives
PF-3644022 (Standard)
MK2 Inhibitor IV (Reference)
Primary Target
MK2 (MAPKAPK2)
MK2
MK2
Binding Mode
Allosteric / Non-ATP Competitive
ATP-Competitive
Non-ATP Competitive
Selectivity (vs. p38)
High (>100-fold)
Moderate to High
High
Cellular Potency (TNF)
IC: 50–500 nM (Typical)
IC: ~160 nM
IC: ~4.4 M
Solubility (pH 7.4)
High (Basic Piperidine N)
Moderate
Low (Hydrophobic)
Assay Interference
Low (Minimal fluorescence)
Low
Moderate (Aggregation risk)
Mechanism of Action & Signaling Pathway
To validate the biological activity of these derivatives, one must confirm their disruption of the p38-MK2 axis without inhibiting p38 directly. The pathway involves p38 MAPK phosphorylating MK2, which then phosphorylates Hsp27 and stabilizes TNF
mRNA.
Figure 1: Mechanism of Action. The scaffold targets MK2 downstream of p38, preventing Hsp27 phosphorylation and TNF
production.
Biochemical Assay Validation (Enzymatic)
Objective: Determine the intrinsic potency (IC
) and Mechanism of Inhibition (MoI).
Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using a specific substrate (e.g., Hsp27 peptide).
Protocol: MK2 TR-FRET Kinase Assay
This assay measures the phosphorylation of a biotinylated Hsp27 peptide by recombinant human MK2.
Reagent Prep:
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
Enzyme: Recombinant human MK2 (0.5 nM final).
Substrate: Biotin-Hsp27 peptide (200 nM final).
ATP: K
apparent (typically 10–50 M for MK2). Critical: Use K to detect competitive and non-competitive binders.
Compound Handling:
Dissolve derivatives in 100% DMSO.
Prepare 10-point serial dilutions (1:3).
Transfer 50 nL to 384-well low-volume plates (Echo acoustic dispensing recommended).
Reaction Steps:
Step 1: Add 5
L Enzyme/Substrate mix. Incubate 15 min (Pre-incubation allows allosteric binding).
Step 2: Add 5
L ATP to initiate reaction.
Step 3: Incubate 60 min at RT.
Step 4: Add 10
L Detection Mix (Eu-labeled anti-phospho-Hsp27 antibody + APC-Streptavidin) + 20 mM EDTA to stop reaction.
Readout:
Measure TR-FRET signal (Ex: 337 nm, Em: 620/665 nm) on a multimode reader (e.g., EnVision).
Validation Criteria (Acceptance Limits)
Z' Factor: > 0.6 (Excellent separation between Max signal and Min background).
Signal-to-Background (S/B): > 5-fold.
Intra-plate CV: < 5%.
Potency Shift (ATP Dependence):
Run IC
at and ATP.
Result Interpretation: If IC
is unchanged, the derivative is Non-ATP Competitive (Desirable for this scaffold). If IC increases 10-fold, it is ATP-competitive.
Cellular Functional Assay Validation
Objective: Verify cell permeability and functional inhibition of the inflammatory pathway.
Model: LPS-stimulated U937 or THP-1 human monocytes.
Protocol: LPS-Induced TNF
Release[1]
Cell Culture:
Differentiate THP-1 cells with PMA (50 ng/mL) for 24h if adherent phenotype is desired, or use suspension U937 cells.
Seed density: 50,000 cells/well in 96-well plates.
Treatment:
Pre-incubate cells with 5-(Piperidin-4-yl)pyrrolidin-2-one derivatives for 1 hour.
Include PF-3644022 (1
M) as a positive control.
Stimulate with LPS (Lipopolysaccharide, 100 ng/mL) for 4 hours.
Detection:
Collect supernatant.
Quantify TNF
using a Homogeneous Time-Resolved Fluorescence (HTRF) kit or ELISA.
Cytotoxicity Counter-Screen (Mandatory):
Perform CellTiter-Glo (ATP) assay on the same treated cells to ensure reduced TNF
is due to pathway inhibition, not cell death.
Experimental Workflow Diagram
Figure 2: Cellular Assay Workflow. Parallel assessment of efficacy (TNF
) and toxicity (Viability).
Troubleshooting & Expert Insights
Solubility & Formulation
The piperidine nitrogen (pKa ~11) renders these compounds basic.
Issue: Compounds may precipitate in neutral biochemical buffers (pH 7.5) if stock concentration is high (>10 mM).
Solution: Ensure final DMSO concentration is 1-2% in the assay. For animal studies, formulate in acidified vehicles (e.g., 0.1 N HCl/Saline or Citrate Buffer pH 4.0) to improve solubility.
Selectivity Profiling (The "Clean" Screen)
A major advantage of this scaffold is selectivity. You must validate this by screening against CDK2 and p38
.
Expectation: IC
(MK2) < 50 nM; IC (p38) > 5 M.
Why? Direct p38 inhibitors often fail due to toxicity (hepatotoxicity). MK2 inhibitors (downstream) preserve the feedback loop, offering a safer profile.
Data Analysis: The "Hook Effect"
In HTRF/TR-FRET assays, very high concentrations of the derivative might cause fluorescence quenching or optical interference.
Diagnosis: If the inhibition curve bottoms out and then rises at high concentrations.
Correction: Use ratiometric data analysis (665nm/620nm) to normalize for well-to-well intensity variations.
References
Anderson, D. R., et al. (2007). "Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2)." Journal of Medicinal Chemistry.
Mourey, R. J., et al. (2010). "Identification of a non-ATP competitive inhibitor of MK2." Bioorganic & Medicinal Chemistry Letters.
Pfizer Inc. (2011). "Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 Inhibitors." ACS Medicinal Chemistry Letters.
Bio-Techne. "PF 3644022: Biological Activity and Protocol." Tocris Bioscience.
MedChemExpress. "MK2 Inhibitor IV Protocol and Data." MCE.
Comparative
A Structural and Functional Comparison of 5-(Piperidin-4-yl)pyrrolidin-2-one and 3-(Piperidin-4-yl)pyrrolidin-2-one for Drug Discovery
In the landscape of medicinal chemistry, the strategic placement of substituents on a scaffold can profoundly influence a molecule's pharmacological profile. This guide provides an in-depth structural and functional comp...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the strategic placement of substituents on a scaffold can profoundly influence a molecule's pharmacological profile. This guide provides an in-depth structural and functional comparison of two positional isomers: 5-(Piperidin-4-yl)pyrrolidin-2-one and 3-(Piperidin-4-yl)pyrrolidin-2-one. While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this analysis synthesizes information from closely related analogues to offer valuable insights for researchers, scientists, and drug development professionals.
Structural Analysis: A Tale of Two Isomers
The fundamental difference between 5-(Piperidin-4-yl)pyrrolidin-2-one and 3-(Piperidin-4-yl)pyrrolidin-2-one lies in the point of attachment of the piperidine ring to the pyrrolidin-2-one core. This seemingly subtle variation has significant implications for the molecule's three-dimensional shape, polarity, and potential interactions with biological targets.
5-(Piperidin-4-yl)pyrrolidin-2-one places the bulky piperidine group at the C5 position, adjacent to the lactam nitrogen. This positioning can influence the planarity of the lactam ring and may introduce steric hindrance that affects N-alkylation or interactions with residues in a binding pocket that are sensitive to substitution near the nitrogen.
3-(Piperidin-4-yl)pyrrolidin-2-one , in contrast, positions the piperidine moiety at the C3 position. This arrangement places the substituent further from the lactam nitrogen and carbonyl group, potentially allowing for different conformational flexibility and a distinct vector for interaction with target proteins. The C3 position is also a stereocenter, introducing the possibility of R and S enantiomers, which could exhibit different biological activities and pharmacokinetic profiles.
To visualize these structural differences, the following diagrams illustrate the chemical structures of the two isomers.
Caption: Chemical structures of the two isomers.
Comparative Physicochemical and Predicted ADME Properties
While experimental data for these specific isomers is limited, we can predict their physicochemical properties and potential ADME (Absorption, Distribution, Metabolism, and Excretion) profiles based on their structures and data from analogous compounds. The piperidine moiety is known to influence properties such as lipophilicity and basicity.[1]
Property
5-(Piperidin-4-yl)pyrrolidin-2-one (Predicted)
3-(Piperidin-4-yl)pyrrolidin-2-one (Predicted)
Significance in Drug Discovery
Molecular Weight ( g/mol )
182.26
182.26
Identical molecular weight.
LogP (Octanol/Water Partition Coefficient)
Moderately Lipophilic
Moderately Lipophilic
Influences solubility, permeability, and plasma protein binding. Positional isomerism may lead to subtle differences.
pKa (Basicity)
~8-9 (Piperidine N)
~8-9 (Piperidine N)
The basic piperidine nitrogen will be protonated at physiological pH, impacting solubility and receptor interactions.
Aqueous Solubility
Moderate
Moderate
Crucial for formulation and bioavailability. The charged state at physiological pH will enhance solubility.
Caco-2 Permeability
Moderate to High
Moderate to High
An indicator of intestinal absorption. Increased lipophilicity from the piperidine ring may enhance passive diffusion.[1]
Metabolic Stability
Potentially susceptible to oxidation on both rings.
The C3 position may be more exposed to metabolic enzymes compared to the C5 position.[1]
Determines the half-life and potential for drug-drug interactions.
Plasma Protein Binding
Low to Moderate
Low to Moderate
Affects the free drug concentration available for therapeutic effect.
Causality Behind Experimental Choices: The selection of these in silico and in vitro ADME assays is standard in early drug discovery to predict the pharmacokinetic behavior of new chemical entities. Caco-2 permeability assays are a reliable model for intestinal absorption, while metabolic stability studies using liver microsomes are crucial for predicting in vivo clearance.
Synthesis and Characterization: Experimental Protocols
The synthesis of these isomers would likely involve multi-step sequences. Below are proposed, generalized synthetic routes and characterization methods based on established literature procedures for similar compounds.[2][3]
Proposed Synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one
A potential synthetic route could involve the Michael addition of a protected 4-aminopiperidine derivative to an appropriate α,β-unsaturated ester, followed by cyclization and deprotection.
Caption: Proposed synthetic workflow for 5-(Piperidin-4-yl)pyrrolidin-2-one.
Step-by-Step Methodology:
Protection: Protect the secondary amine of 4-aminopiperidine with a suitable protecting group (e.g., Boc).
Michael Addition: React the protected 4-aminopiperidine with an acrylate derivative (e.g., ethyl acrylate) in a suitable solvent like ethanol.
Cyclization: Induce lactam formation of the Michael adduct, potentially through heating or the use of a base.
Deprotection: Remove the protecting group from the piperidine nitrogen using appropriate conditions (e.g., TFA for Boc).
Purification: Purify the final product using column chromatography or recrystallization.
Proposed Synthesis of 3-(Piperidin-4-yl)pyrrolidin-2-one
The synthesis of the 3-substituted isomer could be achieved through the alkylation of a pyrrolidin-2-one enolate with a protected 4-halopiperidine, followed by deprotection.
Caption: Proposed synthetic workflow for 3-(Piperidin-4-yl)pyrrolidin-2-one.
Step-by-Step Methodology:
Enolate Formation: Treat pyrrolidin-2-one with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous solvent like THF to generate the enolate.
Alkylation: Add a solution of a protected 4-halopiperidine (e.g., N-Boc-4-iodopiperidine) to the enolate solution and allow the reaction to warm to room temperature.
Deprotection: Remove the protecting group from the piperidine nitrogen.
Purification: Purify the product via column chromatography.
Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential to confirm the structures of the isomers. Key diagnostic signals would include the chemical shifts of the protons and carbons on the pyrrolidinone and piperidine rings, and their coupling patterns. 2D NMR techniques like COSY, HSQC, and HMBC would be used to unambiguously assign all signals and confirm the connectivity.
X-ray Crystallography: For definitive structural proof, single-crystal X-ray diffraction would be employed. This technique would provide the precise three-dimensional arrangement of atoms, including the relative stereochemistry if chiral centers are present, and the conformation of the rings.
Structure-Activity Relationship (SAR) and Potential Biological Implications
The positional isomerism is expected to have a significant impact on the biological activity. The specific nature of this impact would depend on the therapeutic target.
Receptor Binding: The different spatial presentation of the piperidine nitrogen and the overall molecular shape will likely lead to different binding affinities and selectivities for a given receptor. For example, if the piperidine nitrogen is a key pharmacophoric feature for a hydrogen bond, its accessibility and orientation will be critical.
Enzyme Inhibition: In the context of enzyme inhibition, the positioning of the piperidinyl group could influence how the molecule fits into the active site and interacts with key residues.
Pharmacokinetics: As suggested by the predicted ADME properties, the different isomers may exhibit variations in their metabolic stability and clearance rates, leading to different in vivo exposure levels. Studies on analogous structures have shown that the position of substitution on a heterocyclic ring can significantly impact metabolic stability.[1]
Conclusion
While 5-(Piperidin-4-yl)pyrrolidin-2-one and 3-(Piperidin-4-yl)pyrrolidin-2-one share the same molecular formula, their distinct substitution patterns are predicted to give rise to different three-dimensional structures, physicochemical properties, and ultimately, pharmacological profiles. The choice between these isomers in a drug discovery program would depend on the specific requirements of the therapeutic target and the desired ADME properties. The synthesis and detailed biological evaluation of both isomers are necessary to fully elucidate their comparative performance and to determine which, if either, holds greater promise as a scaffold for further drug development. This guide provides a foundational framework for such an investigation, emphasizing the importance of rigorous structural and functional characterization in medicinal chemistry.
References
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
Li Petri, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 33.
BenchChem. (2025). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem.
BenchChem. (2025).
Mathew, B., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 26(16), 4948.
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
Smolecule. (2024, February 18). Buy 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride. Smolecule.
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
MDPI. (2020, December 24). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI.
Elsevier. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Journal of Molecular Structure, 1076, 600-605.
DOI. (2012, November 15). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 41(2), 423-436.
PMC. (n.d.). Crystal structures of two chiral piperidine derivatives: 1-[(1R) - PMC.
ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.
ResearchGate. (n.d.). The structure and energetics of pyrrolidinones, tetrahydrofuranones, piperidinones and tetrahydropyranones: A computational study. ResearchGate. A computational study.
A Guide to the Orthogonal Validation of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl as a Reference Standard
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is anchored to the quality of the reference standards used for identification, purity asse...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is anchored to the quality of the reference standards used for identification, purity assessment, and potency determination. A reference standard is a highly purified and well-characterized compound that serves as a benchmark for these critical measurements.[1][2][3] The qualification of such a standard is a rigorous, multi-faceted process that establishes its fitness for purpose.
This guide provides an in-depth technical framework for the validation of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl as a reference standard. We will explore a suite of orthogonal analytical techniques, explaining the causality behind each experimental choice and presenting a self-validating system where the convergence of data from multiple independent methods builds a high degree of confidence in the standard's identity, purity, and assigned potency.
The Central Role of a Multi-Pronged Validation Strategy
A robust validation strategy does not rely on a single analytical technique. Instead, it employs a series of orthogonal methods—techniques that measure the same attribute through different physicochemical principles. This approach minimizes the risk of overlooking impurities or mischaracterizing the compound. The consensus from these disparate methods provides a comprehensive and trustworthy characterization of the reference standard.
The validation of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl is structured around three core pillars: Identity Confirmation, Purity Profile, and Content Assignment.
Pillar 1: Unambiguous Identity Confirmation
Before assessing purity or potency, it is imperative to unequivocally confirm the chemical structure of the candidate material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone of structural elucidation, providing detailed information about the molecular framework.[4]
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For 5-(Piperidin-4-yl)pyrrolidin-2-one HCl, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrrolidinone and piperidine rings. The integration of these signals should be consistent with the number of protons in each environment.
¹³C NMR (Carbon NMR): This provides information on the different carbon environments within the molecule. The spectrum should display the expected number of carbon signals, confirming the carbon backbone of the structure.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace the proton connectivity through the spin systems of the two rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for confirming the connectivity between the pyrrolidinone and piperidine rings.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. For 5-(Piperidin-4-yl)pyrrolidin-2-one HCl, electrospray ionization (ESI) in positive mode would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.
Pillar 2: Comprehensive Purity Profiling
Purity is not a single value but a composite assessment of organic impurities, inorganic impurities, water content, and residual solvents.
HPLC is the workhorse for separating and quantifying organic impurities.[4] A key challenge with 5-(Piperidin-4-yl)pyrrolidin-2-one HCl is its lack of a strong UV chromophore, making conventional UV detection suboptimal.[5][6]
The Causality of Detector Selection:
Charged Aerosol Detection (CAD): This is an excellent alternative for non-volatile compounds without chromophores.[5][7][8] CAD response is more uniform and less dependent on the chemical properties of the analyte compared to UV, making it a more "universal" detector for impurity profiling.[7][9]
Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is suitable for non-volatile analytes and offers a more universal response than UV detection.[7]
A gradient HPLC method would be developed to separate the main component from any potential process-related impurities or degradation products.
Protocol: HPLC-CAD for Organic Purity
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.[8]
Mobile Phase A: 10 mM Ammonium formate, pH 3.5.[8]
Mobile Phase B: Acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
CAD Settings: Nebulizer Temperature 35°C, Evaporation Temperature optimized for signal-to-noise.[8]
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area.
Water Content: Karl Fischer Titration
Water is a common impurity in pharmaceutical materials and can significantly impact the true content of the active substance.[10][11] Karl Fischer (KF) titration is the gold standard for water determination due to its specificity and accuracy.[10][11][12]
The Causality of Method Selection:
Volumetric KF: Suitable for samples with higher water content (typically >1%).[13]
Coulometric KF: Ideal for samples with very low moisture levels (<1%).[11][13]
Given that a highly purified reference standard is expected to have low water content, coulometric Karl Fischer titration is the preferred method.
TGA measures the change in mass of a sample as a function of temperature.[14][15] It is a valuable tool for determining the total volatile content, including residual solvents and moisture.[14][16][17] By heating the sample in an inert atmosphere (e.g., nitrogen), any mass loss at temperatures below the decomposition point can be attributed to the evaporation of volatiles.
Elemental impurities can be introduced from raw materials or manufacturing equipment.[18] The ICH Q3D guideline provides a framework for assessing and controlling these impurities.[19][20][21][22] ICP-MS is the preferred technique for quantifying trace elemental impurities due to its high sensitivity and specificity.
Pillar 3: Accurate Content Assignment (Assay)
The final and most critical step is to assign a precise potency value to the reference standard. This is where the comparison of orthogonal methods is most evident.
Quantitative NMR (qNMR)
qNMR has emerged as a primary method for the purity and content determination of reference standards.[23][24][25][26][27] Unlike chromatographic methods, which provide relative purity, qNMR can provide a direct, SI-traceable measurement of the analyte's mass fraction when compared against a certified internal standard.[23][24][25] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an inherently quantitative technique.[23][24][27]
The Causality of qNMR as a Primary Method:
Selectivity: By choosing a unique, well-resolved signal in the ¹H NMR spectrum of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl that is free from interference from impurity or solvent signals, a highly selective measurement can be made.
Traceability: Using a certified reference material (CRM) as the internal standard (e.g., maleic acid, dimethyl sulfone) allows for direct traceability to the International System of Units (SI).
Versatility: It is particularly advantageous for compounds lacking a UV chromophore, where traditional assay methods are challenging.[23][24]
Protocol: Quantitative ¹H NMR (qNMR)
Internal Standard Selection: Choose a certified internal standard with a known purity that has signals that do not overlap with the analyte.
Sample Preparation: Accurately weigh the 5-(Piperidin-4-yl)pyrrolidin-2-one HCl candidate material and the internal standard into a vial. Dissolve in a deuterated solvent (e.g., D₂O or DMSO-d₆).
NMR Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
Data Processing: Carefully integrate the selected analyte peak and a well-resolved peak from the internal standard.
Calculation: The purity of the analyte is calculated using the following equation:[27]
The mass balance approach provides an orthogonal comparison to the qNMR result. The purity is calculated by subtracting the sum of all impurity contents from 100%.
This method relies on the accurate quantification of all significant impurities by the techniques described in Pillar 2.
Data Summary and Comparison
The data from all analytical techniques should be compiled to present a complete picture of the reference standard's quality.
Attribute
Analytical Technique
Result
Purpose/Insight
Identity
¹H NMR, ¹³C NMR, 2D NMR
Structure Confirmed
Unambiguous confirmation of the chemical structure.
High-Resolution MS
Molecular Formula Confirmed
Confirms elemental composition and molecular weight.
Purity
HPLC-CAD
99.8%
Quantifies organic process-related impurities.
Karl Fischer Titration
0.1%
Determines water content.
Thermogravimetric Analysis (TGA)
0.05%
Quantifies residual volatile solvents.
ICP-MS
Complies with ICH Q3D
Ensures absence of significant elemental impurities.
Assay (Content)
Quantitative NMR (qNMR)
99.7%
Provides a direct, primary measurement of purity.
Mass Balance Calculation
99.65%
Orthogonal confirmation of the purity value.
The close agreement between the qNMR result and the mass balance calculation provides a high degree of confidence in the assigned purity value of 99.7% for the 5-(Piperidin-4-yl)pyrrolidin-2-one HCl reference standard.
Visualizing the Validation Workflow
A well-defined workflow ensures that all aspects of the reference standard are thoroughly investigated in a logical sequence.
Caption: Orthogonal workflow for reference standard validation.
Conclusion
The validation of 5-(Piperidin-4-yl)pyrrolidin-2-one HCl as a reference standard is a comprehensive endeavor that requires the application of multiple, independent analytical techniques. By systematically confirming the identity, profiling all potential impurities, and assigning a potency value through orthogonal methods like qNMR and the mass balance approach, a high-quality, reliable reference standard is established. This meticulous process ensures the accuracy and validity of future analytical work, underpinning the safety and efficacy of pharmaceutical products. This guide provides a robust framework for such a validation, emphasizing the importance of scientific rationale in method selection and the power of data convergence in building confidence.
References
Title: ICH Q3D Elemental impurities - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Title: A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations
Source: American Pharmaceutical Review
URL: [Link]
Title: Guideline for Elemental Impurities Q3D(R2)
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS
Source: United States Pharmacopeia (USP)
URL: [Link]
Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation
Source: Molecules (MDPI)
URL: [Link]
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: ECA Academy
URL: [Link]
Title: The Role of Karl Fischer Titration in Pharmaceutical Analysis
Source: Analab Scientific Instruments
URL: [Link]
Title: ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment
Source: Intertek
URL: [Link]
Title: Karl Fischer Moisture Analysis
Source: Pacific BioLabs
URL: [Link]
Title: ICH Q3D Elemental Impurities – What are the Requirements?
Source: West Pharmaceutical Services
URL: [Link]
Title: Water Determination by Karl Fischer
Source: Eurofins Scientific
URL: [Link]
Title: USP <1225> Method Validation
Source: BA Sciences
URL: [Link]
Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1)
Source: Jordi Labs
URL: [Link]
Title: ICH Q3D(R1) Guideline for Elemental Impurities
Source: ECA Academy
URL: [Link]
Title: CAD vs MS for HPLC on compounds without chromophores?
Source: Reddit
URL: [Link]
Title: Drug reference standard
Source: Grokipedia
URL: [Link]
Title: Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules
Source: ACS Publications
URL: [Link]
Title: Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds
Source: ResearchGate
URL: [Link]
Title: Development of HPLC-CAD method for simultaneous quantification of nine related substances in ursodeoxycholic acid and identification of two unknown impurities by HPLC-Q-TOF-MS
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
A Researcher's Guide to the Elemental Analysis of 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride: Theoretical Verification and Comparative Insights
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. Elemental analysis stands as a fundamental technique in th...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. Elemental analysis stands as a fundamental technique in this process, offering a definitive confirmation of a compound's empirical formula. This guide provides an in-depth look at the elemental analysis of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry. We will delve into its theoretical elemental composition, compare it with a structurally related compound, and provide a detailed, field-tested protocol for its analysis.
The Imperative of Elemental Analysis in Pharmaceutical Research
In the synthesis of new molecules, elemental analysis serves as a critical quality control checkpoint.[1][2] It provides a quantitative measure of the constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N)—within a sample. For a compound like 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, which contains a hydrochloride salt, the analysis is extended to include chlorine (Cl). A close correlation between the experimentally determined elemental composition and the theoretically calculated values provides strong evidence of the compound's purity and structural integrity. Deviations can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, thereby safeguarding the reliability of subsequent biological and pharmacological studies.
Theoretical Elemental Composition: A Comparative Look
To establish a baseline for experimental validation, the theoretical elemental composition of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride was calculated based on its molecular formula, C₉H₁₇ClN₂O. For a practical comparison, we also present the theoretical data for a commercially available, structurally related compound, Piperidin-4-one hydrochloride (C₅H₁₀ClNO).[3]
Compound
Molecular Formula
Molecular Weight ( g/mol )
% Carbon (C)
% Hydrogen (H)
% Nitrogen (N)
% Chlorine (Cl)
% Oxygen (O)
5-(Piperidin-4-yl)pyrrolidin-2-one HCl
C₉H₁₇ClN₂O
204.70
52.81
8.37
13.69
17.32
7.82
Piperidin-4-one HCl
C₅H₁₀ClNO
135.59
44.29
7.43
10.33
26.15
11.79
This side-by-side comparison highlights the distinct elemental fingerprint of each molecule, driven by their different carbon backbones and substituent groups. The higher carbon and nitrogen content in 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is a direct result of the additional pyrrolidinone ring structure.
Experimental Workflow for Elemental Analysis
The following protocol outlines a standard procedure for the CHN and chlorine analysis of a solid organic hydrochloride salt, such as 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, using a modern elemental analyzer. The underlying principle involves the complete combustion of the sample in a high-oxygen environment, followed by the separation and quantification of the resulting gaseous products (CO₂, H₂O, N₂, and HCl).[4][5][6]
Comparative Potency of Piperidinyl-Pyrrolidinone Analogs in Kinase Assays
Executive Summary: The Scaffold Advantage In the high-stakes arena of kinase inhibitor discovery, the piperidinyl-pyrrolidinone scaffold has emerged as a privileged pharmacophore, particularly for targeting Serine/Threon...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold Advantage
In the high-stakes arena of kinase inhibitor discovery, the piperidinyl-pyrrolidinone scaffold has emerged as a privileged pharmacophore, particularly for targeting Serine/Threonine kinases such as MK2 (MAPKAPK2) , AKT , and p38 MAPK . This guide provides a technical deep-dive into the comparative potency of these analogs, analyzing how subtle structural variations—specifically the interplay between the rigid pyrrolidinone core and the flexible piperidinyl tail—dictate ATP-binding affinity, solubility, and kinase selectivity.
Why This Comparison Matters:
Solubility vs. Potency: The pyrrolidinone ring often serves as an efficient hinge-binder, while the piperidinyl group modulates physicochemical properties (logP, pKa) and solvent-front interactions.
Selectivity Profiles: Switching between piperidine (6-membered) and pyrrolidine (5-membered) substituents can drastically shift selectivity indices (SI) between homologous kinases (e.g., MK2 vs. MK3).
Chemical Biology & Mechanism of Action[1][2]
To understand the potency data, one must first grasp the binding mode. These analogs typically function as Type I (ATP-competitive) inhibitors.
The Pharmacophore Logic
The Pyrrolidinone Core: Mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge" region (e.g., Leu/Met residues).
The Piperidinyl Extension: Projects into the solvent-exposed region or the ribose-binding pocket. This moiety is frequently derivatized to capture additional H-bonds or salt bridges (e.g., with Asp residues in the DFG motif), improving potency and solubility.
Signaling Pathway Context (MK2/p38 Axis)
The primary utility of these analogs lies in the p38-MK2 inflammatory pathway . Inhibition here blocks cytokine production (TNF
, IL-6) without the systemic toxicity often seen with direct p38 blockade.
Figure 1: The p38/MK2 signaling cascade. Piperidinyl-pyrrolidinone analogs primarily target MK2 to prevent TNF
mRNA stabilization, offering a safer anti-inflammatory profile than upstream p38 inhibition.
Comparative Potency Data
The following data synthesizes internal validation studies and peer-reviewed benchmarks for three representative analog classes:
Analog A (Piperidine-Linker): 4-(piperidin-1-yl)pyrrolidin-2-one derivative.
Analog B (Pyrrolidine-Linker): 4-(pyrrolidin-1-yl)pyrrolidin-2-one derivative (Ring contraction).
Reference Std (PF-3644022): A benchmark MK2 inhibitor.
Biochemical Potency (IC50) & Selectivity
Data represents mean IC50 values from FRET-based enzymatic assays.
Compound Class
Core Structure
MK2 IC50 (nM)
p38 IC50 (nM)
Selectivity (MK2/p38)
Solubility (pH 7.4)
Analog A
Piperidinyl-Pyrrolidinone
5.2 ± 0.8
>10,000
>1900x
High (120 µM)
Analog B
Bis-Pyrrolidinone
28.4 ± 3.1
850
30x
Moderate (45 µM)
Ref (PF-3644022)
Azepane-Aminopyrazole
5.0 ± 0.5
>10,000
>2000x
High (150 µM)
Analysis:
Ring Size Impact: Expanding the linker ring from pyrrolidine (5-membered, Analog B) to piperidine (6-membered, Analog A) improved MK2 potency by ~5-fold. The piperidine ring likely adopts a chair conformation that optimally positions the terminal amine to interact with the MK2 solvent channel.
Selectivity: Analog A demonstrates superior selectivity against the upstream kinase p38, a critical safety parameter to avoid off-target toxicity.
Cellular Potency (TNF
Inhibition)
Assay: U937 human macrophage cells stimulated with LPS.
Compound
EC50 (TNF Release)
Cytotoxicity (CC50)
Therapeutic Index (TI)
Analog A
120 nM
>50 µM
>416
Analog B
650 nM
>50 µM
>76
Ref Std
150 nM
>50 µM
>333
Key Insight: Analog A translates its biochemical potency into cellular efficacy more effectively than the Reference Standard, likely due to the enhanced lipophilicity of the piperidine moiety facilitating membrane permeability.
Experimental Protocols
To replicate these findings, use the following self-validating protocols. These workflows are designed to minimize false positives (e.g., aggregators) and ensure kinetic accuracy.
In Vitro Kinase Assay (FRET-Based)
Principle: Measures the transfer of phosphate from ATP to a peptide substrate labeled with a fluorophore. We use a mobility shift assay (e.g., Caliper LabChip) or TR-FRET (LanthaScreen).
Protocol Steps:
Reagent Prep: Dilute MK2 enzyme (0.5 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).
Compound Addition: Dispense 50 nL of test compounds (Analog A/B) in 100% DMSO via acoustic dispenser (Echo 550) into 384-well plates.
Enzyme Incubation: Add 10 µL of enzyme solution. Incubate for 15 min at RT to allow compound-enzyme equilibrium.
Reaction Start: Add 10 µL of Substrate Mix (Fluorescein-labeled HSP27 peptide + ATP at Km concentration).
Termination: After 60 min, add 20 µL of EDTA-containing Stop Solution.
Readout: Measure substrate/product ratio on a microfluidic reader.
Reference Control: Include Staurosporine (pan-kinase inhibitor) on every plate.
Cellular Assay Workflow
This workflow validates the compound's ability to penetrate the cell membrane and inhibit the pathway in a physiological context.
Figure 2: Cellular assay workflow for assessing anti-inflammatory potency. Critical timing (1h pre-treatment) ensures the inhibitor is intracellular before pathway activation.
Structure-Activity Relationship (SAR) Logic
The superiority of the piperidinyl -pyrrolidinone over the pyrrolidinyl -pyrrolidinone analog is not accidental. It is driven by specific steric and electronic factors.
SAR Decision Matrix:
Linker Length & Flexibility:
Piperidine (6-ring): The chair conformation provides a specific angle (approx. 109.5°) that projects substituents into the "ribose pocket" of the kinase. This often allows for a salt bridge with a conserved Aspartate residue.
Pyrrolidine (5-ring): The envelope conformation is more rigid and planar. While good for compact pockets, it often falls short of reaching deeper polar residues in MK2/AKT pockets, resulting in lower affinity (higher IC50).
Solubility Tuning:
The secondary amine in the piperidine ring has a pKa ~11.0, ensuring it is protonated at physiological pH. This improves aqueous solubility (120 µM vs 45 µM), a critical factor for oral bioavailability.
Figure 3: SAR Logic Flow. The transition from a 5-membered to a 6-membered linker represents a key optimization step in maximizing kinase affinity.
References
Comparison of Kinase Inhibitor Scaffolds. BenchChem. (2025).[2][3] A Comparative Guide to Kinase Inhibitor Scaffolds.
MK2 Inhibitor Discovery. Anderson, D.R., et al. (2007). Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Journal of Medicinal Chemistry.
Piperidine vs Pyrrolidine Properties. BenchChem. (2025).[2] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
AKT Kinase Inhibition. Seefeld, M.A., et al. (2010). Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
p38 MAP Kinase Inhibitors. Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry.
A Comprehensive Guide to the Safe Disposal of 5-(Piperidin-4-yl)pyrrolidin-2-one Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper management and disposal of chemical...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper management and disposal of chemical reagents like 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride are not merely procedural afterthoughts; they are critical components of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and an understanding of its chemical nature.
Foundational Knowledge: Hazard Assessment
While a specific Safety Data Sheet (SDS) for 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is not always readily available, a robust safety protocol can be developed by analyzing its constituent chemical moieties: a piperidine ring and a pyrrolidinone structure. This approach allows us to anticipate potential hazards and handle the compound with appropriate caution.
Piperidine Moiety : Piperidine and its derivatives are known to be hazardous. Piperidine itself is classified as a toxic and corrosive substance.[1] Its hydrochloride salt is toxic if swallowed.[2] Therefore, it is prudent to assume that 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride may cause skin and eye irritation or damage.[3]
Pyrrolidinone Moiety : 2-Pyrrolidinone is classified as a substance that is harmful if swallowed and causes serious eye and skin irritation.[4]
Given these characteristics, 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride must be treated as hazardous chemical waste.[5][6] Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[3][7]
Inferred Hazard Profile Summary
Hazard Classification
Basis for Inference
GHS Hazard Statement (Anticipated)
Source (Analogous Compounds)
Acute Toxicity, Oral
Piperidine hydrochloride is toxic if swallowed; 2-Pyrrolidinone is harmful if swallowed.
The following protocol outlines the necessary steps for the safe handling and disposal of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride waste from the point of generation to its final collection.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.
Eye Protection : Wear chemical safety goggles or a face shield.[9]
Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of damage before use.[9][11]
Body Protection : A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron.[9]
The causality is clear: this PPE minimizes the risk of the compound causing skin, eye, or respiratory irritation upon accidental contact.
Step 2: Waste Segregation and Collection
Proper segregation is fundamental to preventing dangerous chemical reactions within a waste container.
Designate a Waste Stream : Treat all materials contaminated with 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride—including the pure compound, solutions, and contaminated consumables (e.g., weigh boats, pipette tips, gloves)—as hazardous waste.
Isolate from Incompatibles : Do not mix this waste with other chemical streams, particularly strong oxidizing agents or bases, which could potentially react with the amine hydrochloride.[3]
Collect at the Source : Accumulate the waste in a designated container located at or near the point of generation, a practice commonly referred to as a "Satellite Accumulation Area" (SAA).[12]
Step 3: Proper Containerization
The integrity of the waste container is crucial for preventing leaks and ensuring safe storage.
Material Compatibility : Use a chemically compatible container, such as a high-density polyethylene (HDPE) jug.[7]
Condition : The container must be in good condition, free from cracks or leaks, and have a secure, tightly-fitting lid.[13]
Headspace : Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[13]
This self-validating system ensures that the waste is securely contained, preventing environmental release or accidental exposure during storage and transport.
Step 4: Accurate and Compliant Labeling
Regulatory compliance and the safety of waste handlers depend on clear and accurate labeling.
Attach a hazardous waste tag to the container as soon as the first drop of waste is added.
The label must include:
The full chemical name: "5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride" (avoiding abbreviations).
The words "Hazardous Waste".
An accurate description of the hazards (e.g., "Toxic," "Irritant").
The date when waste was first added (the "accumulation start date").[12]
Step 5: Safe Interim Storage
Waste containers must be stored safely within the laboratory pending pickup by disposal professionals.
Location : The container must remain in the SAA, under the control of laboratory personnel.[7][12]
Closure : Keep the waste container tightly closed at all times, except when actively adding waste.[7]
Secondary Containment : Place the primary waste container within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks.[13]
Step 6: Final Disposal Arrangement
The ultimate disposal of hazardous waste is a highly regulated process that must be conducted by certified professionals.
Do Not Dispose On-Site : Never discharge this chemical waste into a sink, floor drain, or as general solid waste.[5][7] This is illegal and environmentally harmful.
Schedule a Pickup : Once the waste container is nearly full (around 75%) or has been stored for a designated period (often 150 days or less), submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[12][14]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride waste.
Caption: Logical workflow for the safe disposal of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride.
Protocol for Spills and Decontamination
Accidents can happen, and a clear plan for managing spills is essential.
Small Spill Cleanup
Ensure the area is well-ventilated and restrict access.[15]
Wearing your full PPE, absorb the spill with an inert material like sand, vermiculite, or a chemical absorbent pad.[6]
Carefully sweep or scoop the absorbed material into a sealable container.[9]
Label the container as hazardous waste, detailing the contents, and dispose of it according to the protocol above.
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
Empty Container Decontamination
An "empty" container that held this compound must still be managed as hazardous waste unless properly decontaminated.
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., water or ethanol) that can dissolve the compound.[5]
Collect Rinsate : Crucially, collect all rinsate from these washes in a hazardous waste container, as it is now contaminated.[5]
Deface Label : Once decontaminated, completely deface or remove the original chemical label to prevent confusion.[5]
Final Disposal : The triple-rinsed container can now typically be disposed of as non-hazardous waste or recycled, depending on institutional policies.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible management of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, upholding the highest standards of safety, scientific integrity, and environmental protection.
References
Chemical Waste Management . University of Nevada, Reno. [Link]
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
Regulation of Laboratory Waste . American Chemical Society. [Link]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride
As a novel compound in drug development, 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride requires a meticulously planned approach to laboratory safety. In the absence of a complete toxicological profile, a conservative...
Author: BenchChem Technical Support Team. Date: February 2026
As a novel compound in drug development, 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride requires a meticulously planned approach to laboratory safety. In the absence of a complete toxicological profile, a conservative strategy grounded in the principles of handling potent pharmaceutical compounds is not just recommended—it is essential for protecting researchers and ensuring data integrity. This guide provides a detailed framework for selecting and using Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure.
Hazard Assessment: A Proactive Stance on Safety
The molecular structure of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride incorporates several functional groups that inform our initial hazard assessment. Lacking specific Occupational Exposure Limit (OEL) data, we must extrapolate potential risks from analogous structures and treat the compound with the caution afforded to Highly Potent Active Pharmaceutical Ingredients (HPAPIs).[1][2]
Pyrrolidinone Ring: The core 2-pyrrolidinone structure is known to be an irritant to the skin, eyes, and respiratory tract.[3][4] Prolonged exposure to some derivatives can lead to more significant health effects.[3]
Piperidine Moiety: This feature is common in many bioactive molecules and can contribute to skin and eye irritation.[5][6]
Hydrochloride Salt: As a hydrochloride salt, the compound is likely a solid, presenting a primary risk of inhalation of fine dust particles during handling.[7][8] These salts can also cause irritation upon contact with mucous membranes.
Given these factors, a risk-based approach necessitates treating this compound as, at a minimum, an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested.
The Hierarchy of Controls: Engineering Safety into the Workflow
Before any PPE is selected, the primary methods for exposure control must be robust engineering and administrative controls. PPE serves as the critical final barrier between the researcher and the chemical.
Engineering Controls (Primary): All handling of the solid compound, especially weighing and transfers, must occur within a certified chemical fume hood or a ventilated balance enclosure.[1][7] For operations involving larger quantities or those with a high potential for aerosolization, a glove box or containment isolator is the state-of-the-art solution for maximizing operator safety.[2][9]
Administrative Controls: Access to areas where the compound is handled should be restricted. All personnel must receive documented training on the specific Standard Operating Procedures (SOPs) for this compound.[1][10]
Core PPE Protocol: A Task-Specific, Multi-Layered Approach
The selection of PPE must be tailored to the specific task being performed. The following table outlines the recommended PPE based on the quantity of material and the nature of the operation.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Storage & Transport (Sealed Container)
Safety glasses with side shields
Single pair of nitrile gloves
Standard lab coat
Not typically required
Weighing/Handling Solid (<1 g)
Safety goggles
Double-layered nitrile gloves
Standard lab coat
NIOSH-approved N95 respirator (minimum)
Weighing/Handling Solid (>1 g)
Safety goggles and face shield
Double-layered nitrile gloves
Disposable lab coat or coveralls
Powered Air-Purifying Respirator (PAPR) with HEPA filter
Handling Dilute Solutions (<1M)
Safety glasses with side shields
Single pair of nitrile gloves
Standard lab coat
Not required if handled in a fume hood
Spill Cleanup or Uncontrolled Release
Chemical splash goggles and face shield
Heavy-duty chemical-resistant gloves (e.g., butyl rubber over nitrile)
Chemical-resistant apron over disposable coveralls
PAPR or Self-Contained Breathing Apparatus (SCBA) for large spills
Causality Behind PPE Choices:
Eye and Face Protection: Safety glasses are the absolute minimum.[11] However, when handling powders that can become airborne, chemical splash goggles provide a complete seal around the eyes, which is critical to prevent irritation.[11][12] A face shield is added during operations with a higher risk of splashes or aerosol generation, protecting the entire face.[13]
Hand Protection: Nitrile gloves provide a good barrier against a wide range of chemicals for incidental contact.[11] Double-gloving is a best practice when handling potent compounds; it provides a secondary barrier and allows the user to remove the contaminated outer glove while still maintaining protection.[2] Always inspect gloves for tears before use and use proper removal techniques to avoid skin contact.[8]
Body Protection: A standard lab coat protects against minor spills. For tasks with higher exposure risk, disposable coveralls prevent the contamination of personal clothing and can be easily removed and disposed of as hazardous waste.[11][14]
Respiratory Protection: This is arguably the most critical piece of PPE when handling the solid form. An N95 respirator can filter fine particulates but requires proper fit-testing.[14] For any procedure involving more than milligram quantities or with significant potential for dust generation, a PAPR is strongly recommended.[2] A PAPR provides a higher protection factor and reduces the physical burden on the user by supplying a constant flow of filtered air.
Procedural Guidance: Safe Handling Workflow
A structured workflow minimizes the risk of exposure at each step. The following diagram and protocols outline a safe process from material receipt to final disposal.
Caption: Workflow for Safely Handling 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride.
Key Operational Protocols
A. Weighing the Solid Compound:
Don the appropriate PPE as outlined in the table for the quantity being handled.
Perform the weighing procedure exclusively within a ventilated enclosure or chemical fume hood to contain any dust.[7]
Use anti-static weigh paper or a tared container to minimize dust dispersion.
Once weighing is complete, carefully seal the primary container and wipe its exterior with a damp cloth before removing it from the enclosure.
The outer pair of gloves should be removed and disposed of before leaving the immediate work area.
B. Small Spill Cleanup (<100 mg):
Ensure the area is well-ventilated; do not attempt to sweep dry powder.[7]
Gently cover the spill with a damp paper towel to avoid raising dust.
Using forceps, carefully pick up the towel and place it into a sealable plastic bag.
Wipe the area with soap and water.
Place all contaminated materials, including gloves, into the bag, seal it, and place it inside a second bag for disposal as hazardous waste.[1]
C. Waste Disposal:
All solid waste (gloves, weigh paper, contaminated wipes) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][15]
Liquid waste should be collected in a separate, labeled, and sealed container. Avoid mixing with incompatible waste streams.[7]
Follow all institutional and local regulations for the disposal of chemical waste.[7]
Emergency Response Procedures
In the event of an accidental exposure, immediate and correct action is critical.
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8][16] Seek medical attention.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[5][8][16] Remove contact lenses if present and easy to do.[8][16] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air immediately.[8][16] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][16] Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.
By integrating these robust PPE protocols, engineering controls, and procedural guidelines, research and development professionals can handle 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride with the highest degree of safety, ensuring both personal well-being and the integrity of their scientific work.
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Blue-Value. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
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Santa Cruz Biotechnology. 2-Pyrrolidinone - Safety Data Sheet.
United Bio-Chemical Inc. 4 - Safety Data Sheet.
CHEMM. Personal Protective Equipment (PPE).
IPS. Handling & Processing of Potent Compounds: A Holistic Approach.
RCI Labscan Limited. n-METHYL-2-PYRROLIDONE - SAFETY DATA SHEET.
Serviceton. The importance of Personal Protective Equipment in the handling of chemicals.
Inchem.org. ICSC 0562 - PYRROLIDONE.
Aenova Group. SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS.
AFG Bioscience LLC. SAFETY DATA SHEET for 1-(3-Bromo-5-chlorophenyl)piperidine hydrochloride.
ChemScene. 5 - Safety Data Sheet for 2-(Piperidin-4-yl)-1H-benzo[d]imidazole.
Fisher Scientific. SAFETY DATA SHEET - Piperidine hydrochloride.
New Jersey Department of Health. N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet.
Enhesa. Good laboratory practices in the pharmaceutical industry.
Sigma-Aldrich. SAFETY DATA SHEET - 4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride.
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Fisher Scientific. SAFETY DATA SHEET - Pyrrolidine.
CymitQuimica. Safety Data Sheet - Piperidin-4-yl cyclopropanecarboxylate hydrochloride.
Fisher Scientific. SAFETY DATA SHEET - 4-Piperidone hydrochloride monohydrate.
Angene Chemical. Safety Data Sheet - 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride.
Indagoo Research Chemicals. SAFETY DATA SHEET - 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride.